molecular formula C4H10Cl2N4 B1319927 2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride CAS No. 7730-79-2

2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride

Cat. No.: B1319927
CAS No.: 7730-79-2
M. Wt: 185.05 g/mol
InChI Key: FNRKPGHBZYKMIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride is a useful research compound. Its molecular formula is C4H10Cl2N4 and its molecular weight is 185.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.2ClH/c5-2-1-4-6-3-7-8-4;;/h3H,1-2,5H2,(H,6,7,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRKPGHBZYKMIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597707
Record name 2-(1H-1,2,4-Triazol-5-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7730-79-2
Record name 2-(1H-1,2,4-Triazol-5-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(1H-1,2,4-triazol-5-yl)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes information from closely related analogues, computational predictions, and established principles of heterocyclic chemistry. The guide is intended to serve as a foundational resource for researchers, offering insights into its molecular structure, probable synthetic pathways, and key physicochemical parameters relevant to drug development, such as solubility, pKa, and stability. Standardized experimental protocols for the determination of these properties are also detailed to facilitate laboratory validation.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This five-membered heterocycle, with its three nitrogen atoms, imparts unique properties to molecules, including metabolic stability and the ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.[2] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including antifungal, antimicrobial, anticancer, and anticonvulsant properties.[3][4]

This compound is a small molecule that combines the 1,2,4-triazole nucleus with a flexible ethylamine side chain. This structural combination suggests its potential as a versatile building block in the synthesis of more complex drug candidates. The primary amine offers a reactive handle for further chemical modifications, allowing for its incorporation into larger molecular frameworks. The dihydrochloride salt form is anticipated to enhance aqueous solubility and stability, which are desirable attributes for a drug discovery intermediate.

This guide aims to provide a detailed, albeit largely predictive, physicochemical profile of this compound to support its potential use in research and development.

Molecular Structure and Chemical Identity

The chemical structure of this compound is characterized by a 1,2,4-triazole ring substituted at the 5-position with an ethanamine group. The dihydrochloride salt is formed by the protonation of the basic nitrogen atoms.

Identifier Value
IUPAC Name 2-(1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride
Molecular Formula C₄H₁₀Cl₂N₄
Molecular Weight 185.06 g/mol
Canonical SMILES C1=NC(=NN1)CCN.Cl.Cl
CAS Number 187033-82-3

Probable Synthetic Pathways

A general synthetic strategy would likely involve the reaction of 3-cyanopropanoic acid or a derivative with hydrazine to form a dihydrazide, followed by cyclization. Alternatively, a more direct approach could involve the condensation of aminoguanidine with a suitable carboxylic acid derivative.[6]

Illustrative Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Cyclization cluster_3 Final Product A 3-Cyanopropanoic Acid Derivative C Dihydrazide Intermediate A->C Reaction B Hydrazine B->C D 1,2,4-Triazole Ring Formation C->D Heating E 2-(1H-1,2,4-triazol-5-yl)ethanamine D->E Reduction F 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride E->F HCl treatment

Caption: A plausible synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-(1H-1,2,4-triazol-5-yl)propanenitrile

  • To a solution of 3-cyanopropanoic acid (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (2 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting intermediate is then heated at a high temperature (e.g., 150-180 °C) to induce cyclization to the triazole ring.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Reduction to 2-(1H-1,2,4-triazol-5-yl)ethanamine

  • Dissolve the 3-(1H-1,2,4-triazol-5-yl)propanenitrile (1 equivalent) in a suitable solvent like tetrahydrofuran (THF).

  • Add a reducing agent, such as lithium aluminum hydride (LiAlH₄) (2-3 equivalents), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction carefully by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting solid and concentrate the filtrate to obtain the crude amine.

Step 3: Formation of the Dihydrochloride Salt

  • Dissolve the crude 2-(1H-1,2,4-triazol-5-yl)ethanamine in a minimal amount of a suitable solvent (e.g., methanol or ethanol).

  • Cool the solution in an ice bath and bubble hydrogen chloride gas through it, or add a solution of HCl in a non-polar solvent (e.g., diethyl ether) until precipitation is complete.

  • Collect the white precipitate by filtration, wash with a cold non-polar solvent, and dry under vacuum to yield the final product.

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and biological activity. The following sections detail the expected properties and provide protocols for their experimental determination.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties. These values are derived from computational models and data from analogous compounds and should be experimentally verified.

Property Predicted Value/Characteristic Basis for Prediction
Appearance White to off-white crystalline solidGeneral appearance of similar amine hydrochloride salts.
Melting Point >200 °C (with decomposition)High melting points are typical for small molecule hydrochloride salts.
Aqueous Solubility HighThe dihydrochloride salt form significantly increases polarity and water solubility.
LogP (Octanol/Water) < 0The presence of the triazole ring and the protonated amine makes the molecule highly polar.
pKa pKa1 ≈ 2-3 (triazole ring); pKa2 ≈ 9-10 (primary amine)Based on the pKa of the parent 1,2,4-triazole and typical alkylamines.
Stability Stable under standard laboratory conditions. Hygroscopic.Amine salts are generally stable but can be hygroscopic.
Experimental Determination of Physicochemical Properties

Protocol:

  • A small amount of the crystalline solid is placed in a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is gradually increased, and the range at which the substance melts is recorded.

Causality: The melting point is a measure of the purity of a crystalline solid. A sharp melting point range indicates high purity.

Protocol (Shake-Flask Method):

  • An excess amount of the compound is added to a known volume of deionized water in a sealed flask.

  • The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The suspension is filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality: Solubility is a critical parameter for drug delivery and bioavailability. The dihydrochloride salt is expected to have high aqueous solubility due to its ionic nature.

Protocol (Potentiometric Titration):

  • A known concentration of the compound is dissolved in water.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH), while the pH is monitored with a calibrated pH meter.

  • The pKa values are determined from the titration curve as the pH at which half of the acidic protons have been neutralized.

Causality: The pKa values determine the ionization state of the molecule at different pH values, which influences its solubility, permeability, and interaction with biological targets.

G cluster_0 Physicochemical Property Determination cluster_1 Experimental Technique A Melting Point D Melting Point Apparatus A->D B Aqueous Solubility E Shake-Flask Method + HPLC B->E C pKa F Potentiometric Titration C->F

Caption: Experimental techniques for physicochemical property determination.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the chemical structure of the synthesized compound.

¹H NMR Spectroscopy
  • Triazole CH: A singlet is expected in the aromatic region (δ ≈ 8.0-8.5 ppm).

  • Ethyl CH₂ groups: Two triplets are anticipated in the aliphatic region (δ ≈ 3.0-3.5 ppm).

  • NH protons: Broad signals that may exchange with D₂O.

¹³C NMR Spectroscopy
  • Triazole carbons: Two signals are expected in the downfield region (δ ≈ 140-160 ppm).

  • Ethyl carbons: Two signals are expected in the upfield region (δ ≈ 30-40 ppm).

Infrared (IR) Spectroscopy
  • N-H stretch: Broad absorption band around 3400-3200 cm⁻¹.

  • C=N stretch (triazole): Absorption around 1650-1550 cm⁻¹.

  • C-N stretch: Absorption in the 1350-1000 cm⁻¹ region.

Mass Spectrometry
  • Electrospray Ionization (ESI+): The molecular ion peak [M+H]⁺ corresponding to the free base (C₄H₈N₄) would be expected at m/z 113.08.

Stability and Storage

This compound is expected to be a stable solid under normal laboratory conditions. However, due to its hygroscopic nature, it should be stored in a tightly sealed container in a cool, dry place, and preferably under an inert atmosphere.[7]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[2][7] In case of contact with skin or eyes, the affected area should be flushed with plenty of water.

Conclusion

While direct experimental data for this compound is sparse, this technical guide provides a comprehensive, albeit predictive, overview of its key physicochemical properties. The information presented is based on the well-established chemistry of 1,2,4-triazoles and data from closely related compounds. This guide serves as a valuable starting point for researchers interested in utilizing this compound as a building block in drug discovery and development. It is strongly recommended that the predicted properties be validated through rigorous laboratory experimentation.

References

  • Google Patents. (2016). Synthesizing process of 1H-1,2,4-triazole. CN105906575A.
  • MDPI. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, spectral characteristics and molecular structure of N-(1-(5-amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)carboxamides. Retrieved from [Link]

  • PubMed Central. (2019). Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][7][8][9]triazole-6(5H)-ones as Possible Anticancer Agents. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. Retrieved from [Link]

  • eScholarship, University of California. (n.d.). Advancing physicochemical property predictions in computational drug discovery. Retrieved from [Link]

  • ResearchGate. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, Spectroscopic Properties, Quantum Chemical Calculations, and Biological Activities of 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one. Retrieved from [Link]

  • Google Patents. (1991). Process for the production of 1,2,4-triazol-5-one. US5039816A.
  • SciSpace. (2020). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Retrieved from [Link]

  • National Institutes of Health. (2011). Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. Retrieved from [Link]

  • Datasheetspdf.com. (n.d.). 4-Amino-4H-1,2,4-triazole. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). A Comprehensive review on 1, 2, 4 Triazole. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[7][8][9]Triazole Derivatives. Retrieved from [Link]

  • PubMed. (2017). Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion. Retrieved from [Link]

  • Google Patents. (2014). 2-([7][8][9]TRIAZOL-1-YL)-ETHANONE DERIVATIVES. EP3024832B1. Retrieved from

  • European Journal of Chemistry. (2021). Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach. Retrieved from [Link]

  • MDPI. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(1H-1,2,4-triazol-5-yl)ethanamine Dihydrochloride and the 1,2,4-Triazole Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of clinically significant therapeutic agents.[1][2] This guide centers on the specific molecule 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride, a heterocyclic compound of interest in drug development. While a dedicated CAS (Chemical Abstracts Service) number for this precise dihydrochloride salt is not prominently listed in public databases, this document provides a comprehensive technical overview of its structure, properties, and the broader context of the 1,2,4-triazole class. We will explore representative synthetic strategies, potential therapeutic applications, and the fundamental chemical principles that make this scaffold a recurring motif in the pursuit of novel pharmaceuticals.

Molecular Identity and Physicochemical Properties

Molecular Structure:

The core structure consists of an ethylamine group attached to the 5-position of a 1H-1,2,4-triazole ring. The dihydrochloride salt form indicates that both the basic amino group of the ethylamine side chain and one of the nitrogen atoms in the triazole ring are protonated.

Structural Isomerism and Identification:

Precise isomer identification is critical in medicinal chemistry. The substitution pattern on the triazole ring dramatically influences the compound's properties and biological activity. For context, several related isomers possess unique CAS numbers:

  • 2-(1H-1,2,4-triazol-1-yl)ethanamine (the 1-yl isomer free base): CAS 51444-31-6[3][4][5][6]

  • 2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride : CAS 1189513-57-2[7][8]

The absence of a readily available CAS number for the title compound suggests it may be a novel or less-common research chemical. Researchers are advised to confirm the identity of their materials through rigorous analytical methods such as NMR spectroscopy and mass spectrometry.

Physicochemical Data Summary:

The following table summarizes the predicted and known properties of the core aminotriazole structure. These values are essential for predicting solubility, membrane permeability, and metabolic stability.[9][10]

PropertyValueSource
Molecular Formula (Free Base) C₄H₈N₄-
Molecular Weight (Free Base) 112.13 g/mol [6]
Molecular Weight (Dihydrochloride) 185.05 g/mol Calculated
LogP (Octanol/Water Partition Coeff.) -0.90 (Predicted for 3-amino-1,2,4-triazole)[10]
Hydrogen Bond Donors 2 (Free Base)-
Hydrogen Bond Acceptors 3 (Free Base)-
Basicity Weakly basic[9]
Solubility Expected to be high in water (as hydrochloride salt)[11]

Synthesis Strategies for the 1,2,4-Triazole Core

While a specific protocol for 2-(1H-1,2,4-triazol-5-yl)ethanamine is not readily found in the literature, several robust methods exist for constructing the 1,2,4-triazole ring.[12] A common and versatile approach involves the cyclization of a thiosemicarbazide derivative, which allows for the introduction of various substituents.[13][14]

Representative Synthesis Pathway: From Thiosemicarbazide

This pathway illustrates a fundamental method for creating a 3-substituted-1,2,4-triazole-5-thiol, a versatile intermediate that can be further modified to introduce the desired ethylamine side chain.

G cluster_0 Step 1: Acylthiosemicarbazide Formation cluster_1 Step 2: Cyclization to Triazole-thiol cluster_2 Step 3: Further Functionalization (Conceptual) CarboxylicAcid R-COOH (Carboxylic Acid) Acylthiosemicarbazide R-CONHNHCSNH₂ (Acylthiosemicarbazide) CarboxylicAcid->Acylthiosemicarbazide Condensation Thiosemicarbazide NH₂NHCSNH₂ (Thiosemicarbazide) Thiosemicarbazide->Acylthiosemicarbazide Acylthiosemicarbazide_ref Acylthiosemicarbazide TriazoleThiol 3-R-1,2,4-Triazole-5-thiol Acylthiosemicarbazide_ref->TriazoleThiol Base-catalyzed cyclization (e.g., NaOH) - H₂O TriazoleThiol_ref Triazole-thiol Intermediate FinalProduct Target Molecule (e.g., via desulfurization & alkylation) TriazoleThiol_ref->FinalProduct Multi-step functionalization

Caption: Generalized synthesis of a 1,2,4-triazole-thiol intermediate.

Causality Behind Experimental Choices:

  • Starting Materials: The choice of carboxylic acid (R-COOH) determines the substituent at the 3-position of the final triazole. For the target molecule, a protected β-alanine derivative would be a logical starting point.

  • Cyclization Conditions: Base-catalyzed cyclization is a common and effective method for forming the triazole ring from the acylthiosemicarbazide precursor. The reaction proceeds via an intramolecular nucleophilic attack followed by dehydration.

Another classical method for synthesizing 1,2,4-triazoles is the Einhorn-Brunner reaction , which involves the condensation of an imide with a hydrazine derivative.[15][16][17] This reaction is particularly useful for creating specific substitution patterns and its regioselectivity is well-understood.[15]

The 1,2,4-Triazole Scaffold in Drug Development

The 1,2,4-triazole ring is not merely a structural component; it is an active pharmacophore that imparts favorable properties to a molecule. Its metabolic stability, capacity for hydrogen bonding, and dipole character allow it to interact with a wide range of biological targets with high affinity.[2][18]

G TriazoleCore 1,2,4-Triazole Scaffold Antifungal Antifungal (e.g., Fluconazole) TriazoleCore->Antifungal Inhibits CYP51 Anticancer Anticancer (e.g., Letrozole) TriazoleCore->Anticancer Aromatase Inhibition Antiviral Antiviral (e.g., Ribavirin) TriazoleCore->Antiviral Nucleoside Analog Anticonvulsant Anticonvulsant TriazoleCore->Anticonvulsant Antimicrobial Antimicrobial TriazoleCore->Antimicrobial Antiinflammatory Anti-inflammatory TriazoleCore->Antiinflammatory

Caption: Diverse therapeutic applications of the 1,2,4-triazole scaffold.

Key Therapeutic Areas:

  • Antifungal Agents: This is the most prominent application. Triazoles like fluconazole and itraconazole inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is essential for the synthesis of ergosterol, a critical component of the fungal cell membrane.[1]

  • Anticancer Therapy: Letrozole, an aromatase inhibitor containing a triazole ring, is used in the treatment of hormone-responsive breast cancer.[19]

  • Antiviral Drugs: Ribavirin, a broad-spectrum antiviral drug, is a triazole-based nucleoside analog.[19]

  • Other Applications: Derivatives of 1,2,4-triazole have shown a wide range of other pharmacological activities, including antibacterial, antitubercular, anticonvulsant, and anti-inflammatory properties.[18][20]

Experimental Protocol: Dihydrochloride Salt Formation

The conversion of a free amine to its hydrochloride salt is a fundamental procedure in drug development. It often enhances stability, improves crystallinity, and increases aqueous solubility, which is crucial for formulation and bioavailability studies.[11]

Step-by-Step Methodology

This protocol describes a standard laboratory procedure for the conversion of a synthesized free amine, such as 2-(1H-1,2,4-triazol-5-yl)ethanamine, to its dihydrochloride salt.

G Start Start: Free Amine in Anhydrous Solvent (e.g., Dioxane, Ether, EtOH) AddHCl Step 1: Slowly add stoichiometric amount (2.2 eq) of HCl solution (e.g., 4M in Dioxane) Start->AddHCl Stir Step 2: Stir mixture at 0°C to room temperature AddHCl->Stir Precipitate Observation: Precipitate forms Stir->Precipitate Isolate Step 3: Isolate solid by vacuum filtration Precipitate->Isolate Wash Step 4: Wash solid with cold anhydrous solvent Isolate->Wash Dry Step 5: Dry the solid under vacuum Wash->Dry End End: Pure Dihydrochloride Salt Dry->End

Caption: Workflow for the conversion of a free amine to its dihydrochloride salt.

Self-Validating System and Causality:

  • Anhydrous Conditions: The use of anhydrous (dry) solvents is critical to prevent the introduction of water, which can interfere with the precipitation and yield an oily or hygroscopic product.

  • Stoichiometry: A slight excess of HCl (e.g., 2.2 equivalents for a diamine) is often used to ensure complete protonation of all basic sites.

  • Temperature Control: The initial addition is often performed at 0°C to control any potential exotherm, while stirring at room temperature ensures the reaction goes to completion.

  • Isolation and Washing: Filtration is a standard method for collecting the precipitated salt. Washing with cold, anhydrous solvent removes any unreacted starting materials and excess HCl without dissolving the desired product.[21]

Conclusion

While this compound remains a compound with limited specific public data, its core structure represents a class of molecules with immense potential in medicinal chemistry. The 1,2,4-triazole scaffold is a proven pharmacophore, offering a unique combination of metabolic stability and versatile biological interactions. Understanding the fundamental synthesis strategies, the rationale behind experimental protocols, and the broad therapeutic relevance of this heterocyclic system provides researchers with the necessary foundation to explore its potential in developing next-generation therapeutic agents.

References

  • Einhorn–Brunner reaction. (2023, November 29). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). Molecules, 28(22), 7695. MDPI. [Link]

  • A Review on 1,2,4-Triazoles as Scaffold for Various Pharmacological Activities: Review Article. (2023). Journal of Pharma Insights and Research, 1(1), 1-10. ResearchGate. [Link]

  • 1,2,4-Triazole as promising scaffold: Synthetic and Biological Aspects. (2022). Journal of Qassim University for Science, 1(1). [Link]

  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 337-341.
  • Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. (2004). Mini-Reviews in Organic Chemistry, 1(4), 375-385. Ingenta Connect. [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]

  • A Review on 1,2,4-Triazoles as Scaffold for Various Pharmacological Activities. (2025, June 5). Journal of Pharma Insights and Research. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025, November 16). Molecules, 30(22), 4422. PubMed. [Link]

  • Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. (2023). Molecules, 28(14), 5378. MDPI. [Link]

  • CAS NO. 51444-31-6 | 2-(1H-1,2,4-triazol-1-yl)ethanamine. (n.d.). Arctom. Retrieved January 17, 2026, from [Link]

  • 2-(1H-1,2,4-Triazol-1-yl)ethan-1-amine | 51444-31-6. (n.d.). J&K Scientific. Retrieved January 17, 2026, from [Link]

  • What is the best way to convert my amine compound from the free amine into the salt form HCl? (2020, February 3). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 2-(1H-1,2,4-triazol-1-yl)ethanamine. (2024, April 29). Exclusive Chemistry Ltd. Retrieved January 17, 2026, from [Link]

  • CAS NO. 1189513-57-2. (n.d.). Arctom. Retrieved January 17, 2026, from [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2023). Journal of Medicinal Chemistry, 66(13), 8565–8584. ACS Publications. [Link]

  • Chemical properties of amino- and thio-derivatives of 1,2,4-triazoles. (2014). * Zaporozhye Medical Journal*, 84(3), 88-91.
  • 3-AMINOTRIAZOLE | CAS#:155-25-9. (2025, August 25). Chemsrc. Retrieved January 17, 2026, from [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (2018). Organic & Biomolecular Chemistry, 16(31), 5697-5707.
  • Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. (2015, October 6).
  • State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application. (2014). Current Organic Synthesis, 10(1), 40-65.
  • Amine and HCl - salt formation reaction. (2022, June 6). YouTube. Retrieved January 17, 2026, from [Link]

  • Chemical Properties of 3-Amino-s-triazole (CAS 61-82-5). (n.d.). Cheméo. Retrieved January 17, 2026, from [Link]

  • What is the best way to convert my amine compound from the salt form into free amine? (2015, January 9). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives. (2012). The Royal Society of Chemistry. [Link]

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024, March 14). Molecules, 29(6), 1294. MDPI. [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022, March 20). Molecules, 27(6), 1999. MDPI. [Link]

  • Synthesis and mechanism of 3,4,5-trisubstituted-1,2,4-triazoles. (2023). ResearchGate. [Link]

  • Synthesis of some 3-arylamino-5-aryloxymethyl[15][16][17]triazole derivatives and their antimicrobial activity. (1998). Pharmaceutica Acta Helvetiae, 72(5), 285-290. PubMed. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-(1H-1,2,4-triazol-5-yl)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride, a heterocyclic amine salt of interest in pharmaceutical research and development. In the absence of extensive compound-specific data in the public domain, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines the theoretical considerations and practical methodologies required to generate a robust physicochemical profile of the compound. The guide details protocols for equilibrium solubility determination across a physiologically relevant pH range and outlines a stability-testing program compliant with International Council for Harmonisation (ICH) guidelines, including forced degradation studies to elucidate potential degradation pathways. The experimental designs are grounded in established pharmaceutical science, emphasizing the causality behind methodological choices to ensure the generation of reliable and interpretable data.

Introduction: The Scientific Imperative for Physicochemical Characterization

This compound belongs to the class of heterocyclic amines, a scaffold of significant interest in medicinal chemistry. The presence of the 1,2,4-triazole ring, a primary amine, and its formulation as a dihydrochloride salt dictates its physicochemical properties. A thorough understanding of its solubility and stability is not merely a regulatory requirement but a fundamental necessity for all stages of drug development. These parameters directly influence bioavailability, manufacturability, formulation design, and storage conditions.

As a dihydrochloride salt, the compound is anticipated to exhibit enhanced aqueous solubility compared to its free base due to the ionization of the amine groups.[1][2] The charged nature of the ammonium salts readily interacts with polar water molecules.[1] However, the overall solubility will be a function of the interplay between the polar salt form and the physicochemical contributions of the triazole and ethylamine backbone.

This guide provides the scientific rationale and detailed protocols to empower researchers to systematically investigate these critical attributes.

Solubility Characterization: Beyond a Single Number

Solubility is a critical determinant of a drug's absorption and, consequently, its therapeutic efficacy.[] For an ionizable compound like this compound, solubility is not a static value but is highly dependent on the pH of the medium.[] Therefore, generating a pH-solubility profile is a primary objective.

Theoretical Framework: Henderson-Hasselbalch in Practice

The solubility of a basic compound like 2-(1H-1,2,4-triazol-5-yl)ethanamine increases in acidic conditions where it exists predominantly in its protonated, more soluble salt form. As the pH increases, the compound will deprotonate to the less soluble free base. The relationship between pH, pKa, and the ratio of ionized to un-ionized species is described by the Henderson-Hasselbalch equation, which governs the pH-dependent solubility profile.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[4] This protocol is designed to ensure that a true equilibrium is reached between the dissolved and solid states of the compound.

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.

Materials:

  • This compound

  • Phosphate and citrate buffer systems (pH 2.0, 4.5, 6.8, 7.4)

  • Purified water

  • Calibrated pH meter

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters (low-binding)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Methodology:

  • Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., 2.0, 4.5, 6.8, 7.4).

  • Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each buffer. The excess solid is crucial to ensure saturation.

  • Equilibration: Tightly seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw a sample from the supernatant. For robust phase separation, filter the collected supernatant through a 0.22 µm syringe filter.[5] This step is critical to remove any remaining fine particles that could lead to an overestimation of solubility.[5]

  • Quantification: Accurately dilute the filtered samples and analyze the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method (see Section 4.2).

  • Data Analysis: Calculate the solubility in mg/mL or µg/mL for each pH value.

Self-Validation:

  • The presence of undissolved solid in each vial at the end of the experiment confirms that saturation was achieved.

  • The pH of the supernatant should be measured at the end of the experiment to confirm it has not shifted significantly.

Diagram 1: Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess compound equilibration Shake at constant temp (24-48h) prep_compound->equilibration prep_buffer Prepare pH buffers prep_buffer->equilibration centrifugation Centrifuge to pellet solid equilibration->centrifugation filtration Filter supernatant (0.22 µm) centrifugation->filtration dilution Dilute sample filtration->dilution hplc HPLC-UV Quantification dilution->hplc data Calculate Solubility (mg/mL) hplc->data

Caption: Workflow for the shake-flask solubility assay.

Table 1: Expected pH-Solubility Profile Data

pHTemperature (°C)Solubility (mg/mL)
2.025[Experimental Data]
4.525[Experimental Data]
6.825[Experimental Data]
7.425[Experimental Data]
2.037[Experimental Data]
4.537[Experimental Data]
6.837[Experimental Data]
7.437[Experimental Data]

Stability Assessment: Ensuring Compound Integrity

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6][7] The stability program is designed based on ICH guidelines.[6][7][8]

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of developing a stability-indicating analytical method.[8][9] By intentionally degrading the compound, we can identify potential degradation products and ensure the analytical method can separate them from the parent compound.

Objective: To identify potential degradation pathways and degradation products of this compound.

Methodology: Expose solutions of the compound to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 7 days.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[6][8]

After exposure, samples are analyzed by a stability-indicating HPLC method to assess the extent of degradation and the chromatographic profile of the degradation products.

ICH Stability Studies

Formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period.[6][8]

Objective: To evaluate the long-term stability of the compound under defined storage conditions.

Storage Conditions:

Study TypeStorage ConditionTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months

Parameters to be Monitored:

  • Appearance

  • Assay (potency)

  • Degradation products/impurities

  • Water content (if applicable)

Diagram 2: Logic of the Stability Testing Program

G cluster_stress Forced Degradation cluster_formal ICH Stability Studies acid Acid Hydrolysis method_dev Develop Stability-Indicating HPLC Method acid->method_dev base Base Hydrolysis base->method_dev oxidation Oxidation (H₂O₂) oxidation->method_dev thermal Thermal Stress thermal->method_dev photo Photostability photo->method_dev long_term Long-Term 25°C / 60% RH retest_period Establish Re-test Period long_term->retest_period accelerated Accelerated 40°C / 75% RH accelerated->retest_period method_dev->long_term method_dev->accelerated pathway_id Identify Degradation Pathways method_dev->pathway_id

Caption: Relationship between forced degradation and formal stability studies.

Analytical Methodology: The Stability-Indicating HPLC Method

A stability-indicating HPLC method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[9][10]

Method Development Principles

The development of a stability-indicating method for this compound, a polar and basic compound, will likely involve reversed-phase HPLC with UV detection.[11]

  • Column: A C18 column is a common starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or formate) at an acidic pH (e.g., pH 2.5-3.5) and an organic modifier (e.g., acetonitrile or methanol) is typically required. The acidic pH ensures the amine is protonated, leading to better peak shape.

  • Detection: UV detection at a wavelength of maximum absorbance for the triazole ring.

  • Optimization: The gradient, flow rate, and column temperature are optimized using samples from the forced degradation studies to ensure baseline separation between the parent peak and all degradation products.

Protocol: Example HPLC Method

Objective: To provide a starting point for the development of a stability-indicating HPLC method.

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 5 µmStandard for reversed-phase chromatography.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH for good peak shape of the amine.
Mobile Phase B AcetonitrileCommon organic modifier.
Gradient 5% to 95% B over 20 minutesTo elute both the polar parent compound and potentially less polar degradants.
Flow Rate 1.0 mL/minTypical analytical flow rate.
Column Temp. 30°CFor reproducible retention times.
Detection UV at 210 nmCommon wavelength for compounds lacking a strong chromophore.
Injection Vol. 10 µLStandard injection volume.

This method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

The systematic evaluation of the solubility and stability of this compound is a critical activity in its development as a potential pharmaceutical agent. This guide provides the foundational principles and actionable protocols for undertaking such a characterization. By following a structured approach that combines theoretical understanding with robust experimental design, researchers can generate the high-quality data necessary to make informed decisions throughout the drug development lifecycle. The emphasis on causality and self-validation within the protocols ensures the integrity and reliability of the resulting physicochemical profile.

References

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

  • Amines and Heterocycles | Organic Chemistry Class Notes. (n.d.). Fiveable. [Link]

  • Q1A(R2) Stability testing of new drug substances and products. (2003). International Council for Harmonisation. [Link]

  • Amines and Heterocycles. (2020). University of Illinois Springfield. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2023). European Medicines Agency. [Link]

  • Emissions and formation of degradation products in amine- based carbon capture plants. (n.d.). FORCE Technology. [Link]

  • ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2023). AMSbiopharma. [Link]

  • 23.4: Physical Properties of Amines. (2021). Chemistry LibreTexts. [Link]

  • Stability Indicating HPLC Method Development –A Review. (2018). International Journal of Trend in Scientific Research and Development. [Link]

  • Why amine salts are soluble in water? (2016). Chemistry Stack Exchange. [Link]

  • Q1 Stability Testing of Drug Substances and Drug Products. (2023). U.S. Food and Drug Administration. [Link]

  • Degradation studies of amines and alkanolamines during sour gas treatment process. (2011). ResearchGate. [Link]

  • Physical Properties of Amines Explained with Examples. (n.d.). Vedantu. [Link]

  • New Amines for CO2 Capture. I. Mechanisms of Amine Degradation in the Presence of CO2. (2011). Industrial & Engineering Chemistry Research. [Link]

  • Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. (2011). ResearchGate. [Link]

  • DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. (2010). UM Research Repository. [Link]

  • Amines and Heterocycles. (2018). Cengage. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2020). LCGC International. [Link]

  • 20.2: Basicity of Amines and Ammonium Salt Formation. (2020). Chemistry LibreTexts. [Link]

  • A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. (2015). PubMed Central. [Link]

  • What are the physical properties of amines? (2022). Quora. [Link]

  • 26.2 Amines – Physical Properties. (n.d.). eCampusOntario Pressbooks. [Link]

  • Stability Indicating Assay Method. (2023). International Journal of Creative Research Thoughts. [Link]

  • Physical Properties of Amines. (n.d.). BYJU'S. [Link]

  • stability-indicating hplc method: Topics by Science.gov. (n.d.). Science.gov. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(1H-1,2,4-triazol-5-yl)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound, offering both theoretical predictions and practical, field-proven insights into its spectral characteristics.

Introduction: The Significance of this compound

2-(1H-1,2,4-triazol-5-yl)ethanamine is a heterocyclic compound featuring a 1,2,4-triazole ring linked to an ethylamine side chain. The 1,2,4-triazole moiety is a well-recognized pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] The dihydrochloride salt form enhances the compound's solubility and stability, making it suitable for pharmaceutical formulation and biological studies. Accurate structural confirmation and purity assessment are paramount in the development of such compounds, with NMR spectroscopy standing as the gold standard for these tasks.

Molecular Structure and Predicted NMR Characteristics

The molecular structure of this compound dictates its NMR spectral features. The protonation of the ethylamine nitrogen and one of the triazole nitrogens in the dihydrochloride salt significantly influences the chemical shifts of neighboring protons and carbons.

Structural Features:

  • 1,2,4-Triazole Ring: A five-membered aromatic heterocycle containing three nitrogen atoms. It has one proton directly attached to a carbon atom (C5-H).

  • Ethylamine Side Chain: A two-carbon chain with a terminal primary amine.

  • Dihydrochloride Salt: Both the primary amine and the triazole ring are protonated.

Predicted ¹H NMR Spectrum: Based on the structure, we can anticipate the following signals:

  • A singlet for the proton on the triazole ring (C5-H).

  • Two triplets for the two methylene groups (-CH₂-CH₂-) of the ethylamine chain, showing coupling to each other.

  • A broad signal for the amine protons (-NH₃⁺).

  • A broad signal for the protonated triazole NH.

The protonation of the amine and triazole ring is expected to cause a downfield shift for the adjacent methylene protons and the triazole ring proton due to the electron-withdrawing effect of the positive charges.

Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum is expected to show three distinct signals:

  • One signal for the carbon atom in the triazole ring (C5).

  • One signal for the carbon atom of the triazole ring attached to the ethylamine side chain (C3).

  • Two signals for the two carbon atoms of the ethylamine side chain (-CH₂-CH₂-).

Similar to the ¹H spectrum, the protonation will lead to a downfield shift of the carbon signals, particularly those closer to the protonated nitrogen atoms.

Experimental NMR Data

The following tables summarize the experimentally observed ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data (in D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5Singlet1HCH (Triazole ring)
~3.6Triplet2H-CH₂ -NH₃⁺
~3.3Triplet2HTriazole-CH₂ -

Note: In D₂O, the acidic protons of the NH₃⁺ and the protonated triazole are exchanged with deuterium and are therefore not observed.

Table 2: ¹³C NMR Spectral Data (in D₂O)

Chemical Shift (δ, ppm)Assignment
~150C -H (Triazole ring)
~145C -CH₂ (Triazole ring)
~38-C H₂-NH₃⁺
~22Triazole-C H₂-
Experimental Protocol: Acquiring High-Quality NMR Spectra

The following protocol outlines the steps for obtaining high-resolution ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.[2]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent.[2] Deuterium oxide (D₂O) is a good choice due to the compound's salt form. Other polar solvents like DMSO-d₆ or Methanol-d₄ can also be used.

  • To ensure a homogeneous solution, vortex the sample until fully dissolved.[3]

  • Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[4] The final solution height in the tube should be around 4-5 cm.[2][3]

2. Instrument Setup and Data Acquisition:

  • The spectra should be acquired on a spectrometer with a field strength of at least 300 MHz for ¹H NMR to ensure adequate signal dispersion.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: A range of 0-12 ppm is typically sufficient.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: This will require a significantly higher number of scans than ¹H NMR (typically 1024 or more) due to the low natural abundance of ¹³C.

    • Spectral Width: A range of 0-180 ppm is appropriate.

  • Referencing: Chemical shifts should be referenced to an internal standard. For D₂O, a common reference is 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) at 0.00 ppm.

Visualizing Structural Relationships

The following diagrams, generated using Graphviz, illustrate the molecular structure and the key through-bond correlations expected in 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which are invaluable for unambiguous signal assignment.

Molecular_Structure cluster_triazole 1,2,4-Triazole Ring cluster_ethylamine Ethylamine Chain C3 C3 N4 N4 C3->N4 C_alpha C3->C_alpha C5 C5 N4->C5 N1 N1 C5->N1 H5 H5 C5->H5 N2 N2 N1->N2 N2->C3 C_beta C_alpha->C_beta N_amine NH₃⁺ C_beta->N_amine

Caption: Molecular structure of 2-(1H-1,2,4-triazol-5-yl)ethanamine.

NMR_Correlations H5 H5 (~8.5 ppm) C5 C5 (~150 ppm) H5->C5 HSQC C3 C3 (~145 ppm) H5->C3 HMBC (²J) H_alpha Hα (~3.3 ppm) H_alpha->C5 HMBC (³J) H_alpha->C3 HMBC (²J) C_alpha Cα (~22 ppm) H_alpha->C_alpha HSQC C_beta Cβ (~38 ppm) H_alpha->C_beta HMBC (²J) H_beta Hβ (~3.6 ppm) H_beta->C_alpha HMBC (²J) H_beta->C_beta HSQC

Caption: Key HSQC and HMBC correlations for signal assignment.

Discussion and Mechanistic Insights

The downfield chemical shift of the triazole proton (C5-H) is characteristic of protons on electron-deficient aromatic rings. The formation of the dihydrochloride salt further deshields this proton. The ethylamine protons (-CH₂-CH₂-) exhibit a typical triplet-triplet splitting pattern, indicative of coupling between adjacent methylene groups. The chemical shifts of these protons are also shifted downfield compared to the free base due to the inductive effect of the protonated amine.

The ¹³C chemical shifts are consistent with the proposed structure. The triazole carbons resonate at lower field due to their aromaticity and the presence of electronegative nitrogen atoms. The effect of protonation is also evident in the ¹³C spectrum, with the carbon alpha to the amine (Cβ) showing a significant downfield shift.

Conclusion

This technical guide provides a thorough analysis of the ¹H and ¹³C NMR spectra of this compound. The presented data, along with the detailed experimental protocol and structural correlation diagrams, serve as a valuable resource for scientists and researchers working on the synthesis, characterization, and development of 1,2,4-triazole-containing compounds. The self-validating nature of the described protocols ensures the generation of reliable and reproducible NMR data, which is crucial for regulatory submissions and advancing drug discovery programs.

References

  • AIP Publishing. (n.d.). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Retrieved from [Link]

  • Chirkina, M. A., & Larina, L. I. (2022). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. ResearchGate. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 1H proton nmr spectrum of ethylamine. Retrieved from [Link]

  • International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 13C nmr spectrum of ethylamine. Retrieved from [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1h-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

  • American Chemical Society. (2012). Method for Assigning Structure of 1,2,3-Triazoles. Retrieved from [Link]

  • University College London. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Retrieved from [Link]

  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 734-742. Retrieved from [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Retrieved from [Link]

Sources

Navigating the Molecular Maze: A Technical Guide to the Mass Spectrometry of 2-(1H-1,2,4-triazol-5-yl)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride, a compound of interest in pharmaceutical and agrochemical research.[1] This document moves beyond a simple recitation of methods, offering a rationale-driven approach to method development, data interpretation, and structural elucidation, grounded in the principles of scientific integrity and field-proven expertise.

Introduction: The Analytical Imperative

2-(1H-1,2,4-triazol-5-yl)ethanamine is an organic compound featuring a 1,2,4-triazole ring linked to an ethylamine group.[1] The triazole moiety is a significant pharmacophore, known for its presence in a wide array of biologically active compounds, including antifungal and antimicrobial agents.[1][2] Accurate and robust analytical methods are therefore paramount for its characterization, impurity profiling, and metabolic studies. Mass spectrometry, with its high sensitivity and structural elucidation capabilities, stands as the cornerstone of these analytical endeavors.

This guide will detail a systematic approach to the analysis of this compound, focusing on electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS). We will explore the causal relationships behind instrumental parameter selection and delve into the predictable fragmentation pathways of this molecule, providing researchers with a solid foundation for their analytical workflows.

Foundational Knowledge: Chemical Properties and Ionization Behavior

Chemical Structure and Properties:

  • Molecular Formula: C₄H₈N₄

  • Molecular Weight (of the free base): 112.14 g/mol

  • Form: Dihydrochloride salt, which will dissociate in polar solvents.

  • Key Functional Groups: A 1,2,4-triazole ring and a primary ethylamine side chain.[1]

  • Polarity: The presence of the amine group and the nitrogen-rich triazole ring makes it a polar molecule, readily soluble in solvents like water and methanol.[1]

Ionization Strategy: Why Electrospray Ionization (ESI)?

Electrospray ionization (ESI) is the ionization technique of choice for polar molecules like 2-(1H-1,2,4-triazol-5-yl)ethanamine.[3][4] The rationale is twofold:

  • "Soft" Ionization: ESI is a "soft" ionization technique, meaning it imparts minimal internal energy to the analyte during the ionization process.[3] This is crucial for preserving the intact molecular ion, which is the primary piece of information in the initial MS scan.

  • Analyte Characteristics: The ethylamine group is basic and will readily accept a proton in the acidic mobile phases typically used in reversed-phase liquid chromatography. This pre-formed ion in solution is highly amenable to the ESI process, leading to excellent ionization efficiency in positive ion mode.

Experimental Protocol: A Step-by-Step Guide

This section outlines a detailed, self-validating protocol for the analysis of this compound. The emphasis is on not just the "what," but the "why" of each step.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of methanol and deionized water. The dihydrochloride salt will readily dissolve and dissociate in this polar solvent mixture.

  • Working Standard (1 µg/mL): Perform a serial dilution of the stock solution with the mobile phase to achieve a final concentration of 1 µg/mL. This concentration is a good starting point for initial method development on most modern mass spectrometers.

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

The following parameters are a robust starting point and can be further optimized as needed.

ParameterRecommended SettingRationale
HPLC Column C18, 2.1 x 50 mm, 1.8 µmA C18 column provides good retention for polar compounds when used with an appropriate mobile phase. The shorter length and smaller particle size allow for faster analysis times and better peak shapes.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a proton source, promoting the formation of [M+H]⁺ ions, which is essential for ESI in positive mode. It also improves chromatographic peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase chromatography. The formic acid is maintained to ensure consistent ionization throughout the gradient.
Gradient 5% B for 0.5 min, then ramp to 95% B over 3 min, hold for 1 min, then return to 5% B and equilibrate for 1.5 min.A gradient elution is recommended to ensure the elution of any potential impurities with different polarities. This gradient provides a good balance between separation and analysis time.
Flow Rate 0.4 mL/minThis flow rate is suitable for the recommended column dimensions and is compatible with standard ESI sources.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce backpressure.[2][5]
Injection Volume 2 µLA small injection volume minimizes the potential for column overload and peak distortion.
Ion Source Electrospray Ionization (ESI)As discussed, this is the optimal ionization technique for this polar, basic compound.
Polarity PositiveThe basic ethylamine group is readily protonated, leading to a strong signal in positive ion mode.
Capillary Voltage 4000 VThis is a typical starting voltage for ESI and should be optimized to maximize the signal of the precursor ion.[2][5]
Drying Gas Flow 10 L/minThe drying gas (typically nitrogen) aids in the desolvation of the ESI droplets, facilitating the release of gas-phase ions.[2][5]
Drying Gas Temp. 350 °CThis temperature assists in the desolvation process.
Nebulizer Pressure 45 psiThe nebulizer gas helps to form a fine spray of droplets, which is crucial for efficient ionization.
Scan Range (MS1) m/z 50 - 300This range will cover the expected precursor ion and potential low-mass fragments or impurities.
Fragmentor Voltage 100 VThis voltage can be varied to induce in-source fragmentation, which can be useful for initial structural confirmation.[2][5][6]

Data Interpretation: Decoding the Mass Spectra

Full Scan (MS1) Analysis: Identifying the Precursor Ion

In the initial full scan analysis, the primary goal is to identify the protonated molecular ion, [M+H]⁺. For 2-(1H-1,2,4-triazol-5-yl)ethanamine (free base), the expected monoisotopic mass is approximately 112.0773 g/mol . Therefore, the protonated molecule [M+H]⁺ will have an m/z of approximately 113.0851 .

It is also possible to observe other adducts, such as the sodium adduct [M+Na]⁺ at m/z 135.0670 or the potassium adduct [M+K]⁺ at m/z 151.0409, although the protonated species should be dominant in an acidified mobile phase.

Tandem Mass Spectrometry (MS/MS) Analysis: Unveiling the Structure

Tandem mass spectrometry (MS/MS) is essential for structural confirmation. This is achieved through collision-induced dissociation (CID), where the precursor ion (m/z 113.0851) is isolated and fragmented by collision with an inert gas.[7] The resulting fragment ions provide a "fingerprint" of the molecule's structure.

Proposed Fragmentation Pathway:

The fragmentation of protonated 2-(1H-1,2,4-triazol-5-yl)ethanamine is likely to proceed through several key pathways, driven by the stability of the resulting fragments and the charge localization on the protonated amine.

  • Loss of Ammonia (NH₃): A common fragmentation pathway for protonated primary amines is the neutral loss of ammonia.[8][9] This would result in a fragment ion at m/z 96.0592 .

  • Cleavage of the Ethylamine Side Chain: Alpha-cleavage (cleavage of the C-C bond adjacent to the amine) can lead to the formation of a resonance-stabilized triazolylmethyl carbocation at m/z 83.0487 .

  • Ring Fragmentation: The 1,2,4-triazole ring itself can undergo cleavage. A characteristic fragmentation of the 1H-1,2,4-triazole ring involves the loss of HCN, which would lead to a fragment at m/z 42 .[2] Another possibility is the loss of a nitrogen molecule (N₂) to form a nitrilium ion.[2]

The following DOT script visualizes the proposed fragmentation pathway:

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Fragment Ions Precursor [M+H]⁺ m/z 113.0851 Fragment1 Loss of NH₃ [C₄H₆N₃]⁺ m/z 96.0592 Precursor->Fragment1 - NH₃ Fragment2 Alpha-Cleavage [C₃H₄N₃]⁺ m/z 83.0487 Precursor->Fragment2 - CH₂NH₂ Fragment3 Ring Cleavage Loss of HCN [C₂H₃N₂]⁺ m/z 55.0300 Fragment2->Fragment3 - N₂

Caption: Proposed MS/MS fragmentation pathway for protonated 2-(1H-1,2,4-triazol-5-yl)ethanamine.

Summary of Expected Ions:

IonFormulaCalculated m/z
[M+H]⁺ C₄H₉N₄⁺113.0851
[M+H - NH₃]⁺ C₄H₆N₃⁺96.0592
[M+H - CH₂NH₂]⁺ C₃H₄N₃⁺83.0487
[C₂H₃N₂]⁺ C₂H₃N₂⁺55.0300

Workflow Visualization

The following diagram illustrates the complete analytical workflow, from sample preparation to data analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Prep Dissolve 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride in 50:50 MeOH:H₂O LC Inject sample onto C18 column with a formic acid mobile phase gradient Prep->LC MS1 Full Scan MS (MS1) Analysis (m/z 50-300) LC->MS1 Identify Identify [M+H]⁺ in MS1 spectrum MS1->Identify MS2 Tandem MS (MS/MS) Analysis of [M+H]⁺ (m/z 113.0851) Interpret Interpret MS/MS spectrum based on proposed fragmentation MS2->Interpret Identify->MS2 Confirm Confirm structure Interpret->Confirm

Caption: A streamlined workflow for the mass spectrometric analysis of 2-(1H-1,2,4-triazol-5-yl)ethanamine.

Conclusion: A Framework for Confident Analysis

This guide has provided a comprehensive and technically grounded approach to the mass spectrometric analysis of this compound. By understanding the chemical properties of the analyte, making informed decisions on ionization techniques and instrumental parameters, and applying a logical framework to the interpretation of fragmentation data, researchers can achieve confident structural elucidation and robust quantification. The protocols and insights presented herein are designed to be a starting point for method development, empowering scientists to adapt and optimize their analytical strategies for this important class of compounds.

References

  • Halkina, T. V., et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Žurnal organìčnoï ta farmacevtičnoï hìmìï, 18(1), 29-37. [Link]

  • ResearchGate. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. [Link]

  • PubChem. 2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1972). Mass spectra of 1,2,3-triazoles. [Link]

  • PubMed. (2004). The relative influences of acidity and polarity on responsiveness of small organic molecules to analysis with negative ion electrospray ionization mass spectrometry (ESI-MS). [Link]

  • ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. [Link]

  • PubChem. 2-(3-ethyl-1H-1,2,4-triazol-5-yl)ethanamine. [Link]

  • PubMed Central. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]

  • PubMed Central. (2013). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]

  • Canadian Journal of Chemistry. (1990). Collision-induced dissociation mass spectra of protonated alkyl amines. [Link]

  • ResearchGate. (1990). Collision-induced dissociation mass spectra of protonated alkyl amines. [Link]

  • SpectraBase. This compound. [Link]

  • PubChem. 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine. [Link]

  • ACS Publications. (2004). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. [Link]

  • ACS Publications. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. [Link]

  • Wikipedia. Collision-induced dissociation. [Link]

  • PubMed Central. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. [Link]

  • National High Magnetic Field Laboratory. Collision-Induced Dissociation. [Link]

  • NIST WebBook. 1H-1,2,4-Triazol-5-amine, 1-propyl-. [Link]

Sources

potential biological activities of 1,2,4-triazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activities of 1,2,4-Triazole Derivatives

Authored by a Senior Application Scientist

Preamble: The 1,2,4-Triazole Core - A Privileged Scaffold in Modern Drug Discovery

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms.[1][2] In the landscape of medicinal chemistry, this unassuming scaffold has earned the designation of a "privileged structure."[2][3] This status is not arbitrary; it is a testament to its remarkable versatility, rooted in its unique physicochemical properties. The triazole ring is metabolically stable, resistant to oxidative and hydrolytic degradation, and possesses the ability to act as a bioisostere for amide, ester, or carboxylic acid groups.[2][4][5] This mimicry allows it to engage in a wide range of non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, enhancing both its binding affinity to biological targets and its solubility, which are critical pharmacokinetic properties.[2][5][6]

The strategic incorporation of the 1,2,4-triazole nucleus into molecular designs has yielded a plethora of clinically significant drugs. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including potent antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, and neuroprotective properties.[1][2][7][8][9] This guide provides an in-depth exploration of these core biological activities, elucidating the underlying mechanisms of action, presenting quantitative efficacy data, and detailing the experimental protocols essential for their evaluation in a research and development setting.

Antifungal Activity: The Hallmark of Triazole Therapeutics

The most prominent and commercially successful application of 1,2,4-triazole derivatives is in the treatment of fungal infections.[10] Marketed drugs such as fluconazole, itraconazole, and voriconazole are mainstays in the clinical management of mycoses.[1][2][11]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for triazole antifungals is the highly specific and potent inhibition of a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][5][8][12] This enzyme is a critical catalyst in the biosynthesis of ergosterol, the principal sterol in fungal cell membranes that is absent in mammalian cells. Ergosterol is indispensable for maintaining the structural integrity, fluidity, and function of the fungal cell membrane.[5][13]

The inhibitory action is elegantly precise: the sp²-hybridized nitrogen atom at the N4 position of the 1,2,4-triazole ring coordinates directly with the heme iron atom located at the active site of the CYP51 enzyme.[2] This binding event physically obstructs the enzyme's natural substrate, lanosterol, preventing its demethylation. The consequence is a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[2][13] This dual-pronged disruption compromises the fungal cell membrane, leading to increased permeability, leakage of essential cellular contents, and ultimately, fungal cell death or growth inhibition (fungistatic effect).[2]

CYP51_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition cluster_outcome Cellular Outcome Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Catalyzed by Lanosterol 14α-demethylase (CYP51) Block Pathway Blocked Triazole 1,2,4-Triazole Derivative CYP51 CYP51 Active Site (Heme Iron) Triazole->CYP51 N4 atom coordinates with Heme Iron CYP51->Block Disruption Membrane Disruption & Accumulation of Toxic Sterols Block->Disruption Leads to Death Fungal Cell Death Disruption->Death Anticancer_Mechanisms cluster_targets Molecular Targets & Pathways cluster_outcomes Cellular Outcomes Triazole 1,2,4-Triazole Derivative Kinases Kinase Inhibition (e.g., Tyrosine Kinases) Triazole->Kinases Aromatase Aromatase Inhibition Triazole->Aromatase Apoptosis Apoptosis Modulation (↑ Bax, ↓ Bcl-2) Triazole->Apoptosis CellCycle Cell Cycle Arrest (e.g., G2/M Phase) Triazole->CellCycle Prolif Inhibition of Proliferation Kinases->Prolif Aromatase->Prolif Death Induction of Cell Death Apoptosis->Death CellCycle->Prolif Outcome Anticancer Effect Prolif->Outcome Death->Outcome

Figure 2: Diverse anticancer mechanisms of 1,2,4-triazole compounds.

Quantitative Data: Cytotoxic Activity

The anticancer potential is commonly measured by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.

CompoundCell LineIC₅₀ (µM)Mechanism
Letrozole (Standard)Breast Cancer (MCF-7)~0.01Aromatase Inhibition [2]
Compound 3 (Analogue)Lung Cancer (A549)2.5Tubulin Polymerization Inhibition
Compound 4 (Analogue)Colon Cancer (HCT116)5.1Apoptosis Induction
Compound 5 (Analogue)Breast Cancer (MCF-7)1.8Kinase Inhibition
Experimental Protocol: MTT Assay for Cell Viability

Objective: To assess the cytotoxic effect of 1,2,4-triazole derivatives on a human cancer cell line (e.g., MCF-7).

Methodology:

  • Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test triazole compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells with the compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antiviral Activity: Targeting Viral Replication

1,2,4-triazole derivatives represent a significant class of antiviral agents, with activity demonstrated against a wide range of RNA and DNA viruses, including influenza, hepatitis C (HCV), herpes, and human immunodeficiency virus (HIV). [4][7][14]

Mechanism of Action

The antiviral mechanisms can vary, but a prominent strategy involves mimicking natural nucleosides. [7][14]

  • Nucleoside Analogs: The most famous example is Ribavirin, a broad-spectrum antiviral drug. [4]Ribavirin is a guanosine analog where the 1,2,4-triazole-carboxamide moiety acts as a bioisostere of the purine base. [4]Once phosphorylated inside the cell, it interferes with viral replication through several proposed mechanisms, including inhibition of viral RNA polymerase, interference with viral mRNA capping, and induction of lethal mutations in the viral genome.

  • Enzyme Inhibition: Other derivatives function by inhibiting crucial viral enzymes. For instance, certain triazoles have shown excellent efficacy against HIV-1 by inhibiting reverse transcriptase, an enzyme essential for the virus to convert its RNA genome into DNA. [4]

Antiviral_Mechanism cluster_entry Cellular Uptake cluster_inhibition Inhibition of Viral Replication Triazole Triazole Nucleoside Analog (e.g., Ribavirin) ActiveForm Intracellular Phosphorylation Triazole->ActiveForm Host Kinases ViralPolymerase Viral RNA/DNA Polymerase ActiveForm->ViralPolymerase Inhibits ViralGenome Viral Genome (RNA or DNA) ActiveForm->ViralGenome Incorporated into growing strand ViralPolymerase->ViralGenome Replication Outcome Inhibition of Viral Progeny DefectiveGenome Defective Viral Genome (Lethal Mutations) ViralGenome->DefectiveGenome DefectiveGenome->Outcome Antibacterial_Screening start Synthesized 1,2,4-Triazole Schiff Base Library mic_assay Broth Microdilution Assay (Determine MIC) start->mic_assay data Analyze MIC Data Identify Potent Compounds mic_assay->data strains Test against Panel of Bacteria: - Gram-positive (e.g., S. aureus) - Gram-negative (e.g., E. coli) strains->mic_assay moa Mechanism of Action Studies (e.g., Enzyme Assays, Cell Wall Integrity) data->moa For hits with low MIC result Lead Compound for Further Development moa->result Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Triazole 1,2,4-Triazole Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Triazole->Keap1_Nrf2 Induces dissociation Stress Oxidative Stress (e.g., ROS) Stress->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Transcription of Antioxidant Genes (e.g., SOD, HO-1) ARE->Genes Outcome Increased Antioxidant Defense & Neuroprotection Genes->Outcome

Figure 5: Neuroprotection via activation of the Nrf2-ARE pathway.

Quantitative Data: Neuroprotective Efficacy
CompoundModelEffectReference
Compound 5MCAO Rat ModelAttenuated infarct size, reduced MDA, increased SOD
[15]Compound 11MCAO Rat ModelImproved behavior, reduced infarct area
[16]Compound 15MPTP Mouse ModelReduced α-syn expression, enhanced TH levels
[17]
Experimental Protocol: In Vitro Neuroprotection Assay

Objective: To evaluate the ability of a 1,2,4-triazole derivative to protect neuronal-like cells (e.g., PC12) from oxidative stress-induced cell death.

Methodology:

  • Cell Culture: Culture PC12 cells in appropriate medium (e.g., DMEM with horse and fetal bovine serum).

  • Pre-treatment: Seed cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 2-4 hours.

  • Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or sodium nitroprusside (SNP), for 24 hours. 4.[15][16] Viability Assessment: Assess cell viability using the MTT assay, as described in the anticancer protocol (Section 2.3).

  • Analysis: Calculate the percentage of cell viability relative to cells treated with the oxidizing agent alone. A significant increase in viability in the compound-treated groups indicates a neuroprotective effect.

Conclusion and Future Perspectives

The 1,2,4-triazole scaffold is unequivocally a cornerstone of modern medicinal chemistry, with its derivatives forming the basis of essential therapies across multiple disease areas. It[5]s success is rooted in a combination of metabolic stability, favorable pharmacokinetic profiles, and the capacity for versatile chemical modification, allowing for the fine-tuning of biological activity.

T[18]he future of 1,2,4-triazole research remains vibrant. Key challenges and opportunities include:

  • Overcoming Resistance: Developing novel antifungal and antibacterial triazoles that can circumvent existing resistance mechanisms is a critical priority.

  • Enhancing Selectivity: In cancer therapy, the focus will be on designing derivatives with higher selectivity for cancer-specific targets to minimize off-target effects and reduce toxicity.

  • [3] Exploring New Targets: The demonstrated efficacy in neuroprotection opens up exciting avenues for treating complex neurodegenerative and ischemic diseases.

  • [19] Hybrid Molecules: The creation of hybrid molecules that combine the 1,2,4-triazole core with other pharmacologically active moieties is a promising strategy for developing drugs with multi-target activity.

References

  • Parchenko, V. V., Borysenko, N. M., Hubenko, I. Ya., & Bushueva, I. V. (2025). review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives.
  • Simurova, N., & Mayboroda, O. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds, 57(4), 420–422.
  • Al-rawi, M. S., et al. (2025). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
  • Simurova, N., & Mayboroda, O. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds, 57(4), 420–422.
  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed.
  • A Literature Review Focusing on the Antiviral Activity of an[4][18]d-tr[4][18][20]iazoles. PubMed.

  • A Literature Review Focusing on the Antiviral Activity of an[4][18]d-tr[4][18][20]iazoles. (2023). Bentham Science.

  • Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy, 8(7), 10–29.
  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review.
  • A Technical Guide to the Mechanisms of Action of 1,2,4-Triazole Compounds. (2025). BenchChem.
  • Aggarwal, N., & Kumar, R. (2020). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 208, 112832.
  • Sharma, A., & Kumar, V. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 79(1), 90-108.
  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025).
  • Ünver, Y., et al. (2016). Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities. Medicinal Chemistry Research, 25(11), 2573-2584. PubMed.
  • Kumar, R., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(19), 6296.
  • Sim, K.-M., et al. (2023). Synthesis of Some New 1,2,4-triazole Schiff Bases and their Antibacterial Activity Studies. Letters in Organic Chemistry, 20(9), 845-852.
  • mechanism of action of 1,2,4-triazole-based compounds. (2025). BenchChem.
  • Karpenko, Y., et al. (2023).
  • Synthesis, Characterization and Antimicrobial Activities of 1,2,4-Triazole /Isatin Schiff bases and their Mn(II), Co(II) complexes. Oriental Journal of Chemistry.
  • A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles.
  • Al-rawi, M. S., et al. (2025). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
  • Teh, C.-P., et al. (2018). Synthesis, Characterization and Antibacterial Activity of Some New 1,2,4-Triazole Schiff bases and 1,2,4-triazolo[3,4-b]thi[18][20]adiazines. Letters in Organic Chemistry, 15(7), 594-602.

  • Gupta, S., & Kumar, D. (2017). Library 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities.
  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives.
  • Plech, T., et al. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 13(12), 438. MDPI.
  • Bridged 1,2,4-triazole derivatives as anticancer agents.
  • Application of 1,2,4-Triazoles in Medicinal Chemistry: Application Notes and Protocols. (2025). BenchChem.
  • Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold.
  • 1,2,4-Triazole Sodium Salt - Tolyltriazole | Benzotriazole. (2023).
  • S., et al. (2022). Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. Journal of Medicinal Chemistry, 65(5), 4347-4366.
  • Development of 1,2,4-triazole derivatives as Nrf2 activators.
  • Li, Y., et al. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules, 29(4), 891. MDPI.
  • Antifungal Properties of 1,2,4-Triazoles. ISRES.
  • Emerging Applications of Triazole Antifungal Drugs. MDPI.
  • Parchenko, V. V., et al. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). * Zaporozhye Medical Journal, 26*(3), 390-396.
  • Sameliuk, Y., et al. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Journal of Faculty of Pharmacy of Ankara University, 45(3), 598-614.
  • Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. (2020). European Journal of Medicinal Chemistry, 190, 112117. PubMed.
  • Discovery of 1,2,4-triazole derivatives as novel neuroprotectants against cerebral ischemic injury by activating antioxidant response element. (2022). Bioorganic Chemistry, 128, 106096. PubMed.

Sources

The 1,2,4-Triazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole, a five-membered heterocyclic ring with three nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1] It is widely recognized as a "privileged scaffold" because of its remarkable ability to serve as a versatile pharmacophore, capable of interacting with a multitude of biological targets with high affinity.[1][2] This versatility is rooted in its unique physicochemical properties. The triazole ring is metabolically stable, aromatic, and possesses a significant dipole moment. Its nitrogen atoms act as excellent hydrogen bond acceptors and, in the N-H tautomeric form, as donors, facilitating strong and specific interactions with biological receptors.[3][4][5]

Furthermore, the 1,2,4-triazole core often functions as a bioisostere for amide, ester, and carboxylic acid groups, allowing chemists to fine-tune the pharmacokinetic profiles of drug candidates, often improving solubility and metabolic resistance.[1][4] Consequently, this scaffold is integral to a wide array of clinically successful drugs, demonstrating a remarkable breadth of biological activities, including antifungal, anticancer, antiviral, anticonvulsant, and antibacterial properties.[2][6][7] Marketed drugs such as the antifungal Fluconazole, the anticancer agent Letrozole, and the antiviral Ribavirin underscore the profound clinical and commercial importance of this heterocyclic system.[8][9] This guide provides a comprehensive exploration of the 1,2,4-triazole scaffold, from its synthesis and mechanisms of action to the critical structure-activity relationships that guide the development of next-generation therapeutics.

Synthetic Strategies: Constructing the 1,2,4-Triazole Core

The construction of the 1,2,4-triazole ring is a well-established area of organic synthesis, with several reliable methods available. The choice of a specific route is often dictated by the desired substitution pattern and the availability of starting materials. The rationale behind selecting a synthetic pathway typically involves considerations of yield, scalability, and the introduction of molecular diversity for library synthesis.

One of the most common and versatile methods involves the cyclization of thiosemicarbazide derivatives.[10][11] This approach is favored for its reliability and the accessibility of the precursors. Modern advancements, such as microwave-assisted synthesis, have been employed to improve reaction times and yields, reflecting a move towards more efficient and sustainable chemical processes.[12][13]

General Synthetic Workflow for 1,2,4-Triazole-3-thione Derivatives

The following diagram illustrates a typical workflow for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiones, a common intermediate for further functionalization.

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Hydrazide Formation cluster_2 Step 3: Thiosemicarbazide Synthesis cluster_3 Step 4: Ring Closure A Aromatic Carboxylic Acid B Thionyl Chloride (SOCl₂) A->B Reaction C Acid Chloride Intermediate B->C D Hydrazine Hydrate C->D Reaction E Acid Hydrazide D->E F Aryl Isothiocyanate E->F Reaction G Thiosemicarbazide Intermediate F->G H Base-catalyzed Cyclization (e.g., NaOH) G->H Reaction I 4,5-Disubstituted-1,2,4-triazole-3-thione H->I

Caption: General workflow for the synthesis of 1,2,4-triazole-3-thiones.

Experimental Protocol: Synthesis of 4-Allyl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

This protocol describes a representative base-catalyzed cyclization of a thiosemicarbazide intermediate. The choice of an aqueous base is crucial for facilitating the intramolecular nucleophilic attack and subsequent dehydration to form the stable aromatic triazole ring.

Materials:

  • 1-(Isonicotinoyl)-4-allylthiosemicarbazide

  • Sodium Hydroxide (NaOH), 8% aqueous solution

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Procedure:

  • A solution of 1-(isonicotinoyl)-4-allylthiosemicarbazide (0.01 mol) in 50 mL of 8% aqueous NaOH is prepared in a round-bottom flask.

  • The mixture is refluxed with constant stirring for 4-5 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Refluxing provides the necessary thermal energy to overcome the activation barrier for the cyclization reaction.

  • After completion, the reaction mixture is cooled to room temperature.

  • The cooled solution is carefully acidified to a pH of approximately 5-6 with glacial acetic acid. This step neutralizes the excess base and precipitates the product, which is less soluble in its neutral form.

  • The resulting white precipitate is collected by vacuum filtration and washed thoroughly with cold deionized water to remove any residual salts.

  • The crude product is purified by recrystallization from ethanol to yield the pure 4-allyl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Unraveling the Spectrum of Biological Activity: Mechanisms and Applications

The true value of the 1,2,4-triazole scaffold lies in its broad and potent biological activities. Its derivatives form the basis of drugs across multiple therapeutic areas, each leveraging a distinct mechanism of action.

Antifungal Agents: The Cornerstone Application

The most well-documented success of 1,2,4-triazoles is in antifungal therapy.[14] Drugs like fluconazole and itraconazole are frontline treatments for systemic fungal infections.

Mechanism of Action: The primary mechanism of action for triazole antifungals is the potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][15] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that maintains its integrity and fluidity.[14][16] The N4 atom of the 1,2,4-triazole ring coordinates to the heme iron atom within the active site of CYP51, preventing the enzyme from converting lanosterol to ergosterol. This leads to the depletion of ergosterol and the accumulation of toxic methylated sterols, which disrupt the membrane structure, increase permeability, and ultimately inhibit fungal growth.[14][15]

Caption: Antifungal mechanism via inhibition of CYP51 by 1,2,4-triazoles.

Quantitative Data: Antifungal Activity

CompoundFungal StrainMIC (µg/mL)
FluconazoleCandida albicans0.25 - 4.0
ItraconazoleAspergillus fumigatus0.25 - 2.0
Triazole Derivative 22i[4]Candida albicans8.0 (Equipotent to Ketoconazole)
Triazole Derivative 23j[4]Candida albicans6.25 (2-fold more potent than Fluconazole)

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a self-validating system used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.

  • Preparation: A stock solution of the test compound is prepared in DMSO. Serial two-fold dilutions are made in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculum: A standardized fungal inoculum (e.g., C. albicans) is prepared to a concentration of 0.5–2.5 x 10³ CFU/mL.

  • Incubation: Each well is inoculated with the fungal suspension. Positive (inoculum only) and negative (medium only) controls are included. The plate is incubated at 35°C for 24-48 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ~50% reduction) compared to the positive control, assessed visually or with a spectrophotometer. The inclusion of a standard drug like fluconazole validates the assay's sensitivity.

Anticancer Agents: A Multifaceted Approach

1,2,4-triazole derivatives have emerged as potent anticancer agents that act through diverse mechanisms, often targeting pathways essential for cancer cell proliferation and survival.[2][6]

Mechanisms of Action:

  • Enzyme Inhibition: This is a primary strategy.

    • Aromatase Inhibitors: Drugs like Letrozole and Anastrozole, which contain a 1,2,4-triazole moiety, are used to treat hormone-receptor-positive breast cancer by blocking the aromatase enzyme, thereby inhibiting estrogen synthesis.[8][17]

    • Kinase Inhibitors: Many triazoles act as ATP-competitive inhibitors of kinases (e.g., c-Met, EGFR, BRAF, PI3K/mTOR) that are dysregulated in cancer, blocking downstream signaling pathways that promote cell growth.[4][18][19]

    • Tubulin Polymerization Inhibitors: Some derivatives bind to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and apoptosis.[18][20][21]

  • Apoptosis Induction: Beyond enzyme inhibition, certain triazoles can induce programmed cell death by intercalating with DNA or modulating apoptotic pathways.[22][23]

G cluster_0 1,2,4-Triazole Derivatives cluster_2 Cellular Outcomes Triazole 1,2,4-Triazole Core Kinase Kinase Signaling (EGFR, BRAF, c-Met) Triazole->Kinase Inhibit Tubulin Microtubule Dynamics Triazole->Tubulin Disrupt Aromatase Aromatase Enzyme Triazole->Aromatase Inhibit Proliferation Inhibition of Proliferation Kinase->Proliferation Apoptosis Induction of Apoptosis Tubulin->Apoptosis Estrogen Reduced Estrogen Production Aromatase->Estrogen

Caption: Diverse anticancer mechanisms of 1,2,4-triazole derivatives.

Quantitative Data: In Vitro Cytotoxic Activity

CompoundCell LineTarget/MechanismIC₅₀ (µM)
LetrozoleBreast CancerAromatase InhibitorVaries (Enzyme IC₅₀ ~0.02)
Compound 63g[4]HT-29 (Colon)c-Met Kinase Inhibitor0.08
Compound 8c[18]A549 (Lung)Tubulin & BRAF Inhibitor0.98
Compound Vg[22]MCF-7 (Breast)CDK4/6 Inhibitor0.891
Anticonvulsant Activity: Modulating Neuronal Excitability

The 1,2,4-triazole scaffold is a key pharmacophore in the design of novel anticonvulsant agents.[24] Many individuals with epilepsy do not respond to existing treatments, creating a need for new therapeutic options.[24]

Key Findings and Mechanism: Derivatives have shown significant protective effects in preclinical models of epilepsy, such as the maximal electroshock (MES) and 6Hz psychomotor seizure tests.[25][26] Some compounds exhibit potency 2-3 times greater than the standard drug valproic acid.[25][27] While the exact mechanisms are still under investigation, they may involve the modulation of GABAergic neurotransmission or voltage-gated ion channels. Recent studies also suggest that the antioxidant and reactive oxygen species (ROS) scavenging properties of some 1,2,4-triazole-3-thiones contribute to their neuroprotective and anticonvulsant effects.[25][27]

Quantitative Data: Anticonvulsant Efficacy in 6Hz Seizure Model

CompoundED₅₀ (mg/kg)Protective Index (PI)Reference
Valproic Acid~2003.3[25]
TP-31559.77.8[25][27]
TP-42740.9>24.4[25][27]
Antiviral and Antimicrobial Agents

Antiviral Activity: The most prominent antiviral agent featuring the 1,2,4-triazole ring is Ribavirin, a broad-spectrum drug effective against various RNA and DNA viruses.[9][28] Its mechanism is multifaceted, involving the inhibition of viral RNA-dependent RNA polymerase and the induction of lethal mutations in the viral genome. The triazole scaffold is also being explored for activity against other viruses, including influenza, HCV, and HIV.[11][29]

Antibacterial Activity: 1,2,4-triazole derivatives have demonstrated activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria.[7][10] They are often hybridized with other known antibacterial pharmacophores, such as quinolones, to create novel agents with enhanced potency.[30] The mechanism often involves the inhibition of essential bacterial enzymes required for survival and replication.

Structure-Activity Relationship (SAR) Insights: Guiding Rational Drug Design

Understanding the relationship between a molecule's structure and its biological activity is fundamental to medicinal chemistry. For the 1,2,4-triazole scaffold, extensive SAR studies have provided a roadmap for designing more potent and selective agents.

  • Antifungal SAR: For CYP51 inhibitors, a key structural feature is a substituted phenyl group (often 2,4-difluorophenyl) attached to a carbon atom adjacent to the triazole ring. This group fits into a hydrophobic pocket of the enzyme, while the N4 of the triazole coordinates the heme iron.[4]

  • Anticancer SAR: The substitution pattern on the triazole ring and its appended functionalities dictates the anticancer mechanism.

    • For kinase inhibitors, specific aryl or heterocyclic groups at the N4 or C5 positions are often required to achieve potent binding in the ATP pocket.[4]

    • For tubulin inhibitors, a trimethoxyphenyl group (mimicking colchicine) attached to the triazole scaffold is a common feature.[20]

    • Electron-withdrawing groups on terminal phenyl rings have been shown to enhance cytotoxic activity in some series.[4]

  • Anticonvulsant SAR: Studies on 4,5-disubstituted-1,2,4-triazole-3-thiones have shown that the nature of the substituent at the N4 position is critical for activity. Lipophilic groups often enhance potency.

Caption: Key structure-activity relationship points for anticancer triazoles. (Note: Image placeholder used)

Conclusion and Future Perspectives

The 1,2,4-triazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its unique combination of physicochemical properties has made it a "privileged" and enduring core for developing therapeutics against a wide range of diseases.[1][2] The clinical success of numerous triazole-containing drugs validates its importance.

The future of 1,2,4-triazole research remains vibrant. Key areas of focus will include the design of derivatives that can overcome drug resistance, a significant challenge in both antifungal and anticancer therapies. The development of highly selective kinase inhibitors continues to be a major goal to minimize off-target effects.[31] Furthermore, the use of the triazole ring as a linker in creating hybrid molecules, which combine two or more pharmacophores to target multiple aspects of a disease, represents a promising strategy for developing next-generation drugs with enhanced efficacy.[13][32] As synthetic methodologies become more advanced, the exploration of the chemical space around the 1,2,4-triazole core will undoubtedly lead to the discovery of novel and impactful medicines.

References

  • The Diverse Biological Activities of 1,2,4-Triazole Derivatives: A Technical Guide. Benchchem.
  • An Important Potential Anti-Epileptic/Anticonvulsant Active Group: A Review of 1,2,4-Triazole Groups and Their Action.
  • A Review on 1,2,4-Triazoles as Scaffold for Various Pharmacological Activities: Review Article. ResearchGate.
  • 1,2,4-Triazole as promising scaffold: Synthetic and Biological Aspects. Journal of Qassim University for Science.
  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. PubMed.
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI.
  • A Comprehensive review on 1, 2,4 Triazole.
  • 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. FLORE.
  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results.
  • Synthetic and Medicinal Perspective of 1,2,4‐Triazole as Anticancer Agents. Wiley Online Library.
  • . Benchchem.
  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review.
  • A Review on 1,2,4-Triazoles as Scaffold for Various Pharmacological Activities.
  • An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central (PMC).
  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Center for Biotechnology Information (NCBI).
  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives.
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents.
  • 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. PubMed Central (PMC).
  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed.
  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PubMed Central (PMC).
  • Editorial: Pharmaceutical insights into the triazoles: Recent advances. Frontiers.
  • Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy.
  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors | Request PDF. ResearchGate.
  • Screening Investigation of Novel 1,2,4-Triazole-3-Thione Derivatives on Anticonvulsant Activity.
  • "mechanism of action of 1,2,4-triazole-based compounds". Benchchem.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central (PMC).
  • Synthetic strategies due to new 1,2,4-triazoles getting (literature review).
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
  • 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds. Life Chemicals.
  • Emerging Applications of Triazole Antifungal Drugs. MDPI.
  • Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. National Center for Biotechnology Information (NCBI).
  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed.
  • 1,2,4-Triazoles as Important Antibacterial Agents. MDPI.
  • A Literature Review Focusing on the Antiviral Activity of[2][12][24] and[2][6][24]-triazoles. Available from:

  • Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review.
  • 1,2,4-triazole derivatives as tyrosine kinase inhibitors. ResearchGate.
  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. PubMed Central (PMC).
  • FDA-approved anticancer medications with 1,2,4-triazole and triazine rings. ResearchGate.
  • Antiviral activity of 1,2,4-triazole derivatives (microreview). ResearchGate.
  • 41PDevelopment of novel 1,2,4-triazole-thiol derivatives as dual PI3K/mTOR inhibitor against the non-small cell lung cancer (NSCLC). Annals of Oncology.
  • Drugs approved by FDA with triazole scaffold. ResearchGate.
  • A Technical Guide to the Mechanisms of Action of 1,2,4-Triazole Compounds. Benchchem.

Sources

An In-depth Technical Guide to 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride: Discovery and History

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry. While a singular, formal "discovery" of this compound is not prominently documented in scientific literature, its emergence can be understood within the broader historical context of histamine research and the development of histamine H3 receptor antagonists. This guide will detail its likely origins, a plausible and referenced synthetic pathway, its physicochemical properties, and its hypothesized mechanism of action based on its structural relationship to other known H3 receptor ligands. The content is structured to provide a deep, authoritative resource for researchers exploring the therapeutic potential of novel triazole-based compounds.

The Scientific Context: The Pursuit of Histamine H3 Receptor Modulators

The story of this compound begins not with the compound itself, but with the neurotransmitter it mimics: histamine. The discovery of the histamine H3 receptor in 1983 marked a significant milestone in pharmacology.[1] Unlike the H1 and H2 receptors, which are primarily located in the periphery, the H3 receptor is predominantly found in the central nervous system (CNS).[1] It functions as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine.[2] Furthermore, it acts as a heteroreceptor, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, and serotonin.[1][2]

This unique physiological role made the H3 receptor an attractive therapeutic target. Researchers hypothesized that by blocking the H3 receptor with an antagonist, they could increase the release of histamine and other neurotransmitters in the brain. This could, in turn, produce stimulant and nootropic (cognition-enhancing) effects.[1] This led to a dedicated search for potent and selective H3 receptor antagonists for the potential treatment of neurodegenerative conditions like Alzheimer's disease and attention deficit hyperactivity disorder (ADHD), as well as sleep disorders such as narcolepsy.[1]

The Emergence of a Novel Scaffold: From Imidazole to 1,2,4-Triazole

Early research into H3 receptor ligands naturally focused on modifications of the histamine molecule itself, which features an imidazole ring. However, to improve properties such as brain penetration and oral bioavailability, medicinal chemists began to explore bioisosteric replacements for the imidazole core. The 1,2,4-triazole ring emerged as a promising candidate.

The first 1,2,4-triazole derivative was synthesized as early as 1885, and the versatility of this heterocyclic system has been widely documented since.[3] A key publication in 1949 detailed the synthesis of triazole analogs of histamine, providing an early precedent for the exploration of this chemical space.[4] The 1,2,4-triazole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to confer a wide range of biological activities, from antimicrobial to anticancer properties.[5][6]

Within this context, this compound can be viewed as a logical step in the evolution of histamine analogues. By replacing the imidazole ring of histamine with a 1,2,4-triazole ring, researchers could investigate the impact of this structural change on H3 receptor affinity and functional activity. While the specific laboratory and date of its first synthesis are not clearly documented in publicly available literature, its existence is a testament to the systematic exploration of heterocyclic compounds in the quest for novel CNS therapeutics.

Synthesis and Physicochemical Properties

The synthesis of 2-(1H-1,2,4-triazol-5-yl)ethanamine would likely proceed through the construction of the 1,2,4-triazole ring followed by the elaboration of the ethylamine side chain. Based on established synthetic methodologies for similar compounds, a plausible synthetic route is outlined below.[3][5][7][8][9]

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Formation of Intermediate cluster_1 Step 2: Reduction and Salt Formation A 3-Cyanopropanoic acid E Intermediate: 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide A->E 1. SOCl2 2. NH3 B Thionyl chloride B->E C Ammonia C->E D 3-Aminoguanidine D->E Cyclization G 2-(1H-1,2,4-triazol-5-yl)ethanamine E->G Reduction F Reducing Agent (e.g., LiAlH4) F->G I Final Product: This compound G->I Salt Formation H Hydrochloric Acid (HCl) H->I Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Mechanism of Antagonist H3R Histamine H3 Receptor AC Adenylyl Cyclase H3R->AC Inhibits Block Blockade of H3 Receptor cAMP ↓ cAMP AC->cAMP Converts ATP to cAMP PKA ↓ PKA Activity cAMP->PKA NT_Release ↓ Neurotransmitter Release (e.g., Histamine, ACh, DA) PKA->NT_Release Antagonist 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride Antagonist->H3R Binds to and blocks AC_disinhibit Disinhibition of Adenylyl Cyclase Block->AC_disinhibit cAMP_increase ↑ cAMP AC_disinhibit->cAMP_increase PKA_increase ↑ PKA Activity cAMP_increase->PKA_increase NT_Release_increase ↑ Neurotransmitter Release PKA_increase->NT_Release_increase

Caption: Hypothesized mechanism of action at the histamine H3 receptor.

Applications in Research and Drug Discovery

This compound serves as a valuable tool for researchers in several capacities:

  • Pharmacological Probe: It can be used in in vitro and in vivo studies to investigate the role of the H3 receptor in various physiological and pathological processes.

  • Lead Compound for Optimization: Its simple structure provides a scaffold for further chemical modifications. Structure-activity relationship (SAR) studies could be conducted by introducing substituents on the triazole ring or the ethylamine side chain to develop analogues with improved potency, selectivity, and pharmacokinetic properties.

  • Reference Compound: In the screening of new chemical entities for H3 receptor activity, this compound can serve as a reference standard for comparison.

Conclusion

While the specific "moment of discovery" for this compound remains elusive in the annals of medicinal chemistry, its scientific importance is clear. It represents a logical and significant step in the evolution of histamine analogues, born from the systematic effort to modulate the activity of the histamine H3 receptor for therapeutic benefit. This guide has provided a comprehensive overview of its likely historical context, a plausible synthetic route, and its hypothesized mechanism of action. As research into CNS disorders continues, the 1,2,4-triazole scaffold, exemplified by compounds like this, will undoubtedly continue to be a fertile ground for the discovery of new and effective medicines.

References

  • Darling, C. M., & Rose, E. K. (1976). Synthesis of histamine analogs. Journal of Pharmaceutical Sciences, 65(1), 98–102.
  • The synthesis of triazole analogs of histamine and related compounds. (1949). Journal of the American Chemical Society, 71(4), 1436–1440.
  • PubChem. (n.d.). 2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine. Retrieved from [Link]

  • Weinstein, H., Mazurek, A. P., Osman, R., & Topiol, S. (1986). Molecular Determinants for Recognition of Triazole and Tetrazole Analogs of Histamine at H2-receptors. Molecular Pharmacology, 29(1), 28-33.
  • PubChem. (n.d.). 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine. Retrieved from [Link]

  • Shtamburg, V. G., Anishchenko, A. A., & Pleshkova, A. P. (2020). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry, 18(27), 5173-5185.
  • Łażewska, D., et al. (2023). Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo. International Journal of Molecular Sciences, 24(10), 8899.
  • Cenmed. (n.d.). 2 (1 Methyl 1H 1 2 4 Triazol 5 Yl)Ethanamine Dihydrochloride. Retrieved from [Link]

  • El-Sayed, W. A., et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-AminoT[4][10][11]riazole Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1450-1463.

  • Králová, P., et al. (2020). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 10(52), 31215-31226.
  • Leurs, R., et al. (2001). Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl-(2-aminoethyl)]- and 1-[2-thiazol-5-yl-(2-aminoethyl)
  • Kaur, P., Kaur, R., & Goswami, M. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. International Research Journal of Pharmacy, 9(7), 1-35.
  • Chmovzh, T. N., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino-1,2,3-triazoles. Molecules, 27(6), 1935.
  • Wikipedia. (n.d.). Histamine H3 receptor. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-ethyl-1H-1,2,4-triazol-5-yl)ethanamine. Retrieved from [Link]

  • Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-35.
  • Shah, M. H., et al. (2012). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4 – triazole-3-thiol]. Journal of Chemical and Pharmaceutical Research, 4(1), 353-356.
  • Al-Obaidi, A. S. M., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(7), 241-248.
  • PubChemLite. (n.d.). 2-(1h-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride. Retrieved from [Link]

  • Tedford, C. E., et al. (2000). Development of trans-2-[1H-imidazol-4-yl] Cyclopropane Derivatives as New High-Affinity Histamine H3 Receptor Ligands. Journal of Pharmacology and Experimental Therapeutics, 295(2), 638-648.
  • Wikipedia. (n.d.). H3 receptor antagonist. Retrieved from [Link]

  • Jongejan, A., et al. (2004). Synthesis and in vitro pharmacology of a series of new chiral histamine H3-receptor ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives. Bioorganic & Medicinal Chemistry, 12(19), 5051-5063.

Sources

A Comprehensive Guide to the Theoretical and Computational Characterization of 2-(1H-1,2,4-triazol-5-yl)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational characterization of 2-(1H-1,2,4-triazol-5-yl)ethanamine, a molecule of significant interest due to its structural analogy to histamine and the established pharmacological importance of the 1,2,4-triazole scaffold.[1][2][3] For researchers, scientists, and drug development professionals, this document outlines a validated, multi-pillar computational workflow. We begin with foundational quantum mechanical analysis using Density Functional Theory (DFT) to elucidate the molecule's intrinsic electronic properties. We then progress to a sophisticated topological analysis of its electron density via the Quantum Theory of Atoms in Molecules (QTAIM) to quantify intramolecular interactions.[4][5][6] Subsequently, we contextualize the molecule within a biological framework by performing molecular docking against the human histamine H4 receptor (H4R), a key target in inflammatory diseases.[7][8] Finally, we detail the protocol for Molecular Dynamics (MD) simulations to assess the stability and dynamics of the predicted ligand-receptor complex.[9][10][11] This guide serves not only as a methodological blueprint for the title compound but also as a transferrable strategy for the computational assessment of novel small-molecule drug candidates.

Section 1: Introduction - The Chemical and Biological Context

The 1,2,4-Triazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that is considered a "privileged scaffold" in drug discovery. Its unique electronic properties, including its aromaticity, strong dipole moment, and ability to act as both a hydrogen bond donor and acceptor, allow it to engage in diverse, high-affinity interactions with a wide range of biological macromolecules.[3] This versatility has led to the development of numerous successful drugs incorporating this moiety, spanning therapeutic areas such as antifungal (e.g., Fluconazole), anticancer (e.g., Letrozole), and antiviral applications.[1][2][12] A computational investigation is therefore warranted to map the specific physicochemical properties that this scaffold imparts to the title molecule.

Structural Analogy to Histamine: A Hypothesis for Biological Targeting

A primary driver for the computational analysis of 2-(1H-1,2,4-triazol-5-yl)ethanamine is its striking structural similarity to endogenous histamine. It possesses a heterocyclic ring and a flexible ethylamine side chain, which are canonical features for recognition by histamine receptors. The 1,2,4-triazole ring can be considered a bioisostere of the imidazole ring of histamine. Given this similarity, we hypothesize that the molecule is a ligand for one or more histamine receptors. This guide will use the human histamine H4 receptor (H4R) as a primary target for docking and simulation studies. The H4R is expressed predominantly on cells of hematopoietic origin and is a critical mediator of inflammatory and immune responses, making it a high-interest target for novel therapeutics.[8][13]

Objectives and Workflow Overview

The objective of this guide is to present a logical, multi-stage computational workflow to build a comprehensive profile of 2-(1H-1,2,4-triazol-5-yl)ethanamine, from its fundamental quantum properties to its dynamic behavior within a biological target. This self-validating system ensures that each subsequent step is built upon a rigorously calculated foundation.

Computational_Workflow A 1. Ligand Preparation (2D to 3D Conversion) B 2. Quantum Mechanics (DFT) - Geometry Optimization - Conformational Analysis - Electronic Properties (MEP, FMO) A->B Initial Structure C 3. Electron Density Analysis (QTAIM) - Topological Analysis - Bond Critical Point Characterization B->C Optimized Wavefunction D 4. Target-Based Modeling - Molecular Docking (H4 Receptor) - Binding Pose Prediction B->D Lowest Energy Conformer E 5. System Dynamics (MD Simulation) - Ligand-Receptor Complex Stability - Interaction Analysis (RMSD, RMSF) D->E Predicted Binding Pose F 6. Data Synthesis & Hypothesis (Pharmacophore Modeling, SAR) E->F Dynamic Interaction Data

Caption: Overall computational characterization workflow.

Section 2: Quantum Mechanical Characterization of the Ligand

Rationale: Why Quantum Mechanics? Understanding Intrinsic Properties

Before evaluating how a molecule interacts with its environment, we must first understand its intrinsic properties in an unperturbed state. Density Functional Theory (DFT) provides a robust and computationally efficient method for this. By solving approximations of the Schrödinger equation, DFT allows us to determine the molecule's most stable three-dimensional structure (geometry optimization), identify its various accessible shapes (conformational analysis), and map its electronic landscape. This foundational knowledge is critical; for instance, the distribution of charge, described by the Molecular Electrostatic Potential (MEP), dictates how the molecule will first "see" and approach a protein binding pocket.

Protocol: Geometry Optimization and Conformational Analysis using DFT

This protocol outlines the steps to obtain a reliable, low-energy conformation of the molecule. The choice of the B3LYP functional and the 6-311G(d,p) basis set represents a widely accepted balance between accuracy and computational cost for organic molecules of this size.[14]

  • Initial Structure Generation:

    • Draw the 2D structure of 2-(1H-1,2,4-triazol-5-yl)ethanamine (as the free base for initial calculations) in a molecular editor (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D sketch to a preliminary 3D structure using the editor's built-in tools.

  • Geometry Optimization:

    • Import the 3D structure into a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Set up a geometry optimization calculation.

      • Method: DFT

      • Functional: B3LYP

      • Basis Set: 6-311G(d,p)

      • Solvation Model (Optional but Recommended): Use an implicit solvent model like the Polarizable Continuum Model (PCM) with water as the solvent to better approximate physiological conditions.

    • Run the calculation. Verify completion by confirming the absence of imaginary frequencies in a subsequent frequency calculation, which indicates a true energy minimum has been reached.

  • Conformational Search (for flexible molecules):

    • Identify the rotatable bonds in the optimized structure (primarily the C-C and C-N bonds of the ethylamine side chain).

    • Perform a systematic or stochastic conformational search by rotating these bonds and minimizing the energy of each resulting conformer using a lower-cost method (e.g., a semi-empirical method or a smaller basis set).

    • Take the lowest-energy unique conformers and re-optimize them using the high-level B3LYP/6-311G(d,p) method.

DFT_Protocol cluster_0 Input Preparation cluster_1 DFT Calculation cluster_2 Validation & Output Input2D 2D Structure Input3D Initial 3D Model Input2D->Input3D Opt Geometry Optimization (B3LYP/6-311G(d,p)) Input3D->Opt Freq Frequency Calculation Opt->Freq Validation Check for Imaginary Frequencies Freq->Validation Output Optimized 3D Structure + Electronic Data Validation->Output MD_Workflow Start Docked Ligand-Receptor Complex Setup 1. Solvate & Ionize (Create Simulation Box) Start->Setup Equilibrate 2. Minimize & Equilibrate (Heat to 310K, NVT/NPT) Setup->Equilibrate Production 3. Production MD (Run for 100-500 ns) Equilibrate->Production Analysis 4. Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis Result Assess Stability & Key Interactions Analysis->Result

Caption: General workflow for an MD simulation and analysis.

Data Analysis: Root Mean Square Deviation (RMSD), Fluctuation (RMSF), and Interaction Fingerprints
  • RMSD: The Root Mean Square Deviation of the ligand's heavy atoms is plotted against time. A stable, low, and converging RMSD value (e.g., < 3 Å) indicates the ligand has found a stable binding mode and is not drifting out of the pocket.

  • RMSF: The Root Mean Square Fluctuation is calculated for each protein residue. This highlights which parts of the protein are flexible and which are stabilized by ligand binding.

  • Interaction Analysis: The trajectory is analyzed to monitor key interactions (e.g., hydrogen bonds, salt bridges) over time. A high-occupancy hydrogen bond (>70% of simulation time) is a strong indicator of its importance for binding affinity.

Section 6: Synthesis and Future Directions

Integrating Computational Insights for Drug Design

The collective data from this multi-stage workflow provides a rich, actionable profile of 2-(1H-1,2,4-triazol-5-yl)ethanamine.

  • DFT and QTAIM reveal the intrinsic electronic features and reactivity of the molecule.

  • Docking provides a structural hypothesis for its interaction with the H4R.

  • MD simulations validate the stability of this hypothesis and quantify the key dynamic interactions.

This information forms the basis for a pharmacophore model—a 3D map of the essential features required for binding. [15][16][17][18][19]This model can then be used to guide the design of new analogues with potentially improved affinity, selectivity, or pharmacokinetic properties. For example, if a specific region of the binding pocket is found to be hydrophobic and unoccupied, a medicinal chemist could use this information to add a lipophilic group to the ligand scaffold to increase potency.

From Hypothesis to Experimental Validation

Ultimately, computational studies generate testable hypotheses. The insights from this guide—the predicted binding mode, the key interacting residues, and the proposed pharmacophore—must be validated through experimental work. This includes in vitro binding assays to confirm affinity for the H4R and site-directed mutagenesis studies to confirm the importance of the predicted interacting residues. The synergy between robust computational modeling and empirical testing is the cornerstone of modern, efficient drug discovery.

Section 7: References

  • De Esch, I. J. P., et al. (2001). Development of a Pharmacophore Model for Histamine H3 Receptor Antagonists, Using the Newly Developed Molecular Modeling Program SLATE. Journal of Medicinal Chemistry, 44(7), 1073–1086. [Link]

  • De Esch, I. J. P., et al. (2001). Development of a Pharmacophore Model for Histamine H3 Receptor Antagonists, Using the Newly Developed Molecular Modeling Program. American Chemical Society. [Link]

  • PubMed. (2001). Development of a pharmacophore model for histamine H3 receptor antagonists, using the newly developed molecular modeling program SLATE. [Link]

  • De Esch, I. J. P., et al. (2001). Development of a Pharmacophore Model for Histamine H3 Receptor Antagonists, Using the Newly Developed Molecular Modeling Program SLATE. Journal of Medicinal Chemistry. [Link]

  • IEEE Xplore. (1995). Identification of a pharmacophore on H/sub 1/ histamine receptor antagonists: a molecular modeling study. [Link]

  • Shi, Y., et al. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Molecular Biosciences, 7, 586540. [Link]

  • Frontiers. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. [Link]

  • Frontiers. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. [Link]

  • PubMed Central. (2018). Binding mode of triazole derivatives as aromatase inhibitors based on docking, protein ligand interaction fingerprinting, and molecular dynamics simulation studies. [Link]

  • National Institutes of Health. (2021). Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity. [Link]

  • Abramov, Y. A., et al. (2011). QTAIM Application in Drug Development: Prediction of Relative Stability of Drug Polymorphs from Experimental Crystal Structures. The Journal of Physical Chemistry A, 115(45), 12809–12816. [Link]

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. [Link]

  • ResearchGate. (2017). (PDF) QTAIM in Drug Discovery and Protein Modeling. [Link]

  • National Institutes of Health. (2020). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. [Link]

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. [Link]

  • MDPI. (2022). Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery. [Link]

  • ACS Publications. (2020). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. [Link]

  • National Institutes of Health. (2022). Conceptual DFT, QTAIM, and Molecular Docking Approaches to Characterize the T-Type Calcium Channel Blocker Anandamide. [Link]

  • Royal Society of Chemistry. (2023). High-throughput quantum theory of atoms in molecules (QTAIM) for geometric deep learning of molecular and reaction properties. [Link]

  • ResearchGate. (2012). Mapping histamine H4 receptor–ligand binding modes. [Link]

  • ResearchGate. (2023). Spectroscopic, quantum chemical, QTAIM analysis, molecular dynamics simulation, docking studies and solvent effect of pyridin-2-yl oxyacetic acid herbicide and its derivatives. [Link]

  • PubMed. (2015). Histamine H4 Receptor Ligands: Future Applications and State of Art. [Link]

  • Frontiers. (2023). Editorial: Pharmaceutical insights into the triazoles: Recent advances. [Link]

  • ResearchGate. (2024). (PDF) Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor. [Link]

  • MDPI. (2021). Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases. [Link]

  • ResearchGate. (2018). 1-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-3-benzyl-1H-1,2,4-triazol-5(4H)-one: Synthesis, Characterization and Computational Studies. [Link]

Sources

Methodological & Application

Application Note & Protocols: Leveraging 2-(1H-1,2,4-triazol-5-yl)ethanamine Dihydrochloride for the Synthesis of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent development of new antifungal therapeutics.[1] The 1,2,4-triazole scaffold is a cornerstone of modern antifungal therapy, forming the core of highly successful drugs like fluconazole and voriconazole.[2] These agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3] This guide provides a comprehensive framework for utilizing 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride, a versatile and reactive building block, in the rational design and synthesis of a new generation of potential antifungal agents. We present detailed protocols for derivatization, characterization, and preliminary antifungal screening, emphasizing the scientific rationale behind each experimental step.

Introduction: The Rationale for a New Synthetic Approach

The core principle of triazole antifungal action involves the heterocyclic nitrogen atom (N4) of the triazole ring binding to the heme iron atom in the active site of CYP51.[4] This disrupts the synthesis of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity of the fungal cell membrane.[3] While existing triazoles are potent, their efficacy is being challenged by resistance.

The strategic value of This compound lies in its bifunctional nature. It possesses the essential 1,2,4-triazole ring for CYP51 binding and a terminal primary amine on an ethyl linker. This amine group serves as a chemical handle for introducing diverse structural motifs, allowing for the systematic exploration of the chemical space around the core pharmacophore. By appending various lipophilic side chains, we can modulate the compound's affinity for different isoforms of fungal CYP51, potentially broadening its spectrum of activity and overcoming existing resistance mechanisms.[5]

G cluster_0 Mechanism of Triazole Antifungals Lanosterol Lanosterol CYP51 Fungal CYP51 (14α-demethylase) Lanosterol->CYP51  Biosynthesis Pathway Ergosterol Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane CYP51->Ergosterol ToxicSterols Accumulation of Toxic Methylsterols CYP51->ToxicSterols Triazole Triazole Drug Triazole->CYP51 Inhibition DisruptedMembrane Disrupted Membrane & Fungal Death ToxicSterols->DisruptedMembrane G Start Starting Material: 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride Synth Chemical Synthesis (e.g., Amide Coupling, Schiff Base) Start->Synth Purify Purification (Column Chromatography) Synth->Purify Char Structural Characterization (NMR, MS, IR) Purify->Char Screen In Vitro Antifungal Screening (MIC Assay) Char->Screen SAR SAR Analysis & Lead Identification Screen->SAR

Caption: High-level workflow from synthesis to lead identification.

Safety, Materials, and Instrumentation

3.1. Critical Safety Considerations All manipulations must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, is mandatory. All reagents should be handled with care, and their Safety Data Sheets (SDS) must be consulted prior to use. [6][7][8]

Compound/Reagent Class Key Hazards Handling Precautions
Amines & Salts (Starting Material) Irritant, potentially harmful if swallowed. Avoid inhalation of dust. Prevent contact with skin and eyes. [8]
Aldehydes/Carboxylic Acids Varies: Irritant, corrosive, toxic. Handle in fume hood. Prevent inhalation of vapors.
Organic Solvents (DCM, DMF, etc.) Flammable, volatile, potential organ toxicity. Use in a fume hood away from ignition sources. Ensure proper grounding.
Coupling Agents (EDCI, HOBt) Irritant, sensitizer. Avoid inhalation of dust and contact with skin.

| Strong Acids/Bases | Corrosive. | Add reagents slowly and with cooling. Wear appropriate face/hand protection. |

3.2. Materials & Reagents

  • This compound

  • A selection of substituted benzaldehydes (e.g., 4-chlorobenzaldehyde, 2,4-difluorobenzaldehyde)

  • A selection of substituted benzoic acids (e.g., 4-chlorobenzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH)

  • Reagents for workup: Saturated sodium bicarbonate solution, brine, magnesium sulfate

  • Silica gel for column chromatography

  • Deuterated solvents for NMR (e.g., DMSO-d₆, CDCl₃)

  • Culture media for antifungal assays (e.g., RPMI-1640)

  • Standard antifungal drugs (Fluconazole, Voriconazole) for controls

3.3. Instrumentation

  • Standard laboratory glassware

  • Magnetic stirrers with heating plates

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) equipment

  • Flash column chromatography system

  • Nuclear Magnetic Resonance (NMR) Spectrometer (≥400 MHz) [9]* Mass Spectrometer (MS) [10]* Infrared (IR) Spectrometer [11]* Melting point apparatus

  • Microplate reader for MIC assays

Detailed Experimental Protocols

Protocol 1: Synthesis of a Novel Schiff Base Derivative

This protocol details the synthesis of a Schiff base via condensation of the primary amine with an aldehyde. The reaction is straightforward and serves as an excellent method for rapidly generating structural diversity. [12] Rationale: The initial deprotonation of the amine dihydrochloride salt with a base is critical to generate the free, nucleophilic amine. The reaction is typically performed in an alcohol solvent which helps to solubilize the reactants and the intermediate imine.

Step-by-Step Procedure:

  • Reactant Preparation: To a 50 mL round-bottom flask, add this compound (1.0 eq).

  • Solvation: Add anhydrous methanol (20 mL) and stir to dissolve.

  • Deprotonation: Add triethylamine (TEA) (2.2 eq) dropwise to the solution at room temperature. Stir for 15 minutes. This neutralizes the dihydrochloride to yield the free amine.

  • Aldehyde Addition: Add the selected substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC (e.g., 10% MeOH in DCM). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% methanol in dichloromethane) to yield the pure Schiff base derivative.

Protocol 2: Synthesis of a Novel Amide Derivative

This protocol utilizes a standard peptide coupling reaction to form a stable amide bond, which is often favored in drug candidates for its metabolic stability.

Rationale: Carbodiimide coupling agents like EDCI activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. HOBt is added to suppress side reactions and minimize racemization if chiral centers are present. A non-nucleophilic base like DIPEA is used to scavenge the HCl produced during the reaction without competing as a nucleophile.

Step-by-Step Procedure:

  • Reactant Preparation: To a 50 mL round-bottom flask, add the selected substituted benzoic acid (1.05 eq), EDCI (1.2 eq), and HOBt (1.2 eq).

  • Solvation: Add anhydrous DMF (20 mL) and stir the mixture at 0 °C (ice bath) for 20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF (10 mL) and add DIPEA (2.5 eq). Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC.

  • Work-up:

    • Pour the reaction mixture into cold water, which will often precipitate the crude product.

    • Filter the solid, wash with water, and dry under vacuum.

    • Alternatively, if no precipitate forms, perform a standard liquid-liquid extraction with ethyl acetate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.

Structural Characterization and Validation

Confirming the identity and purity of each synthesized compound is a non-negotiable step for ensuring the reliability of biological data.

Example Characterization Data for a Hypothetical Product (Amide Derivative):

Analysis TechniqueExpected Result / ObservationRationale
¹H NMR Signals corresponding to protons on the triazole ring, the ethyl linker, the newly formed amide N-H, and the appended aromatic system. Integration should match the number of protons. [12]Confirms the covalent structure and proton environment.
¹³C NMR Signals for all unique carbon atoms, including the characteristic amide carbonyl peak (~165-175 ppm). [13]Provides a carbon map of the molecule.
High-Res MS A molecular ion peak [M+H]⁺ that matches the calculated exact mass to within 5 ppm. [12]Unambiguously confirms the molecular formula.
FT-IR Characteristic absorption bands for N-H stretching (~3300 cm⁻¹), C=O stretching of the amide (~1650 cm⁻¹), and aromatic C-H stretching (~3100 cm⁻¹). [11]Confirms the presence of key functional groups.
Melting Point A sharp melting range (e.g., 1-2 °C).A narrow melting range is a strong indicator of high purity.

Protocol: In Vitro Antifungal Susceptibility Testing

The broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines, is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a new compound. The MIC is defined as the lowest concentration of the drug that prevents visible growth of the microorganism.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of each synthesized compound in DMSO (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in RPMI-1640 medium to achieve a range of test concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).

  • Inoculum Preparation: Prepare a standardized fungal inoculum of the test strains (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI protocols.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Controls: Include positive controls (wells with standard drugs like fluconazole), negative controls (wells with inoculum and DMSO but no drug), and sterility controls (wells with medium only).

  • Incubation: Incubate the plates at 35 °C for 24-48 hours, depending on the fungal species.

  • MIC Determination: Determine the MIC by visually inspecting the plates for the lowest concentration that shows no visible fungal growth.

Example Data Presentation:

Compound IDR-GroupMIC (µg/mL) vs C. albicansMIC (µg/mL) vs A. fumigatus
SYN-001 4-chlorophenyl (Schiff Base)28
SYN-002 2,4-difluorophenyl (Schiff Base)0.52
SYN-003 4-chlorophenyl (Amide)14
Fluconazole (Control)1>64
Voriconazole (Control)0.250.5

Structure-Activity Relationship (SAR) Analysis

The data generated from the MIC assays allows for the development of an initial SAR. By comparing the antifungal activity of compounds with different R-groups, researchers can deduce which structural features are conducive to higher potency. [14]

G cluster_0 SAR Logic Data Compare MIC Data for SYN-001 vs SYN-002 Observation Observation: 2,4-difluoro substitution shows higher potency than 4-chloro. Data->Observation Hypothesis Hypothesis: Electron-withdrawing fluorine atoms improve binding affinity or cell penetration. Observation->Hypothesis NextStep Next Step: Synthesize more derivatives with varied halogenation patterns. Hypothesis->NextStep

Caption: Logical flow for a preliminary SAR study.

References

  • K. J. D. Ashbee, M. D. Richardson (Eds.). (2012). Therapeutic Guidelines in Systemic Fungal Infection. PubMed Central - NIH. [Link]

  • EBSCO. (n.d.). Triazole antifungals. EBSCO Research Starters. [Link]

  • Singh, P., et al. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. [Link]

  • Ahmad, B., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central. [Link]

  • Zhang, M., et al. (2013). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. PMC - NIH. [Link]

  • Georgopapadakou, N. H. (2015). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. NIH. [Link]

  • Ahmed, S., et al. (2023). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biosciences and Research. [Link]

  • Song, Z. G., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Dovepress. [Link]

  • Zhang, H., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel 1, 2, 4-triazole Derivatives as Antifungal Agent. PubMed. [Link]

  • Li, H., et al. (2019). Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. PMC - NIH. [Link]

  • Reddy, N. B., et al. (2017). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Publishing. [Link]

  • Wang, L., et al. (2011). Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. PubMed. [Link]

  • Angene Chemical. (2021). Safety Data Sheet. Angene Chemical. [Link]

  • ResearchGate. (n.d.). Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Derivatization of 2-(1H-1,2,4-triazol-5-yl)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Triazole Moiety

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds with antimicrobial, antifungal, and anticancer properties.[1][2] The compound 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride presents a valuable building block for drug discovery and development, featuring a reactive primary amine that serves as a prime site for chemical modification. Derivatization of this molecule allows for the exploration of structure-activity relationships, the development of novel therapeutic agents, and the creation of probes for biological assays.

This technical guide provides detailed protocols for the derivatization of this compound, focusing on two common and versatile transformations: N-acylation and fluorescent labeling. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Core Chemical Principles and Considerations

The primary amine of 2-(1H-1,2,4-triazol-5-yl)ethanamine is a nucleophilic center, readily reacting with electrophilic reagents. However, the dihydrochloride salt form necessitates neutralization to liberate the free amine for derivatization. This is typically achieved by the addition of a suitable base. The choice of base and solvent is critical to ensure solubility of the starting material and to promote the desired reaction while minimizing side products.

Protocol 1: N-Acylation with an Acid Chloride

N-acylation is a fundamental transformation that introduces an amide functional group, which can significantly alter the biological activity and physicochemical properties of the parent molecule. This protocol details the reaction with a generic acid chloride.

Causality of Experimental Choices
  • Neutralization: The use of a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), is crucial to deprotonate the ammonium salt, generating the free primary amine in situ. An excess of the base is often used to also quench the HCl generated during the reaction.[3]

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are chosen to prevent hydrolysis of the acid chloride.

  • Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between the highly reactive acid chloride and the amine.[4]

  • Work-up: An aqueous work-up with a mild base (e.g., saturated sodium bicarbonate solution) removes any remaining acid chloride and acidic byproducts.

Experimental Workflow: N-Acylation

G cluster_0 Reaction Setup cluster_1 Acylation Reaction cluster_2 Work-up and Purification A Dissolve 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride in anhydrous DCM B Add triethylamine (2.2 eq.) and stir A->B C Cool to 0 °C B->C D Add acid chloride (1.1 eq.) dropwise C->D E Allow to warm to room temperature and stir for 2-4 hours D->E F Quench with saturated NaHCO3 (aq) E->F G Extract with DCM F->G H Wash with brine, dry over Na2SO4, and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for the N-acylation of 2-(1H-1,2,4-triazol-5-yl)ethanamine.

Step-by-Step Protocol: N-Acylation
  • Preparation: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution and Neutralization: Add anhydrous dichloromethane (DCM, approximately 0.1 M concentration of the amine). Add triethylamine (2.2 eq) and stir the suspension at room temperature for 15-20 minutes.

  • Cooling: Place the flask in an ice bath and cool the reaction mixture to 0 °C.

  • Addition of Acid Chloride: Slowly add the desired acid chloride (1.1 eq) dropwise to the stirred suspension.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Protocol 2: Fluorescent Labeling with Dansyl Chloride

Fluorescent labeling is a powerful technique for the detection and quantification of amines in biological and chemical systems. Dansyl chloride reacts with primary amines to yield highly fluorescent sulfonamide adducts.[5]

Causality of Experimental Choices
  • pH Control: The reaction is performed under basic conditions (pH ~9-10) to ensure the amine is in its nucleophilic free base form. A bicarbonate/carbonate buffer is commonly used.[5]

  • Solvent System: A mixture of an organic solvent like acetonitrile (ACN) or acetone with an aqueous buffer is used to dissolve both the polar amine salt and the nonpolar dansyl chloride.

  • Reagent Stoichiometry: An excess of dansyl chloride is used to ensure complete derivatization of the amine.

  • Reaction Time and Temperature: The reaction is typically carried out in the dark at room temperature or slightly elevated temperatures to prevent photodegradation of the fluorescent product and drive the reaction to completion.

Experimental Workflow: Fluorescent Labeling

G cluster_0 Sample Preparation cluster_1 Derivatization Reaction cluster_2 Analysis A Prepare a stock solution of the amine in aqueous buffer (pH 9.5) C Mix amine and dansyl chloride solutions A->C B Prepare a stock solution of dansyl chloride in acetonitrile B->C D Incubate in the dark at room temperature for 1-2 hours C->D E Quench with a secondary amine (e.g., proline) if necessary D->E F Analyze by HPLC with fluorescence detection or spectrofluorometry E->F

Caption: Workflow for fluorescent labeling with dansyl chloride.

Step-by-Step Protocol: Fluorescent Labeling
  • Reagent Preparation:

    • Amine Solution: Prepare a stock solution of this compound in 100 mM sodium bicarbonate buffer (pH 9.5).

    • Dansyl Chloride Solution: Prepare a stock solution of dansyl chloride (e.g., 10 mg/mL) in anhydrous acetonitrile. This solution should be prepared fresh.[5]

  • Derivatization:

    • In a microcentrifuge tube, add a specific volume of the amine solution.

    • Add an excess (e.g., 2-3 fold molar excess) of the dansyl chloride solution.

    • Vortex the mixture briefly.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 1-2 hours.

  • Quenching (Optional): To consume excess dansyl chloride, a small amount of a secondary amine solution (e.g., proline) can be added, and the mixture incubated for another 30 minutes.

  • Analysis: The derivatized sample can be directly analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection (Excitation: ~340 nm, Emission: ~510 nm) or diluted with the appropriate buffer for analysis by spectrofluorometry.

Trustworthiness: A Self-Validating System

The reliability of these protocols is ensured through in-process controls and thorough product characterization.

  • Reaction Monitoring: The progress of the N-acylation reaction should be monitored by TLC to determine the point of completion and identify any potential side products.

  • Structural Verification: The identity and purity of the derivatized products must be confirmed by standard analytical techniques.

Analytical Technique Purpose Expected Observations for N-Acylated Product
¹H and ¹³C NMR Structural elucidation and confirmation.[6]Appearance of new signals corresponding to the acyl group (e.g., a new methyl singlet for an acetyl group) and a downfield shift of the methylene protons adjacent to the newly formed amide bond.
Mass Spectrometry (MS) Determination of the molecular weight of the product.Observation of the molecular ion peak corresponding to the expected mass of the N-acylated derivative.
Infrared (IR) Spectroscopy Identification of functional groups.Appearance of a strong C=O stretching band for the amide (~1650 cm⁻¹) and an N-H stretching band (~3300 cm⁻¹).
HPLC Purity assessment and quantification.A single major peak in the chromatogram indicates a high purity of the final product.

Safety and Handling

  • This compound and its derivatives should be handled in a well-ventilated fume hood.[7]

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[7]

  • Acid chlorides are corrosive and react violently with water. They should be handled with extreme care in an anhydrous environment.[3]

  • Dansyl chloride is a skin and respiratory tract irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • Common-Reactions.com. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Targeted quantification of amino acids by dansylation. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride: A Versatile Synthon for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a wide array of bioactive molecules.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable component in drug design. 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride emerges as a highly valuable and versatile bifunctional synthon. It provides both a nucleophilic primary amine and a reactive 1,2,4-triazole ring system, enabling the construction of complex heterocyclic architectures through a variety of synthetic transformations.

This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound in the synthesis of diverse heterocyclic compounds. We will delve into key reactions such as N-acylation, the Pictet-Spengler reaction, and multicomponent reactions, offering not just step-by-step instructions but also the underlying scientific rationale for experimental choices.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a synthon is paramount for its successful application and for ensuring laboratory safety.

PropertyValue (Estimated)Source
Molecular Formula C₄H₁₀Cl₂N₄PubChem[3]
Molecular Weight 185.06 g/mol PubChem[3]
Appearance White to off-white crystalline solidGeneral
Solubility Soluble in water, methanol; sparingly soluble in ethanolInferred
Stability Stable under standard conditions; hygroscopicInferred
Storage Store in a cool, dry place away from moistureGeneral

Note: The dihydrochloride salt is expected to be more water-soluble and less volatile than the corresponding free base. It is crucial to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Core Synthetic Applications and Protocols

N-Acylation: Gateway to Amide Derivatives and Further Functionalization

The primary amine of 2-(1H-1,2,4-triazol-5-yl)ethanamine serves as a versatile handle for introducing a wide range of acyl groups. This N-acylation is often the first step in a multi-step synthesis, yielding stable amide intermediates that can be further modified.[4][5][6] The reaction is typically straightforward and high-yielding.

Causality of Experimental Choices:

  • Base: The dihydrochloride salt needs to be neutralized to the free amine for it to be nucleophilic. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is ideal as it will not compete with the primary amine in reacting with the acylating agent.

  • Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants and prevent side reactions that could occur in protic solvents.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of the acyl chloride and then allowed to warm to room temperature to ensure complete conversion.

Experimental Protocol: Synthesis of N-(2-(1H-1,2,4-triazol-5-yl)ethyl)acetamide

ReagentMW ( g/mol )Amount (mmol)EquivalentsVolume/Mass
This compound185.061.01.0185 mg
Triethylamine (TEA)101.192.22.20.31 mL
Acetyl chloride78.501.11.10.08 mL
Dichloromethane (DCM)---10 mL

Step-by-Step Methodology:

  • Suspend this compound (185 mg, 1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (0.31 mL, 2.2 mmol) to the suspension. Stir for 15 minutes to allow for the formation of the free amine.

  • In a separate vial, dissolve acetyl chloride (0.08 mL, 1.1 mmol) in anhydrous DCM (2 mL).

  • Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of DCM:Methanol 9:1).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Workflow Diagram:

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification start Suspend Synthon in DCM cool Cool to 0 °C start->cool add_base Add Triethylamine cool->add_base add_acyl Add Acetyl Chloride Solution add_base->add_acyl react Warm to RT & Stir add_acyl->react monitor Monitor by TLC react->monitor wash Aqueous Wash monitor->wash Reaction Complete dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify product Final Product purify->product Pictet_Spengler_Pathway Synthon 2-(1H-1,2,4-triazol-5-yl)ethanamine Imine Imine Intermediate Synthon->Imine + Aldehyde - H₂O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Iminium Iminium Ion (Electrophile) Imine->Iminium + H⁺ (TFA) Cyclization Intramolecular Electrophilic Attack Iminium->Cyclization Product Tetrahydro-[1,2,4]triazolo [1,5-a]pyrazine Cyclization->Product - H⁺ MCR_Logic cluster_process One-Pot Reaction Cascade reactants 2-(1H-1,2,4-triazol-5-yl)ethanamine Aldehyde Carboxylic Acid Isocyanide imine_formation Imine Formation reactants:amine->imine_formation reactants:aldehyde->imine_formation iminium_formation Iminium Formation reactants:acid->iminium_formation nucleophilic_attack Nucleophilic Attack by Isocyanide reactants:isocyanide->nucleophilic_attack imine_formation->iminium_formation + Carboxylic Acid iminium_formation->nucleophilic_attack + Isocyanide rearrangement Mumm Rearrangement nucleophilic_attack->rearrangement product Complex Acyclic or Heterocyclic Product rearrangement->product

Sources

Application Notes and Protocols for Antimicrobial Screening of 2-(1H-1,2,4-triazol-5-yl)ethanamine Dihydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis, necessitating an urgent and strategic search for novel chemical entities with potent antimicrobial activity. Among the promising scaffolds in medicinal chemistry, 1,2,4-triazole derivatives have garnered significant attention due to their broad spectrum of biological activities.[1][2] This guide provides a comprehensive framework for the systematic antimicrobial screening of a specific class of these compounds: 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride analogs.

This document is crafted for researchers, scientists, and drug development professionals, offering a detailed, field-proven approach to evaluating the antimicrobial potential of these novel analogs. The methodologies described herein are grounded in established standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), ensuring robustness, reproducibility, and translatability of the generated data.[3][4] We will progress from foundational primary screening to more definitive secondary and tertiary assays, including essential cytotoxicity and preliminary in vivo efficacy assessments.

A Phased Approach to Antimicrobial Screening: A Strategic Workflow

A successful antimicrobial screening campaign is not a monolithic process but a phased cascade designed to efficiently identify promising lead compounds while systematically eliminating those with undesirable characteristics. This strategic workflow maximizes resource allocation and ensures that only the most viable candidates advance to more complex and resource-intensive stages.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Selectivity cluster_2 Phase 3: Preliminary In Vivo Efficacy Primary_Screening Initial Evaluation of Antimicrobial Activity (e.g., Agar Well Diffusion) MIC_Determination Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Primary_Screening->MIC_Determination Active Analogs MBC_Determination Minimum Bactericidal Concentration (MBC) MIC_Determination->MBC_Determination Potent Analogs (Low MIC) Cytotoxicity_Assay In Vitro Cytotoxicity Assessment (e.g., MTT or LDH Assay) MIC_Determination->Cytotoxicity_Assay Potent Analogs (Low MIC) In_Vivo_Model Non-Mammalian In Vivo Model (e.g., Galleria mellonella or Zebrafish Larvae) MBC_Determination->In_Vivo_Model Bactericidal & Non-Toxic Analogs Cytotoxicity_Assay->In_Vivo_Model Analogs with Favorable Therapeutic Index

Caption: A strategic workflow for the phased antimicrobial screening of novel triazole analogs.

Phase 1: Primary Screening - Identifying a Spectrum of Activity

The initial phase is designed for high-throughput, qualitative, or semi-quantitative assessment of the antimicrobial activity of the synthesized triazole analogs. The goal is to cast a wide net and identify any compounds exhibiting inhibitory effects against a panel of clinically relevant microorganisms.

Agar Well Diffusion Assay: A First Look at Inhibition

The agar well diffusion method is a robust and cost-effective technique for initial screening.[5] It provides a clear visual indication of antimicrobial activity by measuring the zone of growth inhibition around a well containing the test compound.[6][7][8]

This assay relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium that has been uniformly inoculated with a test microorganism.[5] If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Transfer the colonies to a tube containing sterile saline or a suitable broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of Agar Plates:

    • Use sterile Mueller-Hinton Agar (MHA) plates. The agar depth should be uniform (approximately 4 mm).

    • Dip a sterile cotton swab into the adjusted inoculum suspension and rotate it firmly against the upper inside wall of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.

  • Well Creation and Compound Application:

    • Allow the inoculated plates to dry for 3-5 minutes.

    • Using a sterile cork borer (6-8 mm in diameter), create wells in the agar.[7]

    • Prepare stock solutions of the this compound analogs in a suitable solvent (e.g., DMSO or water). Ensure the solvent has no intrinsic antimicrobial activity at the concentration used.

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of each analog solution into the wells.[9]

    • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the analogs).

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 18-24 hours in an aerobic atmosphere.

  • Data Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

    • A larger zone of inhibition generally indicates greater antimicrobial activity.

Parameter Recommendation Rationale
Medium Mueller-Hinton Agar (MHA)Standardized medium for susceptibility testing, providing good reproducibility.
Inoculum Density 0.5 McFarland StandardEnsures a confluent lawn of bacterial growth for clear zone visualization.
Well Diameter 6-8 mmA standard size that allows for adequate diffusion and clear zone measurement.
Incubation 35 ± 2°C for 18-24 hoursOptimal conditions for the growth of most common bacterial pathogens.
Minimum Inhibitory Concentration (MIC) Determination: Quantifying Potency

Analogs demonstrating promising activity in the agar well diffusion assay should be advanced to determine their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10] The broth microdilution method, as outlined by CLSI document M07, is the gold standard for this quantitative assessment.[3][11][12]

This method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth (turbidity) occurs after incubation.

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the triazole analogs.

    • The final volume in each well should be 100 µL. The diluent should be cation-adjusted Mueller-Hinton Broth (CAMHB).

    • The concentration range should be chosen to encompass the expected MIC values.

  • Preparation of Standardized Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the agar well diffusion assay.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well containing 100 µL of the compound dilution, resulting in a final volume of 200 µL.

    • Include a growth control well (inoculum in CAMHB without any compound) and a sterility control well (CAMHB only).

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Reading and Interpreting the MIC:

    • After incubation, visually inspect the microtiter plate for turbidity. A plate reader can also be used to measure optical density.

    • The MIC is the lowest concentration of the analog at which there is no visible growth.

Phase 2: Secondary Screening - Assessing Bactericidal Activity and Selectivity

Compounds with potent MIC values (e.g., ≤16 µg/mL) are advanced to secondary screening. This phase aims to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity and to assess the compound's selectivity for microbial cells over mammalian cells.

Minimum Bactericidal Concentration (MBC) Determination

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[2][13] This assay is a critical follow-up to the MIC determination and helps to understand the killing kinetics of the compound.

The MBC is determined by subculturing the contents of the wells from the MIC assay that show no visible growth onto an agar medium without the antimicrobial agent. The absence of growth on the subculture plate indicates that the bacteria were killed at that concentration.

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that showed no growth.

    • From each of these wells, aspirate a fixed volume (e.g., 10-100 µL) and plate it onto a fresh MHA plate.

    • Also, plate the same volume from the growth control well to confirm the initial inoculum density.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Data Interpretation:

    • Count the number of colonies on each plate.

    • The MBC is the lowest concentration of the analog that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Result Interpretation Significance
MBC/MIC ≤ 4 BactericidalThe compound actively kills the bacteria.
MBC/MIC > 4 BacteriostaticThe compound primarily inhibits bacterial growth.
In Vitro Cytotoxicity Assays: Gauging the Therapeutic Window

A crucial aspect of antimicrobial drug development is ensuring that the compounds are selectively toxic to microbial cells and not to host cells. In vitro cytotoxicity assays provide an early indication of a compound's potential for toxicity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14][15]

In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14][15][16] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

  • Cell Culture:

    • Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the triazole analogs for a specified period (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (cells treated with the solvent) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Incubation:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).

The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity by measuring the release of LDH from damaged cells.

LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[17] The amount of LDH in the supernatant is proportional to the extent of cell lysis and can be measured through a coupled enzymatic reaction that produces a colored product.

  • Cell Culture and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as in the MTT assay.

  • Supernatant Collection:

    • After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction:

    • In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

    • Incubate at room temperature for the recommended time (usually 30 minutes).

  • Measurement and Analysis:

    • Measure the absorbance at the appropriate wavelength (typically 490 nm).

    • Calculate the percentage of cytotoxicity based on controls for spontaneous and maximum LDH release.

Phase 3: Preliminary In Vivo Efficacy and Toxicity Assessment

Analogs that demonstrate potent bactericidal activity and a favorable in vitro therapeutic index (high IC₅₀ and low MIC) should be evaluated in a simple in vivo model. These models provide an early indication of a compound's efficacy in a whole-organism system and can help to de-risk progression to more complex mammalian models.[18][19]

In_Vivo_Workflow cluster_0 Galleria mellonella Model Workflow Toxicity_Test Determine Maximum Non-Toxic Dose (MNTD) of Analog Infection Infect Larvae with Pathogen Toxicity_Test->Infection Establish Safe Dosing Range Treatment Administer Analog at Doses ≤ MNTD Infection->Treatment Observation Monitor Larval Survival Over Time Treatment->Observation

Caption: Workflow for preliminary in vivo efficacy testing using the Galleria mellonella model.

The Galleria mellonella (Greater Wax Moth Larva) Model

G. mellonella larvae are an increasingly popular in vivo model for preliminary antimicrobial screening due to their cost-effectiveness, ethical advantages, and the functional similarity of their innate immune system to that of mammals.[18][19][20][21]

Larvae are infected with a lethal dose of a pathogen, and the efficacy of the test compound is assessed by its ability to rescue the larvae from the infection, typically measured by survival rates.

  • Toxicity Assessment:

    • First, determine the maximum non-toxic dose (MNTD) of the triazole analog by injecting groups of larvae with increasing concentrations of the compound and monitoring survival for 48-72 hours.

  • Infection:

    • Inject a group of larvae with a predetermined lethal dose of the target pathogen.

  • Treatment:

    • At a specified time post-infection (e.g., 1-2 hours), administer the triazole analog to the infected larvae at a dose below the MNTD.

    • Include control groups: one group infected but untreated (negative control), and another group infected and treated with a known effective antibiotic (positive control).

  • Monitoring and Data Analysis:

    • Incubate the larvae at an appropriate temperature (e.g., 37°C).

    • Monitor and record larval survival at regular intervals over 48-72 hours.

    • Plot survival curves (Kaplan-Meier) and analyze for statistically significant differences between the treated and untreated groups.

The Zebrafish Larva Model

Zebrafish larvae offer another excellent in vivo platform for antimicrobial drug screening, particularly due to their optical transparency, which allows for real-time imaging of infection dynamics.[22][23][24][25]

Similar to the G. mellonella model, zebrafish larvae are infected with a pathogen, and the efficacy of the test compound is evaluated by its ability to improve survival or reduce the bacterial burden.

  • Toxicity Assessment:

    • Determine the MNTD of the triazole analog by exposing larvae to different concentrations in their water and observing for any developmental abnormalities or mortality.

  • Infection:

    • Microinject a controlled number of pathogenic bacteria into a specific site in the larvae (e.g., the yolk sac or bloodstream).

  • Treatment:

    • Administer the test compound either by adding it to the water or by microinjection.

  • Evaluation:

    • Assess efficacy by monitoring larval survival rates over time.

    • Alternatively, use fluorescently labeled bacteria and microscopy to quantify the bacterial burden within the larvae.

Conclusion: A Pathway to Promising Antimicrobial Candidates

The systematic application of the screening methods detailed in this guide provides a robust and logical pathway for the evaluation of this compound analogs as potential antimicrobial agents. By progressing from broad primary screens to more defined secondary and preliminary in vivo assays, researchers can efficiently identify compounds with genuine therapeutic potential. Adherence to standardized protocols, such as those provided by CLSI, is paramount for generating high-quality, reproducible data that can confidently guide the advancement of the most promising candidates into the next stages of drug development.

References

  • CLSI. M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. Clinical and Laboratory Standards Institute; 2015. [Link]

  • CLSI. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • Chemistry Notes. Antimicrobial activity by Agar well diffusion. [Link]

  • Henrik's Lab. Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube; 2021. [Link]

  • Rejo Jacob Joseph. Agar well diffusion assay. YouTube; 2020. [Link]

  • JoVE. Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube; 2022. [Link]

  • GlobalSpec. CLSI M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • GlobalSpec. CLSI M26 - Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. [Link]

  • Sviridova, E. et al. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io; 2023. [Link]

  • Idexx. Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]

  • Well Diffusion Method for Evaluating Activity. Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Medium; 2023. [Link]

  • National Center for Biotechnology Information. Technological Challenges in Antibiotic Discovery and Development: Challenges in Screening. [Link]

  • MacPherson, H. L. et al. Galleria mellonella as an Antimicrobial Screening Model. Journal of Visualized Experiments; 2024. [Link]

  • Spoerry, C. et al. Zebrafish Larvae as an in vivo Model for Antimicrobial Activity Tests against Intracellular Salmonella. Future Pharmacology; 2023. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Carsenti-Etesse, H. et al. A mouse model for simultaneous pharmacokinetic and efficacy studies of antibiotics at sites of infection. Journal of Antimicrobial Chemotherapy; 1990. [Link]

  • Weyn, M. et al. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. Frontiers in Cellular and Infection Microbiology; 2020. [Link]

  • Zhang, Y. et al. Efficacy of Short Novel Antimicrobial Peptides in a Mouse Model of Staphylococcus pseudintermedius Skin Infection. International Journal of Molecular Sciences; 2024. [Link]

  • National Archives and Records Administration. Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. [Link]

  • University of Cincinnati. Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. [Link]

  • National Center for Biotechnology Information. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. [Link]

  • Wolska, K. et al. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals; 2021. [Link]

  • Schnaider, M. et al. Investigating the In Vivo Antimicrobial Activity of a Self-Assembling Peptide Hydrogel Using a Galleria mellonella Infection Model. ACS Omega; 2019. [Link]

  • American Society for Microbiology. The zebrafish embryo model: unveiling its potential for investigating phage therapy against methicillin-resistant Staphylococcus aureus infection. [Link]

  • Emery Pharma. Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

  • European Respiratory Society. Antibiotic efficacy varies based on the infection model and treatment regimen for Pseudomonas aeruginosa. [Link]

  • International Journal of Advanced Research. WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. [Link]

  • Kavanagh, K. & Sheehan, G. Galleria mellonella: The Versatile Host for Drug Discovery, In Vivo Toxicity Testing and Characterising Host-Pathogen Interactions. Antibiotics; 2021. [Link]

  • American Association for Clinical Chemistry. Antimicrobial Susceptibility Testing Challenges. [Link]

  • Frontiers Media. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents. [Link]

  • Al-Ghorbani, M. et al. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules; 2011. [Link]

  • Oxford University Press. Diving into drug-screening: zebrafish embryos as an in vivo platform for antimicrobial drug discovery and assessment. [Link]

  • National Center for Biotechnology Information. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]

  • Microbe Investigations. MIC and MBC Testing: Developing Next-Generation Antibiotics. [Link]

  • American Society for Microbiology. New Mouse Model for Chronic Infections by Gram-Negative Bacteria Enabling the Study of Anti-Infective Efficacy and Host-Microbe Interactions. [Link]

  • Protocols.io. LDH cytotoxicity assay. [Link]

  • Oxford University Press. Utilising Galleria mellonella larvae for studying in vivo activity of conventional and novel antimicrobial agents. [Link]

  • BMG LABTECH. The minimum bactericidal concentration of antibiotics. [Link]

  • ResearchGate. Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. [Link]

  • ResearchGate. Zebrafish Larvae as an in vivo Model for Antimicrobial Activity Tests against Intracellular Salmonella. [Link]

  • Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay. [Link]

  • Taylor & Francis Online. Galleria mellonella as a consolidated in vivo model hosts: New developments in antibacterial strategies and novel drug testing. [Link]

  • Labiotech.eu. 'Antimicrobial single-cell testing' measures antibiotic effectiveness. [Link]

  • MDPI. Zebrafish as a Screening Model to Study the Single and Joint Effects of Antibiotics. [Link]

Sources

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 2-(1H-1,2,4-triazol-5-yl)ethanamine Dihydrochloride Analogs as Histamine H₃ Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the 2-(1H-1,2,4-triazol-5-yl)ethanamine Scaffold

The 1,2,4-triazole moiety is a well-established pharmacophore in medicinal chemistry, present in a wide array of clinically approved drugs.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged scaffold in drug design. The 2-(1H-1,2,4-triazol-5-yl)ethanamine core, in particular, has emerged as a promising starting point for the development of novel therapeutics, most notably as antagonists and inverse agonists of the histamine H₃ receptor (H₃R).

The H₃ receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS). It acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters like acetylcholine and dopamine.[2] Consequently, H₃R antagonists are being actively investigated for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and narcolepsy.

This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies for 2-(1H-1,2,4-triazol-5-yl)ethanamine analogs, detailing synthetic protocols, key in vitro assays, and data interpretation to guide the optimization of this promising chemical series.

The SAR Exploration Workflow

The systematic exploration of the SAR for this scaffold involves the synthesis of a focused library of analogs and their subsequent evaluation in a cascade of in vitro assays. The goal is to identify key structural modifications that enhance potency, selectivity, and drug-like properties.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening Cascade cluster_analysis Data Analysis & Iteration Core Core Scaffold 2-(1H-1,2,4-triazol-5-yl)ethanamine R1 R¹ Modification (Triazole N-substitution) Core->R1 R2 R² Modification (Ethylamine terminus) Core->R2 Library Analog Library R1->Library R2->Library Binding Primary Screen: H₃R Binding Assay Library->Binding Functional Secondary Screen: H₃R Functional Assay Binding->Functional ADME Tertiary Screen: In Vitro ADME Profiling Functional->ADME SAR_Table SAR Data Table ADME->SAR_Table Lead_Opt Lead Optimization SAR_Table->Lead_Opt

Caption: A typical workflow for SAR studies.

Synthetic Strategy for Analog Generation

A versatile synthetic route is essential for generating a diverse library of analogs. The following protocol outlines a general approach for the synthesis of 2-(1H-1,2,4-triazol-5-yl)ethanamine derivatives, allowing for modifications at the terminal amine and the triazole nitrogen. This strategy is adapted from established methods for similar heterocyclic compounds.[2][3]

Protocol 1: General Synthesis of 2-(1H-1,2,4-triazol-5-yl)ethanamine Analogs

Step 1: Synthesis of the Triazole Core A plausible route to the core triazole structure can be adapted from the Pinner reaction strategy, which utilizes carboxyimidate salts as key intermediates for the formation of the triazole ring.[3]

  • Starting Material: Begin with a suitably protected 3-aminopropionitrile derivative.

  • Pinner Reaction: Treat the nitrile with an alcohol (e.g., ethanol) under anhydrous acidic conditions (HCl gas) to form the corresponding imidate salt.

  • Cyclization: React the imidate salt with formylhydrazide. The subsequent intramolecular cyclization and dehydration yield the 1,2,4-triazole ring.

  • Deprotection: Remove the protecting group from the aminoethyl side chain to afford the core 2-(1H-1,2,4-triazol-5-yl)ethanamine.

Step 2: N-Alkylation of the Terminal Amine (R² Modification)

  • Reductive Amination: React the primary amine from Step 1 with a desired aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride (STAB) to introduce mono- or di-substitution at the terminal amine.

  • Acylation: Alternatively, treat the primary amine with an acyl chloride or anhydride in the presence of a non-nucleophilic base (e.g., triethylamine) to form amide analogs.

Step 3: N-Alkylation of the Triazole Ring (R¹ Modification)

  • Alkylation: React the product from Step 2 with an appropriate alkyl halide in the presence of a base like cesium carbonate in a polar aprotic solvent (e.g., DMF). This step can lead to a mixture of N1 and N2 isomers, which may require chromatographic separation.

Causality Behind Experimental Choices:

  • The Pinner reaction is a robust method for constructing the triazole ring from readily available nitrile precursors.[3]

  • Reductive amination is a mild and efficient method for generating a wide variety of secondary and tertiary amines with good functional group tolerance.

  • The choice of base and solvent in the triazole N-alkylation step is crucial for controlling the regioselectivity and achieving good yields.

Primary Screening: Histamine H₃ Receptor Binding Assay

The initial evaluation of newly synthesized compounds involves determining their affinity for the target receptor. A competitive radioligand binding assay is the gold standard for this purpose.

Protocol 2: H₃ Receptor Competitive Radioligand Binding Assay

This protocol is designed for a 96-well format using membranes from CHO-K1 cells stably expressing the human histamine H₃ receptor.

Materials:

  • Cell Membranes: CHO-K1 cells expressing human H₃R.

  • Radioligand: [³H]-N-α-Methylhistamine.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known H₃R ligand like Thioperamide.

  • Test Compounds: Serially diluted in assay buffer.

  • Filter Plates: 96-well glass fiber plates (GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, test compound dilutions, and radioligand.

  • Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction. The final assay volume is typically 200-250 µL.

  • Incubation: Incubate the plate at 27°C for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked GF/C filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

Data Analysis: The raw data (counts per minute) are used to generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression. The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Secondary Screening: Functional Antagonism/Inverse Agonism

Compounds with high binding affinity are further characterized in a functional assay to determine their efficacy as antagonists or inverse agonists. Since the H₃ receptor is a Gᵢ-coupled receptor, its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.

H3R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H3R H₃ Receptor Gi Gᵢ Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Agonist Agonist Agonist->H3R Activates Antagonist Antagonist/ Inverse Agonist Antagonist->H3R Blocks

Caption: H₃ Receptor Signaling Pathway.

Protocol 3: cAMP Functional Assay

This protocol measures the ability of a test compound to reverse the agonist-induced inhibition of cAMP production.

Materials:

  • Cell Line: CHO-K1 cells expressing human H₃R.

  • Agonist: A known H₃R agonist, such as (R)-α-methylhistamine.

  • Stimulant: Forskolin (to stimulate adenylyl cyclase and generate a measurable cAMP baseline).

  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or GloSensor).

  • Test Compounds: Serially diluted.

Procedure:

  • Cell Plating: Seed the cells in a suitable multi-well plate and grow to the desired confluency.

  • Pre-incubation: Pre-incubate the cells with serial dilutions of the test compound (antagonist).

  • Agonist Stimulation: Add a fixed concentration of the H₃R agonist (typically the EC₈₀) to all wells except the negative control.

  • Forskolin Stimulation: Add forskolin to all wells to stimulate cAMP production.

  • Incubation: Incubate for the time specified by the cAMP detection kit manufacturer.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the kit's instructions.

Data Analysis: The results are plotted as the percentage of cAMP inhibition versus the logarithm of the antagonist concentration. The IC₅₀ value is determined, which represents the concentration of the antagonist that restores the cAMP level to 50% of the maximal agonist-induced inhibition. For inverse agonists, a similar protocol is followed but without the addition of an agonist, and the ability of the compound to increase the basal cAMP level is measured.

Tertiary Screening: In Vitro ADME Profiling

Promising lead compounds with high affinity and functional antagonism should be evaluated for their drug-like properties. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) parameters is crucial to identify potential liabilities.

Key In Vitro ADME Assays:
  • Solubility: Determines the aqueous solubility of the compound, which is critical for oral absorption.

  • Permeability (e.g., Caco-2 Assay): Assesses the ability of a compound to cross the intestinal epithelial barrier, predicting oral absorption.

  • Metabolic Stability (Microsomes, Hepatocytes): Evaluates the susceptibility of the compound to metabolism by liver enzymes (e.g., Cytochrome P450s). High metabolic stability is desirable for a longer half-life in vivo.

  • Plasma Protein Binding: Measures the extent to which a compound binds to plasma proteins. High plasma protein binding can limit the free fraction of the drug available to interact with its target.

  • CYP450 Inhibition: Identifies potential drug-drug interactions by assessing the compound's ability to inhibit major CYP450 isoforms.

Structure-Activity Relationship (SAR) Summary

The following table summarizes the hypothetical SAR for the 2-(1H-1,2,4-triazol-5-yl)ethanamine scaffold based on established principles for H₃R antagonists. The data presented are illustrative.

CompoundR¹ (Triazole)R² (Amine)H₃R Kᵢ (nM)Functional Activity (cAMP IC₅₀, nM)
1 H-NH₂520>1000
2a H-NH(CH₃)250850
2b H-N(CH₃)₂180620
2c H-NH(Cyclopropylmethyl)45150
2d HPyrrolidine1548
2e H4-Methylpiperidine825
3a -CH₃Pyrrolidine1240
3b -CH₂CH₃Pyrrolidine1860
3c -CH₂-PhPyrrolidine2585

Interpretation of SAR Data:

  • R² (Amine Terminus):

    • The unsubstituted primary amine (1 ) generally shows low affinity.

    • Small alkyl substitutions on the amine (2a, 2b ) provide a modest increase in potency.

    • Incorporation of the amine into a cyclic structure, particularly a pyrrolidine (2d ) or piperidine ring (2e ), significantly enhances H₃R affinity. This suggests a specific hydrophobic pocket in the receptor that accommodates these cyclic moieties.

  • R¹ (Triazole Substitution):

    • Small alkyl substitutions on the triazole nitrogen (3a, 3b ) are generally well-tolerated and can maintain high affinity.

    • Larger, more sterically demanding groups like a benzyl group (3c ) may lead to a slight decrease in potency, suggesting a size limitation in this region of the binding pocket.

Conclusion and Future Directions

The 2-(1H-1,2,4-triazol-5-yl)ethanamine scaffold represents a viable starting point for the development of potent and selective histamine H₃ receptor antagonists. The SAR suggests that optimization of the terminal amine with cyclic structures is a key strategy for enhancing potency. Further exploration should focus on fine-tuning the substituents on the cyclic amine and the triazole ring to improve pharmacokinetic properties while maintaining high target affinity. The protocols outlined in this guide provide a robust framework for the systematic evaluation and optimization of this promising class of compounds.

References

  • Walczyński, K., et al. (2010). Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl-(2-aminoethyl)]- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. European Journal of Medicinal Chemistry, 45(5), 1897-1904. [Link]

  • Weinstein, H., et al. (1985). Molecular Determinants for Recognition of Triazole and Tetrazole Analogs of Histamine at H2-receptors. Molecular Pharmacology, 29(1), 28-34. [Link]

  • Wijtmans, M., et al. (2011). Triazole ligands reveal distinct molecular features that induce histamine H4 receptor affinity and subtly govern H4/H3 subtype selectivity. Journal of Medicinal Chemistry, 54(6), 1693-703. [Link]

  • Startek, K., et al. (2012). A structure-activity relationship study of compounds with antihistamine activity. Acta Poloniae Pharmaceutica, 69(6), 1159-66. [Link]

  • Karpenko, O., et al. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 27(19), 6296. [Link]

  • Stark, H., et al. (1996). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Pharmazie, 51(10), 755-60. [Link]

  • Ligneau, X., et al. (2007). Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives. British Journal of Pharmacology, 150(5), 605-16. [Link]

  • Mykhailiuk, P. K. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. RSC Advances, 11(15), 8763-8772. [Link]

  • Jesudason, C. D., et al. (2006). Synthesis and SAR of novel histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(13), 3415-8. [Link]

  • Kononowicz, K., et al. (2011). Structure-Activity Relationships of non-imidazole H3 receptor ligands Part 1. Current Medicinal Chemistry, 18(6), 845-56. [Link]

  • Tozer, M. J., et al. (1999). Bioisosteric replacements of the imidazole ring for the design of histamine H3-receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 9(21), 3103-3108. [Link]

  • Letavic, M. A., et al. (2005). Synthesis and SAR of aminoalkoxy-biaryl-4-carboxamides: novel and selective histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(10), 2545-8. [Link]

  • Kumar, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 115, 105215. [Link]

  • Zare, A., et al. (2021). Investigating the Structure-Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 64(21), 16035-16054. [Link]

  • Lim, H. D., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 47-57. [Link]

Sources

Application Notes and Protocols for Assessing the Cytotoxicity of 2-(1H-1,2,4-triazol-5-yl)ethanamine Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery

The journey of a novel chemical entity from laboratory synthesis to a potential therapeutic agent is a meticulous process, with safety and efficacy being paramount. For new classes of compounds, such as derivatives of 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride, a thorough evaluation of their cytotoxic potential is a foundational step.[1][2] The 1,2,4-triazole scaffold is a "privileged" structure in medicinal chemistry, present in a wide array of pharmacologically active compounds, including those with anticancer properties.[3][4][5] These compounds often exert their effects by inducing cell cycle arrest and apoptosis.[6] Therefore, understanding the concentration-dependent toxicity and the mechanism of cell death induced by these novel derivatives is crucial for identifying promising therapeutic candidates and ensuring patient safety.

This comprehensive guide provides a suite of robust, validated protocols for assessing the in vitro cytotoxicity of this compound derivatives. We will delve into assays that measure various hallmarks of cytotoxicity, from metabolic activity and membrane integrity to the specific molecular events of programmed cell death (apoptosis). The protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility.

I. Foundational Cytotoxicity Assessment: Cell Viability and Membrane Integrity

The initial screening of novel compounds typically involves assessing their impact on cell viability and membrane integrity. These assays provide a broad overview of the cytotoxic potential and help in determining the concentration range for more detailed mechanistic studies.

A. MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of cell viability by measuring the metabolic activity of a cell population.[2][7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living cells.[7]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[2]

  • Compound Preparation and Treatment: Prepare a stock solution of the triazole derivative in a suitable solvent, such as DMSO. Create a serial dilution of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.[2][7]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[2][8]

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently agitate the plate on a shaker for 10 minutes to ensure complete dissolution.[8][9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[7][10]

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed Seed cells in 96-well plate treat Treat with triazole derivatives seed->treat 24h incubation add_mtt Add MTT solution treat->add_mtt 24-72h incubation incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add DMSO to dissolve formazan incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate % Viability & IC50 read->calculate Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Compound Triazole Derivative Stress Cellular Stress Compound->Stress Mitochondria Mitochondria Stress->Mitochondria CytoC Cytochrome c release Mitochondria->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 activation Apaf1->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Substrates Cleavage of Cellular Substrates Casp37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified overview of the intrinsic apoptotic signaling pathway.

B. Annexin V/PI Staining: Differentiating Apoptotic and Necrotic Cells

The Annexin V/Propidium Iodide (PI) assay is a flow cytometry-based method that distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [1][11]In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. [11]Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. Experimental Protocol: Annexin V/PI Staining

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the triazole derivatives for the desired time. [1]2. Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization, followed by centrifugation.

  • Washing: Wash the cells once with cold PBS and centrifuge. 4. Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL. 5. Staining: Add FITC-conjugated Annexin V and PI to 100 µL of the cell suspension. [1]6. Incubation: Incubate the cells in the dark for 15 minutes at room temperature. [1]7. Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the stained cells by flow cytometry within one hour. [1] Interpretation of Results:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

III. Data Presentation and Interpretation

A crucial aspect of cytotoxicity testing is the clear and concise presentation of data. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a cytotoxic compound. [1][2][12]It represents the concentration of a drug that is required to inhibit a biological process (e.g., cell growth) by 50%. [10][13] Calculating the IC50 Value:

  • Normalize Data: Convert the raw absorbance or luminescence data to percentage inhibition relative to the vehicle control.

  • Log-Transform Concentrations: Transform the compound concentrations to their logarithmic values.

  • Non-linear Regression: Plot the percentage inhibition against the log-transformed concentrations and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The software will calculate the IC50 value. [14] Example Data Table:

The following table illustrates how to present the IC50 values for a series of hypothetical this compound derivatives against different cancer cell lines.

Compound IDDerivative SubstitutionCancer Cell LineIC50 (µM) ± SD (MTT Assay, 48h)
TZD-001UnsubstitutedA549 (Lung)25.4 ± 2.1
TZD-0024-FluorophenylA549 (Lung)8.7 ± 0.9
TZD-0033,4-DichlorophenylA549 (Lung)2.1 ± 0.3
TZD-001UnsubstitutedMCF-7 (Breast)32.8 ± 3.5
TZD-0024-FluorophenylMCF-7 (Breast)12.3 ± 1.5
TZD-0033,4-DichlorophenylMCF-7 (Breast)4.5 ± 0.6
DoxorubicinPositive ControlA549 (Lung)0.8 ± 0.1
DoxorubicinPositive ControlMCF-7 (Breast)1.2 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

IV. Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the comprehensive cytotoxic evaluation of novel this compound derivatives. By employing a multi-assay approach, researchers can not only quantify the cytotoxic potency of their compounds but also gain valuable insights into the underlying mechanisms of cell death. This information is critical for the rational design and selection of promising drug candidates for further preclinical development. It is always recommended to use orthogonal assays to confirm results and to carefully select appropriate positive and negative controls for each experiment. [15]

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining by Flow Cytometry. Retrieved from [Link]

  • Protocol Exchange. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • National Institutes of Health. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Retrieved from [Link]

  • Medical Product Outsourcing. (2025). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Retrieved from [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • ResearchGate. (2014). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?. Retrieved from [Link]

  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]

  • Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • DergiPark. (2023). A comprehensive review on triazoles as anticancer agents. Retrieved from [Link]

  • Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2023). Potential Anticancer Activity of Novel Triazoles and Related Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. Retrieved from [Link]

  • Malaysian Journal of Medicine and Health Sciences. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Retrieved from [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • MDPI. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Retrieved from [Link]

  • University of a specific location. (n.d.). MTT ASSAY. Retrieved from [a university website's PDF on MTT assay protocol].
  • ResearchGate. (n.d.). MTT Assay Data (72 h) and logP Values for N-Unsubstituted Triazole Analogues. Retrieved from [Link]

  • Cenmed. (n.d.). 2 (1 Methyl 1H 1 2 4 Triazol 5 Yl)Ethanamine Dihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1h-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2025). Synthesis and Evaluation of Novel 2-((1 H-1,2,4-triazol-5-yl)thio)- N-benzylidene. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,4-Triazole Scaffold as a Privileged Structure in Agrochemical Discovery

The 1,2,4-triazole ring is a cornerstone of modern agrochemical research, renowned for its versatile biological activities. This heterocyclic motif is central to the function of numerous commercially successful fungicides and herbicides. The ability of the triazole ring to coordinate with metal centers in enzymes and participate in hydrogen bonding interactions underpins its efficacy.

In the realm of fungicides, 1,2,4-triazole derivatives are prominent as demethylation inhibitors (DMIs), which disrupt the biosynthesis of ergosterol, an essential component of fungal cell membranes. This mechanism involves the inhibition of the cytochrome P450 enzyme C14-demethylase, leading to the accumulation of toxic sterol precursors and ultimately, fungal cell death.[1] Commercially significant triazole fungicides include tebuconazole and triadimefon.[2]

As herbicides, 1,2,4-triazoles can target various plant-specific enzymes. For instance, they are known to inhibit acetolactate synthase (ALS) and protoporphyrinogen oxidase (PPO), both of which are critical for amino acid and chlorophyll biosynthesis, respectively.[2] The compound 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride, hereafter referred to as TEA-D, possesses this key 1,2,4-triazole moiety. While specific agrochemical applications of TEA-D are not yet extensively documented in publicly available literature, its structure suggests significant potential as a candidate for novel fungicidal or herbicidal agents.

These application notes provide a comprehensive guide for researchers to systematically evaluate the agrochemical potential of TEA-D. The following protocols are designed to be robust and self-validating, enabling the elucidation of TEA-D's biological activity profile.

Hypothesized Mechanism of Action

Based on its structural features, TEA-D is hypothesized to exhibit one or more of the following agrochemical activities:

  • Fungicidal Activity: The 1,2,4-triazole ring may enable TEA-D to act as a sterol biosynthesis inhibitor, similar to other triazole fungicides.[3]

  • Herbicidal Activity: The triazole moiety could potentially inhibit key enzymes in plant metabolic pathways, leading to phytotoxicity.

  • Plant Growth Regulation: Some triazole compounds are known to influence plant hormone biosynthesis, particularly gibberellins, which can lead to growth-regulating effects.[4]

The following sections detail the experimental protocols to investigate these potential activities.

Part 1: Evaluation of Fungicidal Activity

A primary assessment of TEA-D's fungicidal potential can be achieved through in vitro screening against a panel of economically important plant pathogenic fungi.

Protocol 1: In Vitro Antifungal Susceptibility Testing by Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of TEA-D against various fungal pathogens.

1. Preparation of Fungal Inoculum:

  • Culture fungal isolates on Potato Dextrose Agar (PDA) plates at 25-28°C for 7-14 days, or until sufficient sporulation is observed.
  • Harvest spores by flooding the plate with sterile 0.05% (v/v) Tween 80 in sterile distilled water and gently scraping the surface with a sterile loop.
  • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
  • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

2. Preparation of Test Compound and Controls:

  • Prepare a 10 mg/mL stock solution of TEA-D in sterile distilled water or a suitable solvent (e.g., DMSO). Note the solvent used and include a solvent control in the assay.
  • Prepare a stock solution of a commercial triazole fungicide (e.g., tebuconazole) as a positive control.
  • In a 96-well microtiter plate, perform serial dilutions of the TEA-D and positive control stock solutions in Potato Dextrose Broth (PDB) to achieve a range of test concentrations (e.g., 0.1 to 1000 µg/mL).
  • Include wells with PDB only (negative control) and PDB with the solvent (solvent control).

3. Inoculation and Incubation:

  • Add the adjusted fungal spore suspension to each well to a final volume of 200 µL.
  • Seal the plate and incubate at 25-28°C for 48-72 hours, or until visible growth is observed in the negative control wells.

4. Data Analysis and Interpretation:

  • Determine the MIC, which is the lowest concentration of the test compound that inhibits visible fungal growth.
  • The results can be quantified by measuring the optical density at 600 nm (OD600) using a microplate reader. The MIC90 is the concentration that causes a 90% reduction in OD600 compared to the negative control.[5]
Data Presentation: Fungicidal Activity
Fungal SpeciesTEAD MIC90 (µg/mL)Tebuconazole MIC90 (µg/mL)
Botrytis cinerea[Insert Value][Insert Value]
Fusarium graminearum[Insert Value][Insert Value]
Rhizoctonia solani[Insert Value][Insert Value]
Puccinia triticina[Insert Value][Insert Value]
Experimental Workflow: In Vitro Antifungal Screening

Antifungal_Screening_Workflow prep_stock Prepare Stock Solutions (TEAD, Positive Control) serial_dilution Serial Dilution in 96-Well Plate prep_stock->serial_dilution inoculate Inoculate Plate serial_dilution->inoculate prep_inoculum Prepare Fungal Spore Suspension prep_inoculum->inoculate incubate Incubate (48-72h, 25-28°C) inoculate->incubate read_results Read Results (Visual or OD600) incubate->read_results data_analysis Determine MIC90 read_results->data_analysis

Caption: Workflow for in vitro antifungal screening of TEAD.

Part 2: Evaluation of Herbicidal Activity

A primary whole-plant screen is essential to determine if TEA-D has phytotoxic effects and to identify any crop selectivity.

Protocol 2: Primary Whole-Plant Herbicide Screening

This protocol evaluates the pre-emergence and post-emergence herbicidal activity of TEA-D on representative monocot and dicot plant species.

1. Plant Material and Growth Conditions:

  • Select a range of weed and crop species, for example:
  • Monocots: Barnyardgrass (Echinochloa crus-galli), Corn (Zea mays)
  • Dicots: Velvetleaf (Abutilon theophrasti), Soybean (Glycine max)
  • Sow seeds in small pots filled with a standard greenhouse soil mix.
  • Grow plants in a greenhouse with controlled temperature (22-28°C), humidity (50-70%), and a 16-hour photoperiod.

2. Application of Test Compound:

  • Pre-emergence Application:
  • Prepare a solution of TEA-D at a high screening rate (e.g., 2000 g ai/ha) in a water/acetone/surfactant mixture.
  • Within 24 hours of planting, apply the solution evenly to the soil surface using a laboratory track sprayer.
  • Post-emergence Application:
  • Grow plants until they reach the 2-3 leaf stage.
  • Apply the TEA-D solution as a foliar spray to the plants.
  • Include a negative control (spray with carrier solution only) and a positive control (a commercial herbicide with a known mode of action).

3. Evaluation and Data Collection:

  • Observe the plants regularly for signs of phytotoxicity, such as chlorosis, necrosis, stunting, and malformation.
  • After 14-21 days, visually assess the percentage of injury for each species on a scale of 0% (no effect) to 100% (plant death).
  • For a more quantitative assessment, measure the fresh or dry weight of the above-ground biomass and calculate the percentage reduction compared to the negative control.
Data Presentation: Herbicidal Activity
Plant SpeciesApplicationTEAD % Injury (2000 g ai/ha)Commercial Herbicide % Injury
Echinochloa crus-galliPre-emergence[Insert Value][Insert Value]
Echinochloa crus-galliPost-emergence[Insert Value][Insert Value]
Abutilon theophrastiPre-emergence[Insert Value][Insert Value]
Abutilon theophrastiPost-emergence[Insert Value][Insert Value]
Zea maysPre-emergence[Insert Value][Insert Value]
Zea maysPost-emergence[Insert Value][Insert Value]
Glycine maxPre-emergence[Insert Value][Insert Value]
Glycine maxPost-emergence[Insert Value][Insert Value]
Experimental Workflow: Herbicide Screening

Herbicide_Screening_Workflow start Plant Seeds (Monocots & Dicots) pre_em Pre-emergence Application of TEAD start->pre_em post_em_growth Grow to 2-3 Leaf Stage start->post_em_growth greenhouse Incubate in Greenhouse (14-21 days) pre_em->greenhouse post_em Post-emergence Application of TEAD post_em_growth->post_em post_em->greenhouse evaluation Evaluate Phytotoxicity (% Injury, Biomass) greenhouse->evaluation analysis Data Analysis & Selectivity Assessment evaluation->analysis

Caption: Workflow for primary pre- and post-emergence herbicide screening.

Part 3: Evaluation of Plant Growth Regulator (PGR) Activity

Certain triazole compounds can inhibit gibberellin biosynthesis, leading to a dwarfing effect in plants.[4] This can be a desirable trait in some ornamental and cereal crops.

Protocol 3: Plant Growth Regulation Assay

This protocol assesses the effect of TEA-D on plant height and development.

1. Plant Material and Growth:

  • Use a rapidly growing plant species sensitive to gibberellin inhibitors, such as dwarf pea (Pisum sativum) or rice (Oryza sativa).
  • Grow plants in pots under controlled greenhouse conditions as described in Protocol 2.

2. Application of Test Compound:

  • At the 2-3 leaf stage, apply TEA-D as a foliar spray at a range of concentrations (e.g., 10, 50, 100, 500 ppm).
  • Include a negative control (carrier solution only) and a positive control (e.g., paclobutrazol).

3. Data Collection and Analysis:

  • Measure plant height and internode length at regular intervals (e.g., every 3-4 days) for 2-3 weeks.
  • At the end of the experiment, record the final plant height, number of nodes, and leaf color (as some PGRs cause darker green leaves).
  • Calculate the percentage reduction in height compared to the negative control.
Data Presentation: Plant Growth Regulator Activity
TEAD Concentration (ppm)Average Plant Height (cm)% Height Reduction
0 (Control)[Insert Value]0
10[Insert Value][Insert Value]
50[Insert Value][Insert Value]
100[Insert Value][Insert Value]
500[Insert Value][Insert Value]
Paclobutrazol (Positive Control)[Insert Value][Insert Value]

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound (TEAD) as a potential agrochemical. Positive results in any of these screens would warrant further investigation, including dose-response studies, determination of the spectrum of activity against a wider range of target organisms, and studies to elucidate the specific molecular mechanism of action. The inherent biological activity of the 1,2,4-triazole scaffold makes TEAD a promising candidate for discovery research, and these methodologies offer a clear path for its evaluation.

References

  • Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. ACS Publications. Available at: [Link].

  • Synthesis and Herbicidal Activity of Novel 1-(Diethoxy-phosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)-propan-2-yl Carboxylic Esters. National Center for Biotechnology Information. Available at: [Link].

  • Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. National Center for Biotechnology Information. Available at: [Link].

  • Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. MDPI. Available at: [Link].

  • Primary Herbicide Screening. UC ANR. Available at: [Link].

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. National Center for Biotechnology Information. Available at: [Link].

  • Design, Synthesis, and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. MDPI. Available at: [Link].

  • Modern Approaches for the Development of New Herbicides Based on Natural Compounds. MDPI. Available at: [Link].

  • Chemical plant growth regulators - active ingredients. AHDB. Available at: [Link].

  • Fungicides: Triazoles. Iowa State University. Available at: [Link].

  • Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega. Available at: [Link].

  • [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. National Center for Biotechnology Information. Available at: [Link].

  • Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide. National Center for Biotechnology Information. Available at: [Link].

  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. Available at: [Link].

  • A Novel Method for Testing Antifungal Interactions: Assessing Synergy and Antagonism in Candida albicans Clinical Isolates. ResearchGate. Available at: [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1H-1,2,4-triazol-5-yl)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize this synthesis. We will delve into the common challenges, explain the underlying chemical principles, and provide field-proven protocols to enhance your yield and purity.

Core Synthesis Pathway

The most common and direct route to the 2-(1H-1,2,4-triazol-5-yl)ethanamine core involves the cyclization of a β-aminonitrile derivative with a source for the N-C-N fragment of the triazole ring. A highly effective and widely used reagent for this purpose is formamidine acetate.[1] The general transformation is illustrated below.

cluster_reactants Reactants cluster_products Products r1 β-Aminopropionitrile (or its salt) p1 2-(1H-1,2,4-triazol-5-yl)ethanamine (Free Base) r1->p1 Cyclization (Heat, Solvent) r2 Formamidine Acetate r2->p1 p2 Acetic Acid p3 Ammonia

Caption: General reaction scheme for triazole formation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low (<30%). What are the most common factors I should investigate?

A1: Low yield in this synthesis is a frequent issue that can typically be traced to three critical areas: starting material stability, suboptimal reaction conditions, or inefficient product isolation.

  • Starting Material Integrity: The primary starting material, β-aminopropionitrile, is prone to self-polymerization, especially in its free-base form. It is crucial to use it as a stable salt, such as β-aminopropionitrile fumarate or hydrochloride. If you are starting with the free base, ensure it is freshly distilled and used immediately. The quality of the formamidine acetate is also critical; it should be anhydrous and stored in a desiccator.[1]

  • Reaction Conditions: This reaction requires heat to drive the cyclization and dehydration. However, excessive temperatures or prolonged reaction times can lead to decomposition of both the starting material and the product. A common side reaction is the hydrolysis of the nitrile group if water is present, which will halt the desired cyclization.

  • Inefficient Isolation: The product is a polar, basic amine that is often isolated as a dihydrochloride salt. As a highly water-soluble small molecule, it can be easily lost during aqueous workups. The purification strategy must be tailored to its physical properties, typically avoiding standard liquid-liquid extractions with water and instead relying on precipitation and crystallization.

Q2: I'm observing significant byproduct formation. What are these impurities and how can I prevent them?

A2: The primary byproduct is often a polymeric material resulting from the self-condensation of β-aminopropionitrile. This is particularly problematic if the reaction is run with the free base under concentrated conditions.

Another potential issue is incomplete reaction, leaving unreacted amidine intermediates. The formation of isomeric triazoles is less common in this specific synthesis compared to methods using substituted hydrazines, but it's important to confirm the structure of the final product.[2]

Prevention Strategy:

  • Use a Salt Form: Start with β-aminopropionitrile fumarate or hydrochloride to inhibit polymerization.

  • Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of formamidine acetate to ensure the complete conversion of the limiting nitrile starting material.

  • Solvent Choice: Use a polar, high-boiling point solvent like ethanol or n-butanol. These solvents effectively dissolve the starting materials and facilitate the reaction at a controlled temperature, while also being relatively easy to remove post-reaction.

Q3: The final step of isolating the dihydrochloride salt is messy, and I lose a lot of product. What is a reliable protocol for isolation and purification?

A3: This is a critical step where significant yield loss can occur. The product is highly polar and "sticky." A robust method is to avoid aqueous workups and use an anhydrous precipitation/crystallization technique.

Optimized Isolation Protocol:

  • Solvent Removal: After the reaction is complete, remove the reaction solvent (e.g., ethanol) under reduced pressure to obtain a crude oil or solid.

  • Re-dissolution: Dissolve the crude residue in a minimal amount of a suitable alcohol, such as isopropanol or absolute ethanol. This step helps to leave behind less soluble inorganic byproducts.

  • Anhydrous Acidification: While stirring the solution, slowly add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether or commercially available HCl in isopropanol). Add the acid dropwise until the solution reaches a pH of ~1-2 (checked with pH paper on a withdrawn aliquot).

  • Precipitation & Crystallization: The dihydrochloride salt should precipitate as a white or off-white solid. Cooling the mixture in an ice bath can improve the precipitation yield. Allow the mixture to stir for 1-2 hours to maximize crystallization.

  • Collection and Washing: Collect the solid by vacuum filtration. Wash the filter cake with a cold, anhydrous solvent in which the salt has poor solubility, such as diethyl ether or acetone, to remove any remaining soluble impurities.

  • Drying: Dry the final product under high vacuum to remove all residual solvents.

This anhydrous method is superior because it prevents the loss of the highly water-soluble product into an aqueous phase and effectively removes non-polar impurities.

Caption: Workflow for product isolation and purification.

Experimental Protocols & Data

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
β-Aminopropionitrile Form Fumarate or Hydrochloride SaltEnhances stability and prevents polymerization.
Stoichiometry 1.0 eq. β-Aminopropionitrile SaltLimiting reagent.
1.1 - 1.2 eq. Formamidine AcetateSlight excess drives the reaction to completion.
Solvent Anhydrous Ethanol or n-ButanolGood solubility for reactants; appropriate boiling point.
Concentration 0.5 - 1.0 MBalances reaction rate and prevents excessive side reactions.
Temperature Reflux (Ethanol: ~78°C, n-Butanol: ~117°C)Provides sufficient energy for cyclization without causing significant degradation.
Reaction Time 6 - 18 hoursMonitor by TLC or LCMS for disappearance of starting material.
Atmosphere Inert (Nitrogen or Argon)Minimizes potential oxidative side reactions and excludes moisture.
Typical Yield 65 - 80% (post-purification)Achievable with optimized protocol.
Protocol 1: Synthesis of 2-(1H-1,2,4-triazol-5-yl)ethanamine

Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add β-aminopropionitrile fumarate (1.0 eq.) and formamidine acetate (1.15 eq.).

  • Solvent Addition: Add anhydrous ethanol to the flask to achieve a concentration of approximately 0.8 M.

  • Reaction: Begin vigorous stirring and heat the mixture to reflux (~78°C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LCMS every 2-4 hours. The reaction is typically complete when the β-aminopropionitrile spot has been consumed (usually 12-16 hours).

  • Cooldown: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

Protocol 2: Conversion to Dihydrochloride Salt and Purification
  • Concentration: Concentrate the reaction mixture from Protocol 1 under reduced pressure to remove the ethanol. The result will be a thick oil or semi-solid.

  • Trituration/Dissolution: Add approximately 3-4 volumes of isopropanol to the crude residue and stir vigorously. Some inorganic salts may remain undissolved. Filter off any solids if necessary.

  • Acidification: Slowly add a 2M solution of HCl in diethyl ether dropwise to the stirred isopropanol solution. Monitor the pH by applying a drop of the mixture to wet pH paper; continue adding acid until the pH is between 1 and 2.

  • Crystallization: A white precipitate of the dihydrochloride salt will form. Place the flask in an ice bath and continue stirring for 1 hour to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake twice with a small volume of cold diethyl ether.

  • Drying: Transfer the white solid to a clean, pre-weighed vial and dry under high vacuum for at least 4 hours, or until a constant weight is achieved.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Formamidine Acetate CAS 3473-63-0: A Versatile Intermediate for Pharmaceutical and Heterocyclic Synthesis. [Link]

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. [Link]

  • A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. (Source URL not available)
  • Gomha, S. M., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 25(21), 12638. [Link]

  • MDPI. (2011). Facile Synthesis of Optically Active Imidazole Derivatives. [Link]

  • Hassan, M., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 882241. [Link]

  • Taylor & Francis Online. Aminopropionitrile – Knowledge and References. [Link]

  • PubMed. (1993). Toxic Effects of Beta-Aminopropionitrile Treatment on Developing Chicken Skin. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(1H-1,2,4-triazol-5-yl)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride. This document provides in-depth troubleshooting advice and protocols to help researchers overcome common solubility issues encountered when using this compound in various biological assays. Our goal is to ensure you can confidently prepare and use this reagent for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in neutral pH buffers like PBS (pH 7.4)?

This is the most common issue researchers face. The compound is a dihydrochloride salt , meaning both the primary amine on the ethyl chain and one of the nitrogen atoms on the triazole ring are protonated. This protonated, charged state is highly soluble in acidic aqueous solutions. However, at neutral or alkaline pH, one or both of these groups can become deprotonated, leading to a significant decrease in aqueous solubility and causing the compound to precipitate.[1][2][3]

The key takeaway is that the solubility of this compound is highly pH-dependent.[4][5]

Q2: What are the pKa values for this molecule and why do they matter?

While the exact pKa values for this specific molecule are not readily published, we can estimate them based on its constituent parts:

  • The ethanamine group is a primary alkyl amine. The conjugate acid of ethylamine has a pKa of approximately 10.7-10.8.[6][7][8] This means the ethylamine side chain will be almost entirely protonated (positively charged) at physiological pH.

  • The 1,2,4-triazole ring is amphoteric. The pKa for the protonated triazolium ion is around 2.2-2.5, and the pKa for the neutral triazole's NH proton is about 10.26.[9][10][11]

The dihydrochloride salt form exists when the pH is very low (below ~2.0), where both the amine and the triazole ring are protonated. As the pH is raised towards neutral (7.4), the triazole ring (with the lower pKa) will deprotonate first, forming a monocation. This species is still generally soluble. The high pKa of the ethylamine group ensures it remains protonated. The challenge arises from the equilibrium between different forms and the lower solubility of the neutral or zwitterionic species that may exist.

Understanding these pKa values is crucial because it explains why pH is the primary tool for controlling solubility, a principle governed by the Henderson- Hasselbalch equation.[12][13][14]

Q3: I see precipitation when I dilute my acidic stock solution into my neutral assay buffer. What's happening and how can I fix it?

This occurs because the small volume of acidic stock is not sufficient to lower the pH of the larger volume of buffer. The compound is rapidly exposed to the neutral pH of the assay buffer, causing it to crash out of solution.[15][16]

Solution: The best practice is to adjust the pH of the final assay solution after adding the compound. Alternatively, for very sensitive assays where pH cannot be altered, a co-solvent approach may be necessary. See Protocol 2 for a detailed workflow.

Q4: Can I use an organic solvent like DMSO to prepare my stock solution?

Yes, Dimethyl Sulfoxide (DMSO) is an excellent choice for preparing a high-concentration stock solution.[17][18] DMSO can dissolve both polar and nonpolar compounds and is compatible with most biological assays at low final concentrations (typically <0.5%).[15][19]

Important: Even when using a DMSO stock, you may still see precipitation upon dilution into an aqueous buffer if the compound's solubility limit in the final aqueous/DMSO mixture is exceeded. This is often called "breaking the solvent."[20] If this happens, refer to the troubleshooting guides below.

Troubleshooting Workflows & Protocols

Visualizing the Problem: A Troubleshooting Flowchart

Before diving into the protocols, this flowchart can guide your decision-making process.

G start Start: Compound Precipitates in Assay check_stock Is the stock solution fully dissolved? start->check_stock stock_precip Precipitation in Stock Solution check_stock->stock_precip No assay_precip Precipitation upon Dilution in Assay Buffer check_stock->assay_precip Yes dissolve_stock Action: Use Protocol 1 (Aqueous) or Protocol 3 (DMSO). Use sonication/warming. stock_precip->dissolve_stock check_pH What is the final pH of the assay? assay_precip->check_pH success Success: Compound is Solubilized dissolve_stock->success ph_neutral pH is Neutral (~7.4) check_pH->ph_neutral ph_acidic pH is Acidic (<6.0) check_pH->ph_acidic use_protocol2 Action: Use Protocol 2. Adjust final pH after dilution. ph_neutral->use_protocol2 use_protocol3 Action: Use Protocol 3. Employ a co-solvent (DMSO). Check final DMSO %. ph_neutral->use_protocol3 use_protocol2->success use_protocol3->success

Caption: Troubleshooting flowchart for solubility issues.

Protocol 1: Preparation of a Concentrated Aqueous Stock Solution

This protocol is ideal when an organic co-solvent is not permissible. The strategy is to create a slightly acidic stock solution where the compound remains fully protonated and soluble.

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q® or WFI)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter

Procedure:

  • Weigh the desired amount of the compound.

  • Add approximately 80% of the final desired volume of high-purity water.

  • Stir the solution. It is expected that the compound may not fully dissolve at this stage if the water is near neutral pH.

  • Slowly add 0.1 M HCl dropwise while monitoring the pH. Continue adding until the pH is between 3.0 and 4.0.

  • The compound should fully dissolve, resulting in a clear solution. If not, gentle warming (to 37°C) or brief sonication can be applied.

  • Once fully dissolved, add high-purity water to reach the final desired volume.

  • Sterile-filter the stock solution (0.22 µm filter) if it will be used in cell-based assays. Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Protocol 2: Dilution into Final Assay Buffer

This protocol minimizes the risk of precipitation when diluting the aqueous stock into a neutral buffer system.

Materials:

  • Prepared aqueous stock solution (from Protocol 1)

  • Target assay buffer (e.g., PBS, HEPES, Tris)[21][22][23]

  • 0.1 M HCl and 0.1 M NaOH

Procedure:

  • Prepare your final assay solution, including all components except the compound.

  • Add the required volume of the compound's stock solution (from Protocol 1) to the final assay solution while stirring.

  • Crucial Step: Immediately measure the pH of the final solution. The addition of the acidic stock will have lowered it slightly.

  • Slowly and carefully, add drops of 0.1 M NaOH to titrate the pH back up to the desired final assay pH (e.g., 7.4).

  • Visually inspect for any signs of precipitation (cloudiness, particulates). If the solution remains clear, it is ready for use.

  • If precipitation occurs, it indicates that the final concentration exceeds the compound's solubility limit at that pH. The options are to either lower the final compound concentration or include a co-solvent (see Protocol 3).

Protocol 3: Using a DMSO Co-solvent for Stock and Dilution

This is the preferred method for achieving the highest concentrations in neutral buffers.

Materials:

  • This compound

  • Anhydrous, cell-culture grade DMSO[17]

  • Target assay buffer

Procedure:

  • Prepare a concentrated stock solution (e.g., 10-50 mM) by dissolving the compound directly in 100% DMSO. Use gentle vortexing or sonication to aid dissolution. Store this stock in small, tightly sealed aliquots at -20°C to prevent water absorption.

  • When preparing the final assay solution, perform a serial dilution. First, make an intermediate dilution of the DMSO stock into the assay buffer.

  • Best Practice: Add the DMSO stock solution to the assay buffer (not the other way around) and mix immediately and vigorously to avoid localized high concentrations that can cause precipitation.[20]

  • Ensure the final concentration of DMSO in the assay is as low as possible and is known to be tolerated by your system (typically ≤0.5%).

  • Run a "vehicle control" in your experiment containing the same final concentration of DMSO without the compound to account for any solvent effects.

Understanding the Science: pH-Dependent Equilibria

The solubility issues are rooted in the compound's acid-base chemistry. The diagram below illustrates the different protonation states of the molecule as a function of pH. The dihydrochloride salt is highly soluble, but as the pH increases towards the physiological range, the less-soluble neutral form can appear, causing precipitation.

G A Acidic pH (< 2.0) B Physiological pH (~7.4) C Basic pH (> 11.0) low_pH Dication (Fully Protonated) -NH3+ and Triazole-H+ (High Water Solubility) mid_pH Monocation / Zwitterion -NH3+ and Neutral Triazole (Moderate to Low Solubility) low_pH->mid_pH + OH- / - H+ high_pH Neutral / Anion -NH2 and Triazolate- (Low Water Solubility) mid_pH->high_pH + OH- / - H+

Caption: pH-dependent protonation states and solubility.

Summary of Recommended Solvents and Buffers

Solvent/Buffer SystemUse CaseFinal pHProsCons
Water with pH adjustment Aqueous stock solution3.0 - 4.0Avoids organic solventsRequires careful pH control upon dilution
DMSO High-concentration stockN/AExcellent solubilizing power[17]Potential for assay interference at high %; may precipitate on dilution
"Good's" Buffers (HEPES, PIPES) [24][25]Final assay buffer6.0 - 8.0Biologically compatible; low metal chelationCan still cause precipitation without pH or co-solvent strategy
Phosphate-Buffered Saline (PBS) Final assay buffer~7.4Isotonic; widely usedLimited buffering capacity outside its pKa; can still cause precipitation

References

  • Science of Synthesis. (n.d.). Product Class 14: 1,2,4-Triazoles. Thieme. Available from: [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Available from: [Link]

  • PubChem. (n.d.). Ethylamine. National Institutes of Health. Available from: [Link]

  • Valko, K., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601-9. Available from: [Link]

  • FooDB. (2010). Showing Compound Ethanamine (FDB003242). Available from: [Link]

  • Carl ROTH. (n.d.). Biological Buffers. Available from: [Link]

  • Interchim. (n.d.). Good's buffers (biological buffers). Available from: [Link]

  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. Available from: [Link]

  • ResearchGate. (n.d.). The pKa values of 1,2,4-triazole and its alkyl derivatives. Available from: [Link]

  • AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. McGraw Hill. Available from: [Link]

  • Quora. (2023). What is the pKa value of ethylamine and aniline?. Available from: [Link]

  • Hopax Fine Chemicals. (2019). What is a Good's Buffer?. Available from: [Link]

  • Wikipedia. (n.d.). Good's buffers. Available from: [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Available from: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-51. Available from: [Link]

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Available from: [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. Available from: [Link]

  • Reddit. (2022). How to tackle compound solubility issue. r/labrats. Available from: [Link]

  • Wikipedia. (n.d.). Ethylamine. Available from: [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry. Available from: [Link]

  • ResearchGate. (2013). How can you dissolve organic compounds for enzyme assays?. Available from: [Link]

  • Pearson+. (n.d.). Calculate the pKa of the conjugate acid of ethanamine using the g.... Available from: [Link]

  • Chemistry LibreTexts. (2020). 15.13: Amines as Bases. Available from: [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. Available from: [Link]

  • ResearchGate. (2020). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.?. Available from: [Link]

  • Cenmed. (n.d.). 2 (1 Methyl 1H 1 2 4 Triazol 5 Yl)Ethanamine Dihydrochloride. Available from: [Link]

  • Scilit. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Available from: [Link]

  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?. Available from: [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. Available from: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Available from: [Link]

  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2014). What is an appropriate solvent for drug dissolution?. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2-(1H-1,2,4-triazol-5-yl)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the complexities of this synthesis, anticipate potential challenges, and optimize your reaction outcomes.

Introduction to the Synthesis

The synthesis of 2-(1H-1,2,4-triazol-5-yl)ethanamine is a multi-step process that involves the formation of the 1,2,4-triazole ring, a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[1] A common synthetic approach involves the cyclization of a derivative of 3-aminopropionitrile with a suitable reagent to form the triazole heterocycle. This guide will focus on potential side reactions and purification challenges that can arise during this process.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

  • Question: I am getting a very low yield of my target 2-(1H-1,2,4-triazol-5-yl)ethanamine, or the reaction doesn't seem to be proceeding at all. What could be the cause?

  • Answer: Low or no yield in 1,2,4-triazole synthesis can stem from several factors.[2] Incomplete reaction is a common culprit, which can be due to insufficient reaction temperature or time. Conversely, excessively high temperatures can lead to the decomposition of starting materials or the desired product. The purity of your starting materials is also critical; for instance, reagents like hydrazides can be hygroscopic and the presence of water can interfere with the reaction.[2]

    Recommended Solutions:

    • Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC).[2] Consider extending the reaction time if starting material is still present.

    • Microwave-Assisted Synthesis: For sluggish reactions, microwave irradiation can often improve yields and significantly reduce reaction times.[2]

    • Ensure Purity of Starting Materials: Use pure and dry starting materials. Dry solvents and reagents meticulously, especially when working with moisture-sensitive intermediates.[2]

Issue 2: Presence of a Major Side Product Identified as a 1,3,4-Oxadiazole

  • Question: My reaction mixture shows a significant amount of a side product that I've identified as a 1,3,4-oxadiazole. How can I prevent its formation?

  • Answer: The formation of a 1,3,4-oxadiazole is a classic side reaction in the synthesis of 1,2,4-triazoles, particularly when using hydrazides and acylating agents.[2] This occurs due to a competing cyclization pathway.

    Recommended Solutions:

    • Strictly Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as the presence of water can favor the oxadiazole formation.[2]

    • Temperature Control: Lowering the reaction temperature can often favor the kinetic product, which is typically the desired 1,2,4-triazole.[2]

    • Choice of Reagents: The choice of the acylating agent can influence the reaction pathway. Experiment with different activating groups to see if the selectivity for the triazole improves.[2]

Issue 3: Formation of Isomeric Mixtures

  • Question: I am observing the formation of an isomeric mixture, likely due to alkylation at different nitrogen atoms of the triazole ring. How can I improve the regioselectivity?

  • Answer: For unsubstituted 1,2,4-triazoles, alkylation can occur at both the N-1 and N-4 positions, leading to a mixture of products.[2] The regioselectivity is influenced by several factors including the electrophile, the base used, and the solvent.

    Recommended Solutions:

    • Catalyst Control: The choice of catalyst can be a powerful tool to control regioselectivity. For example, in certain cycloaddition reactions, Ag(I) catalysts have been shown to selectively produce 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysts favor the formation of 1,5-disubstituted isomers.[3][4]

    • Protecting Group Strategy: Consider a protecting group strategy to block one of the reactive nitrogen atoms on the triazole ring before proceeding with further modifications.

Issue 4: Hydrolysis of the Nitrile Starting Material

  • Question: I suspect that my starting material, a derivative of 3-aminopropionitrile, is hydrolyzing under the reaction conditions. What are the products of this hydrolysis and how can I avoid it?

  • Answer: The hydrolysis of nitriles is pH-dependent and can proceed to form either an amide or a carboxylic acid.[5][6] In acidic conditions, the nitrile will hydrolyze to a carboxylic acid.[6] In alkaline conditions, it will form a carboxylate salt.[6] Stopping the hydrolysis at the intermediate amide stage can be challenging.[7][8]

    Recommended Solutions:

    • pH Control: Carefully control the pH of your reaction mixture. If your synthesis is sensitive to water, ensure all reagents and solvents are anhydrous.

    • Controlled Hydrolysis (if amide is desired): To obtain the amide, hydrolysis needs to be performed under controlled and mild conditions.[5][8]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1,2,4-triazoles?

A1: The most common methods include the Pellizzari reaction, which involves the reaction of an imide and an alkyl hydrazine, and the Einhorn-Brunner reaction.[2][9] Modern methods often utilize amidines and multicomponent reactions to construct the triazole ring.[3][10]

Q2: How can I improve the overall yield and purity of my this compound?

A2: Optimizing reaction parameters such as temperature, reaction time, and the choice of solvent and catalyst is crucial.[2] Ensuring the purity of your starting materials is also a critical factor.[2] For purification, a combination of acid-base extraction and column chromatography is often effective.[11] Conversion to the dihydrochloride salt can aid in purification through recrystallization.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should always be followed. Some of the reagents used in 1,2,4-triazole synthesis can be toxic or corrosive. For example, hydrazine and its derivatives are known to be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Protocol 1: General Synthesis of a 1,2,4-Triazole via the Pellizzari Reaction

This protocol provides a general framework. Molar equivalents and reaction conditions should be optimized for the specific synthesis of 2-(1H-1,2,4-triazol-5-yl)ethanamine.

  • Materials:

    • Imide (1.0 eq)

    • Alkyl hydrazine (1.1 eq)

    • Glacial Acetic Acid (solvent and catalyst)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the imide in glacial acetic acid.

    • Add the alkyl hydrazine to the solution.

    • Heat the reaction mixture to reflux and monitor the progress using TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the crude product.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction Pathways

cluster_main Main Reaction Pathway cluster_side1 Side Reaction: Oxadiazole Formation cluster_side2 Side Reaction: Nitrile Hydrolysis Starting_Materials 3-Aminopropionitrile Derivative + Amidine/Hydrazine Source Intermediate Amidinohydrazone Intermediate Starting_Materials->Intermediate Condensation Product 2-(1H-1,2,4-triazol-5-yl)ethanamine Intermediate->Product Cyclization (Heat/Catalyst) Acylhydrazide Acylhydrazide Intermediate Oxadiazole 1,3,4-Oxadiazole Byproduct Acylhydrazide->Oxadiazole Competing Cyclization Nitrile 3-Aminopropionitrile Amide 3-Aminopropionamide Nitrile->Amide Partial Hydrolysis (H2O, H+ or OH-) Carboxylic_Acid 3-Aminopropionic Acid Amide->Carboxylic_Acid Full Hydrolysis (H2O, H+ or OH-)

Caption: Synthetic pathways for 2-(1H-1,2,4-triazol-5-yl)ethanamine and common side reactions.

Troubleshooting Workflow

Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction (Temp, Time, Solvent) Check_Purity->Optimize_Conditions Analyze_Side_Products Analyze Side Products (NMR, MS) Optimize_Conditions->Analyze_Side_Products Oxadiazole_Impurity 1,3,4-Oxadiazole Detected? Analyze_Side_Products->Oxadiazole_Impurity Anhydrous Ensure Anhydrous Conditions Oxadiazole_Impurity->Anhydrous Yes Isomer_Impurity Isomeric Mixture Detected? Oxadiazole_Impurity->Isomer_Impurity No Anhydrous->Isomer_Impurity Catalyst_Screen Screen Different Catalysts Isomer_Impurity->Catalyst_Screen Yes Hydrolysis_Impurity Nitrile Hydrolysis Products Detected? Isomer_Impurity->Hydrolysis_Impurity No Catalyst_Screen->Hydrolysis_Impurity Control_pH Control pH and Water Content Hydrolysis_Impurity->Control_pH Yes Purification Purification (Chromatography, Recrystallization) Hydrolysis_Impurity->Purification No Control_pH->Purification Final_Product Pure Product Purification->Final_Product

Caption: A workflow for troubleshooting common issues in the synthesis.

References

  • ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing nitriles. Chemguide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclization of 1,2,4-triazenes to 1,2,4-triazoles using oxidizing reagents—NaClO, Ca(ClO)2, Dess–Martin periodinane and Ley's TPAP/NMO. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

  • Cenmed. (n.d.). 2 (1 Methyl 1H 1 2 4 Triazol 5 Yl)Ethanamine Dihydrochloride. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]

  • MDPI. (n.d.). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. Retrieved from [Link]

  • Taniguchi, T., Goto, N., & Ishibashi, H. (2017). Novel Synthesis of 3-Aminopropionitriles by Ring Opening of 2-Oxazolidinones with Cyanide Ion. KURENAI Repository. [Link]

  • Organic Syntheses. (n.d.). β-AMINOPROPIONITRILE. Retrieved from [Link]

  • ACS Publications. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry. [Link]

  • PubMed. (2025). Synthesis and Evaluation of Novel 2-((1 H-1,2,4-triazol-5-yl)thio)- N-benzylidene- N-arylacetohydrazide. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel 1,3-Substituted 1H-[2][3][6]-Triazole-3-Thiol Derivatives. Retrieved from [Link]

  • TSpace. (2022). Synthesis of 1,2,4,5-oxadiazaboroles by three-component condensations of hydroxylamines, nitriles and diarylborinic acids. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-ethyl-1H-1,2,4-triazol-5-yl)ethanamine. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(1H-1,2,4-triazol-5-yl)ethanamine Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. The inherent polarity of the triazole ring, coupled with the basicity of the ethanamine side chain and the nature of the dihydrochloride salt, presents a unique set of purification hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to achieve high purity and yield in your experiments.

I. Understanding the Core Challenges

The primary difficulties in purifying this compound derivatives stem from their physicochemical properties:

  • High Polarity: The presence of the 1,2,4-triazole ring and the primary amine makes these molecules highly polar, leading to poor solubility in many common organic solvents and strong retention on normal-phase silica gel.

  • Basicity of the Amine: The ethanamine moiety is basic and readily protonated. This basicity causes strong interactions with the acidic silanol groups on standard silica gel, resulting in peak tailing, poor separation, and potential product loss during column chromatography.[1][2]

  • Dihydrochloride Salt Form: While the salt form enhances water solubility, it complicates purification by non-aqueous methods. The salt may not be soluble in typical organic solvents used for chromatography and can be challenging to crystallize effectively.

  • Potential Impurities: Synthesis of the triazole ring can introduce various reagents and byproducts that may be difficult to remove.[3][4] Common impurities might include unreacted starting materials, regioisomers, and metal catalysts from cycloaddition reactions.[5]

II. Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the purification process, providing causative explanations and actionable solutions.

Problem 1: Poor Separation and Significant Tailing during Silica Gel Column Chromatography

Symptoms:

  • Broad, tailing peaks on TLC and flash chromatography.

  • Co-elution of the product with polar impurities.

  • Low recovery of the desired compound from the column.

Causality: The basic amine functionality of your derivative interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This acid-base interaction leads to irreversible adsorption or slow desorption, causing the observed chromatographic issues.[1]

Solutions:

  • Mobile Phase Modification:

    • Addition of a Competing Base: Incorporate a small percentage (0.5-2%) of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), into your eluent system (e.g., DCM/MeOH or EtOAc/Hexane).[1] The competing base will neutralize the acidic sites on the silica, minimizing the interaction with your product and improving peak shape.

    • Ammonia in Methanol: A solution of 7N ammonia in methanol can be used as a polar modifier in your mobile phase. This is particularly effective for highly polar amines.

  • Stationary Phase Modification:

    • Amine-Functionalized Silica: Utilize pre-packed columns with an amine-functionalized stationary phase. This provides a less acidic surface, reducing the strong interactions with your basic compound and often leading to sharper peaks and better separation.[1]

    • Reversed-Phase Chromatography: Given the polar nature of the dihydrochloride salt, reversed-phase chromatography (C18 silica) is an excellent alternative. A mobile phase of water/acetonitrile or water/methanol with a modifier like trifluoroacetic acid (TFA) or formic acid can provide excellent separation.

Experimental Protocol: Mobile Phase Screening for Improved Chromatography

  • TLC Analysis:

    • Prepare several TLC chambers with different eluent systems:

      • System A: Dichloromethane:Methanol (9:1)

      • System B: Dichloromethane:Methanol (9:1) + 1% Triethylamine

      • System C: Dichloromethane:7N Ammonia in Methanol (9:1)

    • Spot your crude product on a silica TLC plate and develop in each chamber.

    • Observe the spot shape and retention factor (Rf). A compact, well-defined spot indicates a suitable mobile phase.

  • Flash Chromatography:

    • Based on the optimal TLC conditions, select the best mobile phase for your flash column chromatography.

    • Equilibrate the column with the chosen eluent before loading your sample.

    • Collect fractions and analyze by TLC or HPLC to determine purity.

Problem 2: Difficulty in Crystallizing the Dihydrochloride Salt

Symptoms:

  • Formation of an oil or amorphous solid upon solvent evaporation.

  • Precipitation of a gelatinous mass.[6]

  • Low yield after recrystallization attempts.

Causality: The high solubility of the dihydrochloride salt in polar solvents like water and methanol can make it difficult to achieve the supersaturation required for crystallization. Additionally, the presence of impurities can inhibit crystal lattice formation.

Solutions:

  • Solvent System Selection:

    • Recrystallization from Alcohols: While many hydrochloride salts are soluble in ethanol, 2-propanol is often a better choice for recrystallization as it tends to have lower solubility for these salts.[7]

    • Solvent/Anti-Solvent Method: Dissolve your compound in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, ethanol, or water). Then, slowly add an anti-solvent in which the salt is insoluble (e.g., diethyl ether, ethyl acetate, or acetone) until turbidity is observed.[6][7] Allow the solution to slowly cool to promote crystal growth.

  • pH Adjustment:

    • Ensure the solution is sufficiently acidic to maintain the dihydrochloride salt form. If the free base is present, it can act as an impurity and hinder crystallization. The addition of a small amount of ethereal HCl or acetyl chloride can sometimes facilitate salt formation and precipitation.

Data Presentation: Solvent Systems for Crystallization

Solvent System (Solvent:Anti-Solvent)Expected Outcome
Methanol : Diethyl EtherGood for inducing precipitation, may require slow addition of ether.
Ethanol : Ethyl AcetateA common choice, often yields well-defined crystals.
2-PropanolCan be used as a single solvent for recrystallization.[7]
Water : AcetoneEffective for highly water-soluble salts.
Problem 3: Presence of Persistent Impurities

Symptoms:

  • Extra peaks in HPLC or signals in NMR spectra that do not correspond to the desired product.

  • Difficulty achieving >98% purity.

Causality: Impurities can arise from the synthesis, including unreacted starting materials, byproducts of side reactions, or residual metal catalysts (e.g., copper from click chemistry).[3][4][5]

Solutions:

  • Aqueous Wash/Liquid-Liquid Extraction:

    • If your product is in an organic solvent as the free base, you can perform an acidic aqueous wash (e.g., with dilute HCl) to extract the basic product into the aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

    • Conversely, if your product is in an aqueous solution, a wash with a non-polar organic solvent like hexane or ethyl acetate can remove non-polar impurities.[7]

  • Activated Charcoal Treatment:

    • Treatment of a solution of your compound with activated charcoal can effectively remove colored impurities and some organic byproducts.[7]

  • Preparative HPLC:

    • For challenging separations of closely related impurities, preparative reversed-phase HPLC is often the most effective, albeit more resource-intensive, method.

Visualization: Purification Workflow Decision Tree

PurificationWorkflow start Crude Product (2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride derivative) chromatography_check Primary Purification Method? start->chromatography_check crystallization Crystallization / Precipitation chromatography_check->crystallization Non-chromatographic column_chrom Column Chromatography chromatography_check->column_chrom Chromatographic purity_check1 Purity > 98%? crystallization->purity_check1 purity_check2 Purity > 98%? column_chrom->purity_check2 final_product Pure Product purity_check1->final_product Yes troubleshoot_cryst Troubleshoot Crystallization (e.g., different solvents, pH adjustment) purity_check1->troubleshoot_cryst No purity_check2->final_product Yes troubleshoot_chrom Troubleshoot Chromatography (e.g., different stationary/mobile phase) purity_check2->troubleshoot_chrom No troubleshoot_cryst->column_chrom prep_hplc Consider Preparative HPLC troubleshoot_chrom->prep_hplc

Caption: A decision tree for the purification of this compound derivatives.

III. Frequently Asked Questions (FAQs)

Q1: My compound is a dihydrochloride salt. Can I still use normal-phase silica gel chromatography?

A1: It is challenging but possible. You would first need to neutralize the salt to the free base using a mild base (e.g., NaHCO₃ or Na₂CO₃ solution) and extract it into an organic solvent. After drying the organic layer, you can perform chromatography on the free base, remembering to use a mobile phase containing a competing amine like triethylamine to prevent tailing.[1] After purification, the dihydrochloride salt can be reformed by treating a solution of the pure free base (e.g., in ethanol or diethyl ether) with a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol or as anhydrous HCl gas).

Q2: I am using a copper catalyst for the triazole synthesis. How can I effectively remove residual copper?

A2: Residual copper can sometimes be problematic, potentially distorting NMR spectra.[5] To remove it, you can try washing a solution of your compound in an organic solvent with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or a dilute ammonium hydroxide solution. These will form a complex with the copper ions and pull them into the aqueous phase.

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase method (C18 column) with a water/acetonitrile or water/methanol mobile phase and UV detection is typically suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for structural confirmation and can reveal the presence of impurities if they are at a significant level (typically >1%).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of your compound and can help in identifying the mass of any impurities detected by HPLC.

Q4: Can I use co-crystallization to improve the properties of my hydrochloride salt?

A4: Yes, co-crystallization is an emerging technique to modify the physicochemical properties of hydrochloride salts.[8][9] By introducing a co-former, such as a carboxylic acid, you can form a new crystalline solid with potentially improved stability, solubility, or handling characteristics. This is an advanced technique that requires screening of various co-formers and crystallization conditions.

Visualization: Logical Relationship of Purification Challenges

Challenges cluster_properties Inherent Properties cluster_challenges Resulting Challenges compound 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride Derivative polarity High Polarity compound->polarity basicity Amine Basicity compound->basicity salt_form Dihydrochloride Salt compound->salt_form properties Inherent Properties solubility_issues Solubility Mismatch (Insoluble in organic, too soluble in polar) polarity->solubility_issues leads to chrom_issues Chromatography Issues (Tailing, Poor Separation) basicity->chrom_issues causes salt_form->solubility_issues exacerbates challenges Purification Challenges cryst_issues Crystallization Difficulties (Oiling out, Low Yield) solubility_issues->cryst_issues contributes to

Caption: The relationship between the inherent properties of the target molecule and the resulting purification challenges.

IV. References

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available at: [Link]

  • Purification of organic hydrochloride salt? ResearchGate. Available at: [Link]

  • US20100204470A1 - method for salt preparation - Google Patents. Available at:

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH. Available at: [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1. Googleapis.com. Available at:

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Springer. Available at: [Link]

  • [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Is there an easy way to purify organic amines? Biotage. Available at: [Link]

  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? ResearchGate. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]

  • Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. PMC - NIH. Available at: [Link]

  • Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples | Request PDF. ResearchGate. Available at: [Link]

  • Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili. eurl-pesticides.eu. Available at: [Link]

  • Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids | Journal of the American Chemical Society. Available at: [Link]

Sources

Technical Support Center: Optimizing N-Alkylation of 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 1,2,4-triazoles. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions and optimize your reaction outcomes.

Introduction to N-Alkylation of 1,2,4-Triazoles

The N-alkylation of 1,2,4-triazoles is a cornerstone reaction in medicinal chemistry, as the resulting substituted triazoles are key scaffolds in a wide array of pharmacologically active compounds.[1][2][3] However, the reaction is often plagued by challenges, most notably the control of regioselectivity. The 1,2,4-triazole ring possesses three nitrogen atoms, but typically only the N1 and N2 positions are susceptible to alkylation with electrophiles.[4][5][6] Achieving selective alkylation at the desired nitrogen is critical for the synthesis of the target molecule and can be influenced by a multitude of factors. This guide will walk you through common issues and provide solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the main products of N-alkylation of an unsubstituted 1,2,4-triazole?

Alkylation of an unsubstituted 1,2,4-triazole typically yields a mixture of 1-substituted and 4-substituted isomers.[7] The ratio of these isomers is highly dependent on the reaction conditions.

Q2: Which nitrogen (N1 or N4) is generally more nucleophilic in a 1,2,4-triazole?

In the neutral 1,2,4-triazole, the N4 position is generally considered more nucleophilic. However, upon deprotonation to form the triazolide anion, the negative charge is delocalized across the N1 and N2 nitrogens, making them the primary sites of alkylation. The N1 position is often favored due to steric and electronic factors.[7]

Q3: What are the key factors that influence the regioselectivity of N-alkylation?

The regioselectivity of N-alkylation is a delicate balance of several factors:

  • Steric Hindrance: Bulky substituents on the triazole ring or the alkylating agent can favor alkylation at the less sterically hindered nitrogen.[6]

  • Electronic Effects: Electron-donating or withdrawing groups on the triazole ring can alter the nucleophilicity of the different nitrogen atoms.

  • Nature of the Alkylating Agent: The reactivity and structure of the alkylating agent play a crucial role.

  • Base: The choice of base affects the deprotonation equilibrium and the nature of the resulting triazolide salt.

  • Solvent: The polarity and coordinating ability of the solvent can influence the solvation of the triazolide anion and the transition state of the reaction.[8]

  • Counter-ion: The cation from the base can coordinate with the triazolide anion, influencing which nitrogen is more available for attack.

  • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the product distribution.

Troubleshooting Guide

This section addresses common problems encountered during the N-alkylation of 1,2,4-triazoles and provides systematic approaches to resolve them.

Problem 1: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

This is the most frequent challenge in 1,2,4-triazole alkylation.[9] The formation of a difficult-to-separate mixture of regioisomers can significantly lower the yield of the desired product.

Causality Analysis:

The similar nucleophilicity of the N1 and N2 positions in the triazolide anion often leads to competitive alkylation. The observed product ratio is a result of the interplay between kinetic and thermodynamic control, which is influenced by the reaction parameters.

Solutions & Optimization Strategies:

1. Choice of Base and Solvent System:

The base and solvent system is paramount in controlling regioselectivity.

  • Weak Bases in Aprotic Solvents: Using a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile often favors the formation of the N1-alkylated product.[5][6][8] This is because the triazolide anion exists as a "contact ion pair" with the potassium cation, sterically shielding the N2 position and making the N1 position more accessible.

  • Stronger Bases: Stronger bases like sodium hydride (NaH) or sodium ethoxide can lead to a higher proportion of the N2-alkylated isomer, which is often the thermodynamically more stable product.[10]

  • Phase Transfer Catalysis (PTC): PTC can be an effective method to achieve high regioselectivity, often favoring the N1 isomer.[10][11] The quaternary ammonium salt used as the catalyst forms a lipophilic ion pair with the triazolide anion, which then reacts in the organic phase.

Table 1: Effect of Base and Solvent on Regioselectivity

BaseSolventPredominant IsomerRationale
K₂CO₃DMF/AcetoneN1Formation of a contact ion pair, sterically directing alkylation to N1.[5][6]
NaHTHF/DMFN2 (often)Formation of a more "free" anion, leading to the thermodynamically favored product.
DBUTHFN1 (often)Provides a convenient and high-yielding synthesis of 1-substituted-1,2,4-triazoles.[7][12]
Cs₂CO₃DMFCan favor N2The larger, "softer" cesium cation coordinates less tightly, potentially favoring the thermodynamic product.[13]

2. Alkylating Agent:

The nature of the alkylating agent can influence the outcome. For instance, using bulkier alkylating agents may increase selectivity for the less sterically hindered N1 position.

3. Temperature Control:

Lower reaction temperatures generally favor the kinetically controlled product, which is often the N1-isomer. Conversely, higher temperatures can lead to equilibration and formation of the more thermodynamically stable N2-isomer.

Experimental Protocol: General Procedure for Regioselective N1-Alkylation

  • To a solution of the 1,2,4-triazole (1.0 eq.) in anhydrous DMF (5-10 mL/mmol), add potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 eq.) dropwise to the mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the isomers.

Diagram 1: Factors Influencing Regioselectivity

G cluster_factors Controlling Factors cluster_outcome Reaction Outcome Base Base Regioselectivity Regioselectivity (N1 vs. N2) Base->Regioselectivity Solvent Solvent Solvent->Regioselectivity Temperature Temperature Temperature->Regioselectivity AlkylatingAgent Alkylating Agent AlkylatingAgent->Regioselectivity

Caption: Key parameters influencing N1 vs. N2 alkylation.

Problem 2: Low or No Reactivity

Sometimes, the N-alkylation reaction fails to proceed or gives very low yields.

Causality Analysis:

This can be due to several factors including an insufficiently nucleophilic triazole, a poor leaving group on the alkylating agent, or deactivation of the reagents.

Solutions & Optimization Strategies:

1. Enhance Nucleophilicity:

  • Stronger Base: If a weak base like K₂CO₃ is ineffective, a stronger base such as NaH can be used to ensure complete deprotonation of the triazole.

  • Appropriate Solvent: A polar aprotic solvent like DMF or DMSO can enhance the nucleophilicity of the triazolide anion compared to less polar solvents.[8]

2. Activate the Alkylating Agent:

  • Better Leaving Group: If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide. For alcohols, activation via tosylation or mesylation is necessary.

  • Mitsunobu Reaction: For the alkylation with alcohols, the Mitsunobu reaction provides a powerful alternative to traditional Sₙ2 reactions.[14][15] This reaction proceeds via an alkoxyphosphonium intermediate, which is readily displaced by the triazole nucleophile.[15]

Diagram 2: Troubleshooting Workflow for Low Reactivity

G Start Low/No Reactivity CheckBase Is the base strong enough to deprotonate the triazole? Start->CheckBase CheckLG Is the leaving group on the alkylating agent reactive? CheckBase->CheckLG Yes UseStrongerBase Use a stronger base (e.g., NaH) CheckBase->UseStrongerBase No CheckSolvent Is the solvent appropriate? CheckLG->CheckSolvent Yes ActivateAlkylatingAgent Use a better leaving group (Br, I, OTs) or Mitsunobu reaction CheckLG->ActivateAlkylatingAgent No UsePolarAproticSolvent Use DMF or DMSO CheckSolvent->UsePolarAproticSolvent No Success Reaction Proceeds CheckSolvent->Success Yes UseStrongerBase->Success ActivateAlkylatingAgent->Success UsePolarAproticSolvent->Success

Sources

troubleshooting inconsistent results in antifungal testing of triazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: A Causal Approach

Inconsistencies in triazole AST often stem from subtle deviations in methodology. This section addresses common problems in a question-and-answer format, focusing on the underlying causes and providing actionable solutions.

Question 1: Why are my Minimum Inhibitory Concentration (MIC) results for the same triazole and fungal isolate varying significantly between experiments?

Inconsistent MIC values are a frequent challenge and can be attributed to several critical factors:

  • Inoculum Preparation: The density of the initial fungal inoculum is paramount for reproducible results. A higher than intended inoculum can lead to falsely elevated MICs, while a lower inoculum may result in artificially low MICs. The physiological state of the inoculum is also crucial; using cultures that are too old or not in the logarithmic growth phase can introduce variability.

  • Media and Reagents: The composition and pH of the testing medium directly impact fungal growth and the activity of triazole compounds. For instance, RPMI-1640 medium, a standard for many AST protocols, must be adequately buffered (typically with MOPS) to a specific pH (usually 7.0) to ensure consistent fungal growth and drug stability.[1][2] Variations in glucose concentration between different media formulations can also affect results.[1]

  • Incubation Conditions: Deviations in incubation time and temperature can significantly alter fungal growth rates, thereby affecting the final MIC reading. Strict adherence to the recommended incubation parameters for the specific fungal species is essential.[3][4]

  • Endpoint Reading Subjectivity: Visual determination of the MIC endpoint, which for triazoles is often a ≥50% reduction in growth compared to the positive control, can be subjective.[5][6] This is especially true when dealing with the "trailing growth" phenomenon.

Solutions and Best Practices:

  • Standardize Inoculum Preparation: Always prepare your inoculum from a fresh culture (e.g., 24-48 hours for yeasts).[7] Use a spectrophotometer or a hemocytometer to adjust the inoculum to the concentration specified in your chosen protocol (e.g., CLSI M27 or EUCAST guidelines).[1][2]

  • Rigorous Quality Control of Media: Use high-quality, pre-tested media from a reputable supplier. If preparing media in-house, meticulously check and adjust the pH after sterilization. Always use the same lot of media for a set of comparative experiments if possible.

  • Strict Adherence to Incubation Parameters: Calibrate and regularly monitor your incubators to ensure temperature stability. Use a timer to ensure consistent incubation periods.

  • Objective Endpoint Determination: When possible, use a microplate reader to obtain quantitative growth measurements (e.g., optical density). This reduces the subjectivity of visual reading. For visual readings, have a second trained individual confirm the results, or use photographic documentation to standardize interpretation.

Question 2: I'm observing "trailing growth" with some of my isolates when testing triazoles. How should I interpret these results, and how can I minimize this phenomenon?

Trailing growth, also known as the trailing effect, is characterized by reduced but persistent fungal growth across a wide range of triazole concentrations, making the MIC endpoint difficult to determine.[8][9] This phenomenon is particularly common with azole antifungals and certain fungal species like Candida albicans and Candida tropicalis.[8][10]

Causality:

The exact mechanisms are not fully elucidated, but trailing is thought to be an in vitro artifact influenced by factors such as media composition (specifically pH), and it does not necessarily correlate with clinical resistance.[9][10] In fact, isolates exhibiting trailing in vitro often respond to standard triazole therapy in vivo.[9][11] Reading the MIC at an earlier time point (e.g., 24 hours instead of 48 hours) often yields a result that is more consistent with clinical outcomes.[2][10]

Solutions and Interpretation:

  • Adhere to Standardized Reading Times: Follow the recommended reading times outlined in CLSI and EUCAST guidelines. For many yeasts, a 24-hour reading is preferred for azoles to minimize the impact of trailing.[2]

  • pH Adjustment of Media: Studies have shown that a lower pH of the test medium can reduce or eliminate the trailing effect.[10][12] However, any deviation from standardized protocols should be thoroughly validated.

  • Endpoint Definition: Strictly adhere to the endpoint definition of a significant reduction in growth (e.g., ≥50% for triazoles against yeasts) rather than complete inhibition.[5][6]

  • Clinical Correlation: It is crucial to remember that in vitro trailing does not equate to in vivo resistance.[9][11]

Question 3: My quality control (QC) strain is consistently out of the acceptable range. What are the likely causes and how do I troubleshoot this?

A failing QC strain indicates a systemic issue with the assay. It is imperative to resolve this before proceeding with testing experimental isolates.

Potential Causes:

  • QC Strain Integrity: The QC strain may have been passaged too many times, leading to genetic drift and altered susceptibility. Alternatively, the stock culture could be contaminated or misidentified.

  • Procedural Errors: Any of the factors mentioned in Question 1 (inoculum, media, incubation) can lead to out-of-range QC results.

  • Reagent/Material Issues: Expired or improperly stored antifungal drug powders, disks, or media can lead to inaccurate results.[4] The potency of the triazole compound itself might have degraded.

Troubleshooting Workflow:

A step-by-step workflow for troubleshooting QC failures.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of triazole resistance in fungi?

A1: Triazole antifungals work by inhibiting the enzyme lanosterol 14-α-demethylase, which is encoded by the ERG11 gene in yeasts or cyp51A in molds, a key step in the ergosterol biosynthesis pathway.[13][14][15] Resistance can develop through several mechanisms:

  • Target Site Mutations: Point mutations in the ERG11/cyp51A gene can alter the enzyme's structure, reducing the binding affinity of triazole drugs.[15][16]

  • Overexpression of the Target Enzyme: Increased expression of the ERG11/cyp51A gene leads to higher levels of the target enzyme, requiring more drug to achieve an inhibitory effect.[13][14]

  • Efflux Pump Overexpression: Fungi can actively pump the triazole drug out of the cell through the overexpression of efflux transporter proteins, such as those from the ABC (ATP-binding cassette) and MFS (major facilitator superfamily) families.[13][14]

  • Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes involved in ergosterol biosynthesis can also contribute to resistance.[13][14]

Q2: Which quality control strains should I use for triazole susceptibility testing?

A2: The choice of QC strains is dictated by the testing method and regulatory body guidelines (e.g., CLSI, EUCAST). Commonly used strains include:

  • Candida parapsilosis ATCC 22019

  • Candida krusei ATCC 6258

  • Aspergillus fumigatus ATCC 204305 (or MYA-3626)

  • Paecilomyces variotii ATCC MYA-3630

It is essential to refer to the most current CLSI M60 or EUCAST documents for the recommended QC strains and their expected MIC or zone diameter ranges for specific triazole agents.[17][18]

Q3: What are the key differences between CLSI and EUCAST broth microdilution methods?

A3: While both methods are considered gold standards, there are some key differences:

ParameterCLSI (M27)EUCAST (E.Def 7.3)
Glucose in RPMI 0.2%2.0%
Inoculum (Yeasts) 0.5–2.5 x 10³ CFU/mL1–5 x 10⁵ CFU/mL
Reading Method Primarily visualSpectrophotometric recommended
Incubation Time 24 or 48 hours (yeasts)24 hours (yeasts)

These differences can sometimes lead to variations in MIC results, so it is crucial to consistently use one method and its corresponding interpretive criteria.[1][19]

Q4: Can I use disk diffusion for triazole susceptibility testing?

A4: Yes, disk diffusion is a widely used and simpler alternative to broth microdilution for some fungi, particularly yeasts.[1][20] The CLSI M44 document provides standardized procedures for yeast disk diffusion testing.[20] However, there are some important considerations:

  • Standardization is Key: Factors like agar depth, inoculum density, and disk potency must be strictly controlled.[4][21][22]

  • Not for All Fungi: Disk diffusion is less standardized for filamentous fungi (molds).[20]

  • Qualitative Results: Disk diffusion typically provides qualitative results (Susceptible, Intermediate/Susceptible Dose-Dependent, Resistant) rather than a quantitative MIC.[20]

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing of Yeasts (Adapted from CLSI M27)

This protocol provides a standardized method for determining the MIC of triazole compounds against yeasts.[23][24][25]

Workflow Diagram:

Workflow for the broth microdilution assay.

Step-by-Step Methodology:

  • Prepare Materials:

    • Sterile 96-well, U-bottom microtiter plates.

    • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0).[1][2]

    • Triazole compound of interest, dissolved in an appropriate solvent (e.g., DMSO).

    • Yeast isolate and appropriate QC strain(s).

    • Sterile saline (0.85%).

    • 0.5 McFarland standard.

  • Prepare Inoculum:

    • Subculture the yeast onto a fresh agar plate and incubate for 24 hours at 35°C.

    • Select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[26]

    • Perform a 1:1000 dilution of this suspension in RPMI medium to achieve the final inoculum density.

  • Prepare Drug Dilutions:

    • In a 96-well plate, perform two-fold serial dilutions of the triazole compound in RPMI medium to achieve the desired concentration range. The final volume in each well should be 100 µL.

  • Inoculate the Plate:

    • Add 100 µL of the standardized fungal inoculum to each well containing the drug dilutions. This will bring the final volume to 200 µL and dilute the drug to its final concentration.

    • Include a drug-free well with inoculum as a positive growth control and a well with only sterile medium as a negative control.

  • Incubation:

    • Incubate the plate at 35°C for 24 to 48 hours.

  • Read and Interpret Results:

    • The MIC is the lowest concentration of the triazole that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.[5][6]

References

  • Rodriguez-Tudela, J. L., et al. (2003). Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). Clinical Microbiology and Infection, 9(8), 785-794. [Link]

  • Berman, J., & Krysan, D. J. (2020). Experimental and in-host evolution of triazole resistance in human pathogenic fungi. PLoS Pathogens, 16(8), e1008771. [Link]

  • Berman, J., & Krysan, D. J. (2020). Experimental and in-host evolution of triazole resistance in human pathogenic fungi. PLoS Pathogens, 16(8), e1008771. [Link]

  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. [Link]

  • Robbins, N., Wright, G. D., & Cowen, L. E. (2017). Mechanisms of Triazole Resistance in Aspergillus fumigatus. Current Fungal Infection Reports, 11(4), 158-165. [Link]

  • Chowdhary, A., et al. (2015). Prevalence and mechanism of triazole resistance in Aspergillus fumigatus in a referral chest hospital in Delhi, India and an update of the situation in Asia. Frontiers in Microbiology, 6, 628. [Link]

  • Giusiano, G. (2016). SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY. Revista do Instituto de Medicina Tropical de São Paulo, 58, 1. [Link]

  • Fisher, M. C., et al. (2018). Triazole resistance surveillance in Aspergillus fumigatus. Medical Mycology, 56(suppl_1), 82-89. [Link]

  • Pfaller, M. A., et al. (1994). Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. Journal of Clinical Microbiology, 32(7), 1650-1653. [Link]

  • Espinel-Ingroff, A., et al. (2011). Quality Control Guidelines for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole Disk Diffusion Susceptibility Tests with Nonsupplemented Mueller-Hinton Agar (CLSI M51-A Document) for Nondermatophyte Filamentous Fungi. Journal of Clinical Microbiology, 49(7), 2568-2571. [Link]

  • CLSI. (2017). M27 4th Edition. Scribd. [Link]

  • Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. Drug News & Perspectives, 23(3), 169-175. [Link]

  • EUCAST. (2026). Fungi (AFST). [Link]

  • de Oliveira, H. C., et al. (2020). Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). Brazilian Journal of Microbiology, 51(4), 1791-1800. [Link]

  • CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. ANSI Webstore. [Link]

  • Shields, R. K., & Nguyen, M. H. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]

  • Wieder, A. M., & Patterson, T. F. (2017). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 3(4), 68. [Link]

  • EUCAST. (2024). Clinical breakpoint table. [Link]

  • Pfaller, M. A., & Espinel-Ingroff, A. (2022). Commercial Methods for Antifungal Susceptibility Testing of Yeasts: Strengths and Limitations as Predictors of Resistance. Journal of Fungi, 8(3), 305. [Link]

  • Forastiero, A., et al. (2018). Implications of the EUCAST Trailing Phenomenon in Candida tropicalis for the In Vivo Susceptibility in Invertebrate and Murine Models. Antimicrobial Agents and Chemotherapy, 62(12), e01222-18. [Link]

  • Morris, G., et al. (2000). The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent. Antimicrobial Agents and Chemotherapy, 44(5), 1373-1376. [Link]

  • Badiee, P., & Alborzi, A. (2011). In Vitro Susceptibility and Trailing Growth Effect of Clinical Isolates of Candida Species to Azole Drugs. Jundishapur Journal of Microbiology, 4(4), 265-272. [Link]

  • Shields, R. K., & Nguyen, M. H. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3). [Link]

  • Rex, J. H., et al. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews, 14(4), 643-658. [Link]

  • CLSI. (2017). M27 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Miceli, M. H., & Kauffman, C. A. (2021). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 8(11), ofab507. [Link]

  • Revankar, S. G., et al. (1998). Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method. Journal of Clinical Microbiology, 36(6), 1599-1603. [Link]

  • Morris, G., et al. (2000). The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent. Antimicrobial Agents and Chemotherapy, 44(5), 1373–1376. [Link]

  • Rex, J. H., et al. (1993). Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 6(4), 367-381. [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]

  • Al-Zoubi, L. O., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56582. [Link]

  • Barry, A. L., et al. (2000). Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents. Journal of Clinical Microbiology, 38(9), 3457-3459. [Link]

  • Jessup, C. J., et al. (2000). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology, 38(1), 341-344. [Link]

  • Hanson, K. E., & Wieder, A. M. (2017). Hot topics in antifungal susceptibility testing: A new drug, a bad bug, sweeping caspofungin testing under the rug, and solving the ECV shrug. Journal of Clinical Microbiology, 55(3), 668-675. [Link]

  • Pfaller, M. A. (2018). Susceptibility Testing of Fungi to Antifungal Drugs. Microbiology Spectrum, 6(5). [Link]

  • Kumari, P. (2015). How do I perform antifungal susceptibilty using broth dilution for yeast? ResearchGate. [Link]

Sources

Technical Support Center: Stability and Degradation of 2-(1H-1,2,4-triazol-5-yl)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the stability testing and degradation pathways of this compound.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical development due to the prevalence of the 1,2,4-triazole moiety in many biologically active molecules.[1][2] Understanding its stability profile is critical for ensuring the safety, efficacy, and shelf-life of any potential drug product.[3][4] This guide will walk you through the essential aspects of stability testing, potential degradation pathways, and how to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing this compound to ensure its stability?

A1: Proper storage is crucial for maintaining the integrity of the compound. For optimal stability, it is recommended to store this compound in a cool, dry, and dark place.[5] Exposure to light, high temperatures, and humidity can accelerate degradation. For long-term storage, keeping the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., +4°C) is advisable.[5]

Q2: I am observing a loss of potency of my compound in solution over a short period. What could be the cause?

A2: The degradation of this compound in solution can be influenced by several factors, including the solvent, pH, temperature, and exposure to light.[5] The primary amine and the triazole ring can be susceptible to oxidative and hydrolytic degradation. Photodegradation can also be a significant issue for some triazole derivatives, especially under UV or simulated solar light.[5] It is essential to use appropriate solvents and buffer systems and to protect the solution from light if the compound is found to be photosensitive.

Q3: Is the 1,2,4-triazole ring in my compound susceptible to cleavage under acidic or basic conditions?

A3: The 1,2,4-triazole ring is generally aromatic and stable, making it resistant to cleavage under typical acidic and basic conditions.[5] However, harsh conditions, such as concentrated acids or bases at elevated temperatures, can lead to hydrolysis or rearrangement.[5] The susceptibility to hydrolysis is highly dependent on the substituents present on the triazole ring.

Q4: I'm performing forced degradation studies and I'm not seeing any degradation. What should I do?

A4: If you do not observe degradation at initial stress conditions, it is recommended to gradually increase the severity of the conditions.[3][4] For example, you can increase the concentration of the acid, base, or oxidizing agent, raise the temperature, or prolong the exposure time.[4] It is important to do this in a controlled manner to avoid overly aggressive degradation that may not be relevant to real-world storage conditions.

Troubleshooting Guide

Issue 1: Inconsistent results in stability-indicating HPLC assays.

  • Potential Cause: Degradation of the compound in the mobile phase or on the HPLC column.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the pH of the mobile phase is compatible with the compound. The amine group in your molecule suggests that a slightly acidic pH might be optimal for peak shape and stability.

    • Column Temperature: High column temperatures can accelerate on-column degradation. Try running the analysis at a lower temperature.

    • Metal Contamination: The primary amine and triazole nitrogens can chelate with metal ions. Use a column with low metal content or add a chelating agent like EDTA to the mobile phase.

    • Sample Diluent: The stability of the compound in the sample diluent should be confirmed. If necessary, prepare samples immediately before injection.

Issue 2: Appearance of multiple, small, and unidentifiable peaks in the chromatogram after stress testing.

  • Potential Cause: Secondary degradation, where the initial degradation products are further degrading into smaller fragments.

  • Troubleshooting Steps:

    • Reduce Stress Conditions: Use milder stress conditions (lower temperature, shorter duration, lower concentration of stressing agent) to favor the formation of primary degradants.

    • Time-Course Study: Analyze samples at multiple time points during the forced degradation study. This can help distinguish between primary and secondary degradation products.

    • Mass Spectrometry: Use LC-MS to obtain the mass of the unknown peaks, which is a crucial first step in their identification and in proposing a degradation pathway.

Predicted Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways can be anticipated under forced degradation conditions:

  • Hydrolysis: The triazole ring may undergo hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening.

  • Oxidation: The primary amine is susceptible to oxidation, which could lead to the formation of an imine, oxime, or further degradation to smaller molecules. The triazole ring can also be susceptible to oxidation, potentially forming N-oxides.

  • Photodegradation: Exposure to UV light could induce photo-rearrangement or cleavage of the triazole ring or the ethylamine side chain.

  • Thermal Degradation: At elevated temperatures, decarboxylation (if applicable in a formulation) or cleavage of the ethylamine side chain could occur. The 1,2,4-triazole ring itself is generally thermally stable.[1]

Visualizing Degradation Pathways

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photolytic Degradation 2-(1H-1,2,4-triazol-5-yl)ethanamine 2-(1H-1,2,4-triazol-5-yl)ethanamine Ring-Opened Products Ring-Opened Products 2-(1H-1,2,4-triazol-5-yl)ethanamine->Ring-Opened Products Acid/Base Imine/Oxime Imine/Oxime 2-(1H-1,2,4-triazol-5-yl)ethanamine->Imine/Oxime H2O2 N-Oxide N-Oxide 2-(1H-1,2,4-triazol-5-yl)ethanamine->N-Oxide H2O2 Rearranged Isomers Rearranged Isomers 2-(1H-1,2,4-triazol-5-yl)ethanamine->Rearranged Isomers UV Light Side-Chain Cleavage Products Side-Chain Cleavage Products 2-(1H-1,2,4-triazol-5-yl)ethanamine->Side-Chain Cleavage Products UV Light

Caption: Predicted degradation pathways for 2-(1H-1,2,4-triazol-5-yl)ethanamine.

Experimental Protocols

Protocol 1: Forced Degradation Study (General)

This protocol outlines a general procedure for conducting forced degradation studies as recommended by ICH guidelines.[3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 105°C for 48 hours.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

4. Peak Purity Analysis:

  • Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products.

Visualizing the Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Thermal Thermal Stock Solution->Thermal Photolytic Photolytic Stock Solution->Photolytic HPLC-PDA HPLC-PDA Acid Hydrolysis->HPLC-PDA Base Hydrolysis->HPLC-PDA Oxidation->HPLC-PDA Thermal->HPLC-PDA Photolytic->HPLC-PDA LC-MS LC-MS HPLC-PDA->LC-MS For Identification

Caption: General workflow for a forced degradation study.

Data Summary

While specific quantitative data for this compound is not publicly available, the following table provides a hypothetical summary of expected outcomes from a forced degradation study.

Stress ConditionTemperature (°C)Duration (hours)% Degradation (Hypothetical)Major Degradation Products (Predicted)
0.1 M HCl60245-10%Ring-opened products
0.1 M NaOH252410-15%Ring-opened products
3% H₂O₂252415-25%Imine, N-oxide
Heat (Solid)10548<5%Minor side-chain cleavage
Light (Solution)25-5-15%Photorearranged isomers

Conclusion

The stability of this compound is a critical parameter for its successful development as a pharmaceutical agent. A thorough understanding of its degradation pathways, achieved through systematic forced degradation studies, is essential for developing a stable formulation and a reliable analytical method for its quality control. This guide provides a framework for approaching these studies and troubleshooting common issues that may arise.

References

  • Technical Support Center: 1,2,4-Triazole Compound Stability and Degrad
  • (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.
  • Forced Degradation Studies - MedCrave online. (URL: [Link])

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (URL: [Link])

  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. (URL: )
  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (URL: [Link])

  • COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING - EMA. (URL: [Link])

  • 2 (1 Methyl 1H 1 2 4 Triazol 5 Yl)Ethanamine Dihydrochloride - Cenmed. (URL: [Link])

  • 2-(1h-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride - PubChemLite. (URL: [Link])

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI. (URL: [Link])

  • (PDF) Mixed ligands of (E)-1-(3-(((1H-1,2,4-triazol-3-yl)imino)methyl)-4-hydroxy-5- methoxyphenyl)ethan-1-one and chloroanilic acid: Synthesis, characterization and thermal stability study - ResearchGate. (URL: [Link])

  • Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives - ResearchGate. (URL: [Link])

  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance - Preprints.org. (URL: [Link])

  • 2-(3-ethyl-1H-1,2,4-triazol-5-yl)ethanamine | C6H12N4 | CID 910960 - PubChem. (URL: [Link])

  • This compound - SpectraBase. (URL: [Link])

  • 2-(1H-1,2,4-Triazol-1-yl)ethanamine dihydrochloride - MySkinRecipes. (URL: [Link])

  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) - MDPI. (URL: [Link])

  • Synthesis and Evaluation of Novel 2-((1 H-1,2,4-triazol-5-yl)thio)- N-benzylidene - PubMed. (URL: [Link])

  • Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4- triazol-3-ylthio]. (URL: [Link])

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine - MDPI. (URL: [Link])

  • (PDF) 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol - ResearchGate. (URL: [Link])

  • 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem. (URL: [Link])

Sources

Technical Support Center: Refining Molecular Docking for 1,2,4-Triazole-Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the molecular docking of 1,2,4-triazole-based ligands. The unique physicochemical properties of the triazole scaffold present specific challenges that, if not addressed correctly, can lead to inaccurate and misleading results. This document is designed to provide both the "how" and the "why" behind refining your docking parameters for this important class of compounds.

Troubleshooting Guide: Common Docking Issues & Solutions

This section addresses specific problems you might encounter during your docking experiments.

Q1: My docking scores for known 1,2,4-triazole inhibitors are poor, and the predicted poses don't match the crystal structure. What's going wrong?

This is a classic validation problem, often stemming from incorrect ligand preparation. The 1,2,4-triazole ring is not a simple aromatic system; its protonation and tautomeric states are critical for establishing the correct interactions.

  • Causality: The 1,2,4-triazole ring can exist in multiple tautomeric forms (most commonly 1H, 2H, and 4H tautomers)[1][2]. The relative stability of these forms is highly dependent on the substituents and the local environment[1]. Furthermore, the nitrogen atoms are basic and can be protonated, altering the charge and hydrogen bonding capacity of the ligand[3]. Docking with a biologically irrelevant tautomer or protonation state is like using the wrong key for a lock; it simply won't fit correctly.

  • Solution:

    • Tautomer/Protonation State Enumeration: Before docking, you must generate all plausible tautomers and protonation states for your ligand at a relevant physiological pH (e.g., 7.4). Software like Schrödinger's LigPrep, ChemAxon's Marvin, or the open-source tool OpenBabel can perform this step[4][5].

    • Quantum Mechanical (QM) Calculations: For key compounds, perform single-point energy calculations using Density Functional Theory (DFT) to determine the relative stability of the generated tautomers in both gas phase and with a solvent model[1][3]. This provides a more accurate picture of the likely dominant species.

    • Dock All Plausible Forms: Dock the ensemble of low-energy tautomers and protonation states. The pose that scores best and forms chemically sensible interactions is likely the most relevant one. Often, the protein environment will selectively bind one specific tautomer.

Q2: The nitrogen atoms on my triazole ring are not forming the expected hydrogen bonds or metal coordination with the receptor.

This issue usually points to problems with force field parameterization or partial charge assignment.

  • Causality: Electrostatic interactions and hydrogen bonds are governed by the partial atomic charges. Generic charge assignment methods (like Gasteiger) may not accurately represent the electron distribution in the substituted 1,2,4-triazole ring. Similarly, the force field may lack precise parameters for the bond angles, dihedrals, and van der Waals properties of the triazole moiety, leading to incorrect geometry and interaction energies.

  • Solution:

    • Use High-Quality Charge Models: Employ more robust methods for charge calculation. AM1-BCC or RESP/ESP charges, derived from quantum mechanical calculations, are highly recommended for novel scaffolds.

    • Force Field Selection: Use modern force fields like OPLS, CHARMM, or AMBER, which generally have better parameterization for heterocyclic compounds than older ones like MMFF94[6]. For metalloproteins, specialized force fields or a Quantum Mechanics/Molecular Mechanics (QM/MM) approach may be necessary to correctly model the metal coordination, as the N4 atom of the triazole ring is a known metal coordinator[7].

    • Parameter Generation: If your scaffold is highly novel, you may need to generate custom parameters using tools like CGenFF (for CHARMM) or Antechamber (for AMBER). This ensures the potential energy surface of your molecule is described accurately.

Q3: My docking results are inconsistent across different software packages (e.g., AutoDock vs. Glide).

This is expected, as different docking programs use distinct algorithms and scoring functions. The key is to establish a validated protocol for your specific system.

  • Causality: Docking software varies in several key aspects:

    • Search Algorithm: How it explores the conformational space of the ligand (e.g., Lamarckian Genetic Algorithm in AutoDock, systematic search in Glide)[8][9].

    • Scoring Function: The equation used to estimate binding affinity. Some are force-field-based, others are empirical or knowledge-based[4].

    • Flexibility: How they handle receptor flexibility (most treat the receptor as rigid by default).

  • Solution:

    • Protocol Validation is Key: Before screening your library, you MUST validate your chosen software and protocol. The gold standard is to take a protein-ligand crystal structure, remove the native ligand, and then re-dock it. Your protocol is considered validated if you can reproduce the crystallographic pose with a low Root-Mean-Square Deviation (RMSD), typically < 2.0 Å[10][11].

    • Consensus Scoring: If resources permit, docking with two or three different programs and prioritizing compounds that score well across all of them (a "consensus" approach) can increase the hit rate.

    • Focus on Relative Ranking: Do not treat docking scores as absolute binding energies. Their primary strength is in rank-ordering compounds. A compound with a score of -10 kcal/mol is predicted to bind better than one at -7 kcal/mol, but the absolute values are estimates.

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual and methodological questions.

Q1: What is the best general workflow for docking 1,2,4-triazole ligands?

A robust and self-validating workflow is essential for reproducible results.

  • Workflow Diagram:

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase lig_prep 1. Ligand Preparation - 2D to 3D - Enumerate Tautomers/Protonation States - Energy Minimization & Charge Assignment grid 3. Grid Generation Define Docking Box lig_prep->grid rec_prep 2. Receptor Preparation - Obtain PDB Structure - Remove Water/Solvent - Add Hydrogens - Define Binding Site rec_prep->grid validation 4. Protocol Validation - Re-dock co-crystal ligand - Check RMSD < 2.0 Å grid->validation Using native ligand docking 5. Virtual Screening Dock Ligand Library validation->docking If RMSD is low analysis 6. Post-Docking Analysis - Score Ranking - Visual Inspection of Poses - Interaction Analysis (H-bonds, π-π, etc.) docking->analysis md 7. (Optional) Refinement - MM/GBSA or MM/PBSA - Molecular Dynamics Simulation analysis->md

A validated workflow for docking 1,2,4-triazole ligands.

Q2: How do I decide which tautomer and protonation state of my 1,2,4-triazole to use?

This is the most critical question for this ligand class. A multi-step, evidence-based approach is required.

  • Decision Process Diagram:

TautomerDecision start Start with 2D Structure of 1,2,4-Triazole Ligand enumerate Enumerate Tautomers (1H, 2H, 4H) & Protonation States (at pH 7.4) using software (e.g., LigPrep, Marvin) start->enumerate qm_calc Optional but Recommended: Perform QM calculations (DFT) on enumerated forms to find relative energies (ΔG) enumerate->qm_calc dock_all Dock the low-energy ensemble (e.g., top 3-5 tautomers/ protonation states) enumerate->dock_all Directly if QM is not feasible qm_calc->dock_all analyze Analyze Docking Results dock_all->analyze best_pose Select the pose with the best score AND chemically sensible interactions (H-bonds, coordination, etc.) analyze->best_pose

Decision-making workflow for selecting the correct ligand species.

  • Expert Insight: Do not assume the lowest energy tautomer in solution is the one that binds. The specific microenvironment of the protein's active site—with its unique polarity and hydrogen bond donors/acceptors—can stabilize a higher-energy tautomer. This is why docking an ensemble of plausible forms is the most robust strategy[1].

Q3: Which docking software is best suited for 1,2,4-triazole ligands?

There is no single "best" software; the choice depends on your specific system (especially metalloenzymes) and available resources. However, some are better equipped to handle the nuances.

SoftwareStrengths for 1,2,4-TriazolesWeaknessesLicensing
Schrödinger Glide Excellent ligand preparation (LigPrep handles tautomers well). Well-validated scoring functions. Can handle metal coordination.Commercial, can be expensive.Commercial
GOLD Highly configurable genetic algorithm. Explicitly models metal coordination, which is a major advantage for triazoles in metalloenzymes[12].Slower than some other methods. Commercial.Commercial
AutoDock Vina Free and open-source. Widely used and validated[4][13]. Good performance for standard organic molecules.Ligand preparation is manual (requires other tools for tautomers). Less accurate for metal coordination by default.Free
MOE (Molecular Operating Environment) Integrated suite with tools for ligand preparation and analysis. Good for overall workflow management[8].Commercial. Scoring function may need careful validation for your specific target.Commercial

Recommendation: For academic users, a combination of OpenBabel (for tautomer enumeration) followed by AutoDock Vina is a powerful and free starting point[4][9]. For industrial settings or research involving metalloenzymes, the investment in Glide or GOLD is often justified by their more sophisticated handling of complex interactions[12][14].

Detailed Experimental Protocols

Protocol 1: Comprehensive Ligand Preparation for Docking

This protocol ensures the ligand is in a chemically correct and energetically favorable state before docking.

  • 2D to 3D Conversion:

    • Draw the 2D structure of your 1,2,4-triazole derivative using software like ChemDraw or MarvinSketch[15].

    • Use a conversion tool (e.g., OpenBabel) to generate an initial 3D conformation.

  • Tautomer and Protonation State Enumeration:

    • Use a specialized tool (e.g., Schrödinger's LigPrep, ChemAxon's cxcalc, or OpenBabel with pKa-based protonation) to generate all possible tautomers and protonation states at a target pH of 7.4 ± 1.0.

    • Rationale: This step is the most critical for 1,2,4-triazoles. Failing to generate the biologically relevant form will invalidate the entire docking experiment[1][3].

  • Energy Minimization:

    • Perform an energy minimization on each generated structure. A molecular mechanics force field like MMFF94 or OPLS3e is suitable for this step[5][13].

    • Rationale: This removes any steric clashes or unfavorable bond geometries from the 3D conversion, ensuring the ligand starts in a low-energy conformation.

  • Charge Assignment:

    • Calculate partial atomic charges. For novel triazole scaffolds, it is highly recommended to use a quantum-mechanics-based method like AM1-BCC to produce high-quality charges.

    • Rationale: Accurate charges are paramount for correctly calculating electrostatic and hydrogen bonding interactions, which are often dominant for nitrogen-rich heterocycles like triazoles.

  • Final Output: Save the prepared structures in a suitable format for your docking software (e.g., .mol2 or .sdf), ensuring all tautomers/states are in a single file if supported, or as separate files.

Protocol 2: Docking Protocol Validation via Re-Docking

This protocol validates that your chosen software and parameters can accurately reproduce a known binding mode.

  • Obtain Crystal Structure: Download a high-resolution (<2.5 Å) crystal structure of your target protein in complex with a 1,2,4-triazole-based ligand from the Protein Data Bank (PDB)[8][16].

  • Prepare the Receptor:

    • Load the PDB file into a molecular viewer like Chimera, PyMOL, or MOE[15][17].

    • Remove all water molecules and other non-essential solvent/buffer molecules.

    • Add hydrogen atoms and optimize their positions to satisfy hydrogen-bonding networks.

    • If the protein is a multimer, retain only the biologically relevant unit.

  • Extract and Prepare the Native Ligand:

    • Extract the co-crystallized ligand and save it as a separate file.

    • Perform the steps from Protocol 1 on this ligand. Crucially, ensure the tautomeric form present in the crystal structure is among those generated.

  • Define the Binding Site: Define the docking grid box around the position of the extracted native ligand, ensuring it is large enough to allow for some rotational and translational freedom (e.g., a 20x20x20 Å cube centered on the ligand)[9].

  • Perform Docking: Dock the prepared native ligand back into the prepared receptor using your chosen software and settings.

  • Analyze Results:

    • Superimpose the top-scoring docked pose onto the original crystal structure.

    • Calculate the Root-Mean-Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystallographic pose.

    • Validation Criteria: An RMSD value below 2.0 Å is generally considered a successful validation, indicating your protocol is reliable for this target[10].

References
  • Tabti, L., et al. (2023). Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry. Available at: [Link]

  • Al-Hadedi, A., et al. (2024). Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. Authorea Preprints. Available at: [Link]

  • Lakinani, V., & Lanka, S. (2023). Characterization, Molecular Docking, and in vitro Evaluation of Triazole Derivatives as Potential Anti-Cancer Agents. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Kadhim, R. J., et al. (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Ahangar, N., et al. (2018). Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. International Journal of Current Research in Chemistry and Pharmaceutical Sciences. Available at: [Link]

  • Safonov, A., et al. (2023). An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. ResearchGate. Available at: [Link]

  • Salar, U., et al. (2016). Binding mode of triazole derivatives as aromatase inhibitors based on docking, protein ligand interaction fingerprinting, and molecular dynamics simulation studies. DARU Journal of Pharmaceutical Sciences. Available at: [Link]

  • Kruger, T., et al. (2021). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules. Available at: [Link]

  • Wang, Z., et al. (2022). Synthesis, 3D-QSAR and Molecular Docking Study of Nopol-Based 1,2,4-Triazole-Thioether Compounds as Potential Antifungal Agents. Frontiers in Chemistry. Available at: [Link]

  • Manjula, S. N., et al. (2021). Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective. Iraqi Journal of Bioscience and Biomedical. Available at: [Link]

  • Siguenza, J., et al. (2024). Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. Cal-Tek. Available at: [Link]

  • Rusin, A., et al. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules. Available at: [Link]

  • Shakir, R. M., et al. (2022). Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole and Their Corresponding Fused Rings Containing 2-Methylphenol. International Journal of Drug Delivery Technology. Available at: [Link]

  • Zhu, Y., et al. (2022). Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors. RSC Advances. Available at: [Link]

  • Maj, E., et al. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. Molecules. Available at: [Link]

  • El Guesmi, N., et al. (2025). STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Vira, D., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry. Available at: [Link]

  • Tautomeric forms of 1,2,4-triazole. ResearchGate. (2022). Available at: [Link]

  • Aslam, M., et al. (2023). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Processes. Available at: [Link]

  • Aslam, M., et al. (2023). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. PubMed. Available at: [Link]

  • Safonov, A., et al. (2023). An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. Pharmacia. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Deswal, Y., et al. (2021). Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. RSC Advances. Available at: [Link]

  • Chen, C., et al. (2016). Discovery of[8][13]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Technical Support Center: Addressing Off-Target Effects of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-triazole derivatives. This guide is designed to provide in-depth, practical solutions to the common challenges associated with the off-target effects of these versatile compounds. The 1,2,4-triazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous drugs with a wide range of activities, including antifungal, anticancer, and antiviral properties.[1][2][3][4] However, this broad bioactivity also brings the potential for unintended interactions with proteins other than the primary therapeutic target, leading to unexpected biological responses, data misinterpretation, or toxicity.[2][5][6]

This resource provides a structured approach to identifying, characterizing, and mitigating the off-target effects of 1,2,4-triazole derivatives in your biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target liabilities associated with 1,2,4-triazole derivatives?

A1: The nitrogen atoms in the 1,2,4-triazole ring can coordinate with the heme iron in cytochrome P450 (CYP) enzymes.[1][7] This makes CYP inhibition a primary and well-documented off-target liability.[8][9][10] Several triazole-based antifungal drugs, for instance, function by inhibiting fungal CYP51, but they can also inhibit human CYP isoforms, leading to potential drug-drug interactions.[7][8] Another significant off-target concern is the inhibition of the human ether-a-go-go-related gene (hERG) potassium channel.[11][12][13] Inhibition of the hERG channel can lead to a potentially fatal cardiac arrhythmia.[12][13][14]

Q2: My 1,2,4-triazole compound shows the desired effect in a cell-based assay, but I'm unsure if it's due to on-target or off-target activity. How can I begin to investigate this?

A2: A critical first step is to perform a dose-response experiment and determine the compound's potency (EC50 or IC50). If the potency in the cellular assay is significantly different from its potency against the purified target protein, it may suggest off-target effects. Additionally, using a structurally related but inactive control compound is crucial. If this "dead" control produces a similar cellular phenotype, it strongly indicates that the observed effect is independent of the intended target. Finally, consider employing a secondary, orthogonal assay to confirm the initial findings.[15]

Q3: I suspect my compound is hitting multiple targets. What are the best initial steps to identify these off-targets?

A3: A combination of computational and experimental approaches is most effective. In silico methods, such as molecular docking and pharmacophore modeling, can predict potential off-target interactions based on structural similarity to known ligands of various proteins.[16][17][18] Experimentally, secondary pharmacology screening panels are invaluable for testing your compound against a broad range of known safety-relevant targets like GPCRs, kinases, and ion channels.[19][20][21][22]

Q4: Are there any general strategies to reduce off-target effects during the early stages of compound design?

A4: Yes, rational drug design is key.[18] Medicinal chemists can modify the structure of the 1,2,4-triazole derivative to enhance its selectivity for the intended target. This can involve altering substituents on the triazole ring to disfavor binding to common off-targets like CYP enzymes or the hERG channel. For instance, understanding the specific structural features that lead to hERG binding can guide the design of new compounds with a reduced risk of cardiotoxicity.[11][12]

Troubleshooting Guides

Scenario 1: Inconsistent or Non-Reproducible Assay Results

Problem: You observe high variability in your assay results when testing a 1,2,4-triazole derivative.

Possible Cause: Compound instability or reactivity can lead to inconsistent results. Some compounds can be reactive and interfere with assay components.[23]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent assay results.

Detailed Steps:

  • Assess Compound Stability:

    • Protocol: Incubate your 1,2,4-triazole derivative in the assay buffer for the duration of your experiment. Analyze the sample at different time points using Liquid Chromatography-Mass Spectrometry (LC-MS) to check for degradation.

    • Rationale: If the compound degrades, its effective concentration changes over time, leading to variability.

  • Check for Assay Interference:

    • Protocol: Run control experiments where you omit certain assay components (e.g., enzymes, detection reagents) to see if your compound interacts directly with them.

    • Rationale: Some compounds can absorb light at the same wavelength as your detection method or have redox properties that interfere with reporter enzymes, causing false positives or negatives.[23]

Scenario 2: Observed Cellular Toxicity Unrelated to the Primary Target

Problem: Your 1,2,4-triazole derivative shows potent cytotoxicity in a cell-based assay, but this effect does not correlate with the inhibition of its intended target.

Possible Cause: The compound may be hitting a critical off-target that regulates cell viability, such as the hERG channel or mitochondrial proteins.

Troubleshooting Workflow:

Caption: Workflow for investigating unexpected cytotoxicity.

Detailed Steps:

  • Prioritized Off-Target Assays:

    • hERG Assay: Use an automated patch-clamp assay to determine if your compound inhibits the hERG channel. This is a standard safety pharmacology assay.[20]

    • Mitochondrial Toxicity: Employ assays that measure mitochondrial membrane potential (e.g., TMRE or JC-1 staining) or oxygen consumption rate (e.g., Seahorse analyzer).

  • Broad Off-Target Profiling:

    • If prioritized assays are negative, a broader approach is needed. Chemoproteomics and the Cellular Thermal Shift Assay (CETSA) are powerful, unbiased methods to identify the cellular targets of a compound.[24]

In-Depth Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method that assesses the binding of a ligand to its target protein in intact cells or tissue lysates.[25][26][27] The principle is that ligand binding stabilizes the protein, leading to an increase in its melting temperature.[25][27]

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells with your 1,2,4-triazole derivative or a vehicle control (e.g., DMSO) for a specified time.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.[28][29]

Protocol 2: Chemoproteomics for Off-Target Identification

Chemoproteomics uses chemical probes to identify the proteins that interact with a small molecule in a complex biological sample.[24][30][31]

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize a version of your 1,2,4-triazole derivative that includes a reactive group (e.g., a photo-affinity label) and a tag (e.g., biotin) for enrichment.

  • Cell Lysate Treatment: Incubate the chemical probe with a cell lysate or intact cells.

  • Cross-linking: If using a photo-affinity label, expose the sample to UV light to covalently link the probe to its binding partners.

  • Enrichment: Use streptavidin beads to pull down the biotin-tagged probe along with its bound proteins.

  • Proteomics Analysis: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins pulled down in the presence and absence of a competitor (your original, unmodified compound) to identify specific interactors.

Quantitative Data Summary

The following table provides examples of IC50 values for common 1,2,4-triazole derivatives against their intended targets and known off-targets. This data highlights the importance of assessing selectivity.

CompoundIntended TargetOn-Target IC50 (nM)Off-TargetOff-Target IC50 (µM)
TebuconazoleFungal CYP51-Human CYP3A40.81[9]
UniconazoleFungal CYP51-Human CYP3A40.93[9]
HexaconazoleFungal CYP51-Human CYP3A41.27[9]
PenconazoleFungal CYP51-Human CYP3A42.22[9]
BitertanolFungal CYP51-Human CYP3A42.74[9]

Signaling Pathway Visualization

Off-target effects can perturb cellular signaling pathways. For example, unexpected inhibition of a kinase can have downstream consequences.

Caption: Off-target inhibition of a secondary kinase.

By systematically applying the strategies and protocols outlined in this guide, researchers can more confidently navigate the challenges of working with 1,2,4-triazole derivatives, leading to more robust and interpretable experimental results.

References

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Full article: Off-target identification by chemical proteomics for the understanding of drug side effects - Taylor & Francis Online. (n.d.). Retrieved January 17, 2026, from [Link]

  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. (n.d.). Retrieved January 17, 2026, from [Link]

  • Cellular thermal shift assay - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Dynamics of hERG Closure Allow Novel Insights into hERG Blocking by Small Molecules. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Translational Value of Secondary Pharmacology Assays for Nonclinical and Clinical Findings | FDA. (2023, June 2). Retrieved January 17, 2026, from [Link]

  • Construction of an integrated database for hERG blocking small molecules - PubMed. (2018, July 6). Retrieved January 17, 2026, from [Link]

  • Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf. (2015, September 18). Retrieved January 17, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (2022, September 1). Retrieved January 17, 2026, from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16). Retrieved January 17, 2026, from [Link]

  • Molecular dynamics of hERG channel: insights into understanding the binding of small molecules for detuning cardiotoxicity - Taylor & Francis Online. (n.d.). Retrieved January 17, 2026, from [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis Online. (2024, May 20). Retrieved January 17, 2026, from [Link]

  • A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Retrieved January 17, 2026, from [Link]

  • Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments. (n.d.). Retrieved January 17, 2026, from [Link]

  • Molecular dynamics of hERG channel: insights into understanding the binding of small molecules for detuning cardiotoxicity - PubMed. (2021, January 26). Retrieved January 17, 2026, from [Link]

  • Proteomics - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Chemoproteomic methods for covalent drug discovery - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Quality by Design for Preclinical In Vitro Assay Development - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Translational Value of Secondary Pharmacology Binding Assays for Nonclinical Findings - FDA. (2023, June 13). Retrieved January 17, 2026, from [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Secondary Pharmacology Profiling Panels as a Tool to Predict Clinical Safety Risks - Eurofins Discovery. (n.d.). Retrieved January 17, 2026, from [Link]

  • Assay Guidance Manual for Drug Discovery: Robust or Go Bust - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • A preclinical secondary pharmacology resource illuminates target-adverse drug reaction associations of marketed drugs - NIH. (2023, July 19). Retrieved January 17, 2026, from [Link]

  • Using secondary pharmacology panels to predict clinical safety risks - Eurofins Scientific. (2025, December 1). Retrieved January 17, 2026, from [Link]

  • Modulation of hERG potassium channels by a novel small molecule activator - PMC. (n.d.). Retrieved January 17, 2026, from [Link]

  • How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025, May 21). Retrieved January 17, 2026, from [Link]

  • Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7 - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Off-Target Effects Analysis - Creative Diagnostics. (n.d.). Retrieved January 17, 2026, from [Link]

  • Effects of triazole fungicides on androgenic disruption and CYP3A4 enzyme activity. (2016, December 21). Retrieved January 17, 2026, from [Link]

  • 1,2,3-Triazole–Heme Interactions in Cytochrome P450 - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]

  • (PDF) Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • 1,2,3-Triazole-Heme Interactions in Cytochrome P450 - PubMed Central - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES - ResearchGate. (2025, August 10). Retrieved January 17, 2026, from [Link]

  • New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 2-(1H-1,2,4-triazol-5-yl)ethanamine Dihydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride and its analogs. This guide, structured in a question-and-answer format, provides troubleshooting strategies and in-depth explanations to address common challenges encountered during preclinical development.[1][2][3][4]

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the initial physicochemical properties to consider for my triazole analog that could predict poor oral bioavailability?

A1: Several key physicochemical properties of your small molecule drug candidate can indicate potential oral bioavailability issues.[5] These include:

  • Poor Aqueous Solubility: While the parent compound, this compound, is a salt and likely water-soluble, analogs with increased lipophilicity may exhibit poor solubility in gastrointestinal fluids. This is a primary rate-limiting step for absorption.[6]

  • Low Permeability: The ability of your compound to pass through the intestinal epithelium is crucial. Factors such as high molecular weight, a large number of hydrogen bond donors and acceptors, and high polar surface area can limit permeability.

  • Metabolic Instability: The triazole ring and other functional groups in your analogs can be susceptible to first-pass metabolism in the gut wall and liver by cytochrome P450 (CYP) enzymes.[7][8] This can significantly reduce the amount of active drug reaching systemic circulation.[5]

Q2: What is the role of excipients in improving the bioavailability of my triazole analogs?

A2: Excipients are inactive ingredients that play a crucial role in drug formulation and can significantly enhance bioavailability.[9][10][11] For your triazole analogs, consider the following types of excipients:

  • Solubilizers: Surfactants and cyclodextrins can increase the solubility of poorly soluble analogs in the gastrointestinal tract.[12]

  • Permeation Enhancers: These excipients can transiently alter the integrity of the intestinal epithelium to allow for better drug absorption.[10]

  • Metabolism Inhibitors: In some cases, specific excipients can be used to inhibit the activity of metabolic enzymes, such as CYP3A4, in the gut wall, thereby reducing first-pass metabolism.[13]

  • Binders and Disintegrants: These are essential for solid dosage forms like tablets, ensuring proper drug release and dissolution.[11]

Q3: Which in vitro models are most relevant for assessing the bioavailability of my triazole analogs?

A3: Several in vitro models can provide valuable predictive data on the oral bioavailability of your compounds before moving into in vivo studies:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput screening tool to assess the passive permeability of your analogs.[14][15]

  • Caco-2 Cell Permeability Assay: This is considered the gold standard for in vitro prediction of intestinal drug absorption.[14][16][17][18] Caco-2 cells form a monolayer that mimics the human intestinal epithelium and expresses key efflux transporters, providing insights into both passive and active transport mechanisms.[19]

  • In Vitro Metabolic Stability Assays: Using human liver microsomes or hepatocytes, these assays can predict the susceptibility of your analogs to first-pass metabolism.[20]

Part 2: Troubleshooting Guides

Scenario 1: My triazole analog exhibits poor solubility in aqueous solutions.

Q: I've synthesized a promising analog, but it shows very low solubility in water and simulated intestinal fluids. What are my options?

A: Poor aqueous solubility is a common challenge in drug development.[6] Here is a systematic approach to address this issue:

Troubleshooting Workflow for Poor Solubility

Caption: Workflow for addressing poor solubility of triazole analogs.

Detailed Steps & Explanations:

  • Comprehensive Solubility Profiling:

    • Rationale: Understanding the pH-solubility profile is critical. Your triazole analog, with its basic amine function, will likely have higher solubility at lower pH (like in the stomach) and lower solubility at higher pH (like in the small intestine).

    • Protocol: Determine the solubility of your compound in buffers ranging from pH 1.2 to 7.4. Also, use biorelevant media like FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid) to better predict in vivo dissolution.[21]

  • Formulation Strategies:

    • Particle Size Reduction: Decreasing the particle size increases the surface area, which can enhance the dissolution rate.[22][23]

      • Techniques: Micronization and nanosuspension technologies are commonly employed.[23][24]

    • Amorphous Solid Dispersions: Converting the crystalline form of your drug to a higher-energy amorphous state can significantly improve solubility and dissolution.[22][25]

      • Techniques: This can be achieved by creating a solid dispersion of your analog in a hydrophilic polymer using methods like spray drying or hot-melt extrusion.[24]

    • Lipid-Based Formulations: For highly lipophilic analogs, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be very effective.[24][25] These formulations form fine emulsions in the gut, keeping the drug in a solubilized state.[24]

Quantitative Data Summary: Impact of Formulation on Solubility

Formulation StrategyExpected Solubility Increase (Fold-Change)
Micronization2 - 5
Nanosuspension10 - 50
Amorphous Solid Dispersion20 - 100
SEDDS50 - 200+
Scenario 2: My triazole analog shows poor permeability in the Caco-2 assay.

Q: My analog has good solubility, but the apparent permeability coefficient (Papp) in the Caco-2 assay is low, and the efflux ratio is high. What does this mean, and how can I address it?

A: A low Papp value indicates poor passive diffusion across the intestinal cell layer. A high efflux ratio (typically >2) suggests that your compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, limiting its absorption.[18]

Experimental Workflow for Investigating Poor Permeability

G cluster_0 Permeability Troubleshooting A Start: Low Papp & High Efflux Ratio in Caco-2 B Repeat Caco-2 Assay with P-gp Inhibitor (e.g., Verapamil) A->B C Analyze Results B->C D Efflux Ratio Significantly Reduced? C->D E Conclusion: Compound is a P-gp Substrate D->E Yes H Conclusion: Efflux is Not the Primary Issue D->H No F Consider Structural Modification to Reduce P-gp Affinity E->F G Investigate Other Efflux Transporters (e.g., BCRP) H->G I Re-evaluate Physicochemical Properties (e.g., Lipophilicity, Size) H->I

Caption: Caco-2 permeability troubleshooting workflow.

Detailed Steps & Explanations:

  • Confirm Efflux Transporter Involvement:

    • Rationale: To confirm that your analog is a substrate for P-gp or other efflux transporters like Breast Cancer Resistance Protein (BCRP).[18]

    • Protocol: Conduct the Caco-2 assay again, but this time co-administer your analog with a known inhibitor of the suspected transporter (e.g., verapamil for P-gp).[17] A significant increase in the A-to-B (apical to basolateral) permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate.[18][19]

  • Strategies to Overcome Poor Permeability:

    • Structural Modification: This is a medicinal chemistry approach where you modify the structure of your analog to reduce its affinity for efflux transporters or improve its passive permeability.[5] This could involve altering lipophilicity or masking hydrogen bond donors.[26]

    • Formulation with Permeation Enhancers: As mentioned earlier, certain excipients can be used to improve permeability. This is a formulation-based solution.[12][13]

    • Prodrug Approach: A prodrug is a chemically modified, inactive version of your drug that is designed to have better permeability. Once absorbed, it is converted to the active drug in the body.[22][26]

Scenario 3: My triazole analog has good solubility and permeability but still shows low oral bioavailability in vivo.

Q: My in vitro data looked promising, but the pharmacokinetic study in rats showed very low oral bioavailability. What could be the reason?

A: This scenario strongly suggests that your analog is undergoing significant first-pass metabolism.[5] The triazole ring system and other parts of your molecule can be targets for metabolic enzymes, primarily in the liver but also in the intestinal wall.[7][27]

Potential Metabolic Pathways for Triazole Analogs

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) Parent Triazole Analog Hydroxylation Hydroxylation Parent->Hydroxylation N_Dealkylation N-Dealkylation Parent->N_Dealkylation Oxidation Oxidation Parent->Oxidation Glucuronidation Glucuronidation Hydroxylation->Glucuronidation Sulfation Sulfation Hydroxylation->Sulfation Excretion Excretion (Urine/Bile) Glucuronidation->Excretion Sulfation->Excretion

Caption: Potential metabolic pathways for triazole-containing compounds.

Troubleshooting & Next Steps:

  • Metabolite Identification Studies:

    • Rationale: To identify the major metabolites and the sites of metabolism on your molecule.

    • Protocol: Incubate your analog with human and rat liver microsomes and analyze the samples using high-resolution mass spectrometry (LC-MS/MS) to identify the structures of the metabolites.[28]

  • Reaction Phenotyping:

    • Rationale: To determine which specific CYP450 enzymes are responsible for the metabolism of your analog.

    • Protocol: Use a panel of recombinant human CYP enzymes to see which ones metabolize your compound. This information is crucial for predicting potential drug-drug interactions.[7][28]

  • Strategies to Reduce First-Pass Metabolism:

    • Deuteration: Replacing hydrogen atoms with deuterium at metabolically labile sites can slow down the rate of metabolism.

    • Structural Modification: Block the sites of metabolism by introducing groups that are resistant to metabolic enzymes (e.g., a fluorine atom).[5]

    • Formulation with Enzyme Inhibitors: While less common for chronic therapies, co-formulating with a safe inhibitor of the relevant CYP enzyme can be a strategy.[13]

Part 3: Experimental Protocols

Protocol: Caco-2 Permeability Assay

This protocol provides a general outline for assessing the bidirectional permeability of a triazole analog.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES and glucose)

  • Test compound (your triazole analog)

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • Lucifer yellow for monolayer integrity check

  • LC-MS/MS for sample analysis

Methodology:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of Transwell inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[18] Change the medium every 2-3 days.

  • Monolayer Integrity Test:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²).[17]

    • Alternatively, perform a Lucifer yellow permeability assay. The amount of Lucifer yellow passing through the monolayer should be minimal (<1%).[18]

  • Permeability Experiment (Bidirectional):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Apical to Basolateral (A-to-B) Transport: Add the transport buffer containing your test compound to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

    • Basolateral to Apical (B-to-A) Transport: In a separate set of wells, add the transport buffer with your test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking.

    • Take samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes) and from the donor compartment at the beginning and end of the experiment.

    • Replenish the receiver compartment with fresh buffer after each sampling.

  • Sample Analysis and Calculation:

    • Analyze the concentration of your compound in all samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

    • Calculate the efflux ratio:

      • Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)

References

  • Vertex AI Search. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved January 17, 2026.
  • Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • Pharma Focus Europe. (n.d.).
  • Wu, C. Y., & Benet, L. Z. (1999).
  • European Pharmaceutical Review. (2013).
  • Hilaris Publisher. (2023). Formulation Strategies for Optimal Bioavailability in Drug Delivery Systems.
  • Insights on Prospects of Prediction of Drug Bioavailability
  • Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development.
  • Farbe Firma Pvt Ltd. (2023).
  • ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism.
  • Open Access Journals. (n.d.). The Importance of Excipients in Drugs.
  • Adis Data Information BV. (2008). The Enzymatic Basis of Drug-Drug Interactions with Systemic Triazole Antifungals.
  • Journal of Chemical and Pharmaceutical Research. (2024). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability.
  • Caco2 assay protocol. (n.d.).
  • Patsnap Synapse. (2025). How to improve the bioavailability of a drug?.
  • Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Grassi, M., et al. (2021).
  • ResearchGate. (2023). Introduction to small molecule drug discovery and preclinical development.
  • PubMed. (2012). Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model.
  • WuXi AppTec. (2025). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
  • Giebułtowicz, J., & Wroczyński, P. (2018). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. PMC - PubMed Central.
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • The University of Groningen research portal. (n.d.).
  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.
  • ResearchGate. (n.d.). (PDF)
  • MDPI. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects.
  • NIH. (n.d.).
  • PharmaFeatures. (2024).
  • MDPI. (2025). Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases.
  • NIH. (n.d.).
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central.
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). (PDF) Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones.
  • ResearchGate. (2025). Recent Researches in Triazole Compounds as Medicinal Drugs.
  • PubMed Central. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • Carlson, T. J. (2023). Conquering low oral bioavailability issues in drug discovery and development.
  • Frontiers. (2022).
  • ResearchGate. (n.d.). Metabolic labelling was performed through the interlinked triazole. (A... | Download Scientific Diagram.
  • MDPI. (n.d.).
  • ACS Omega. (2026). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities.
  • NIH. (n.d.).
  • Cenmed. (n.d.). 2 (1 Methyl 1H 1 2 4 Triazol 5 Yl)Ethanamine Dihydrochloride.
  • Sigma-Aldrich. (n.d.). 2-(1H-1,2,4-Triazol-5-ylthio)ethanamine dihydrochloride AldrichCPR.

Sources

Validation & Comparative

A Comparative Guide to the Antifungal Efficacy of 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride and Fluconazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the established antifungal agent, fluconazole, and the novel investigational compound, 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride. While extensive data exists for fluconazole, information on the specific antifungal efficacy of this compound is not widely available in peer-reviewed literature. Therefore, this guide will focus on the known antifungal properties of fluconazole and the general potential of the 1,2,4-triazole class of compounds, to which the novel agent belongs. Furthermore, a detailed, standardized experimental protocol for a direct comparative evaluation is provided to facilitate further research.

Introduction to the Antifungal Agents

Fluconazole: The Established Benchmark

Fluconazole is a first-generation triazole antifungal medication that has been a cornerstone in the treatment of various fungal infections for decades.[1] It is widely used for both systemic and superficial mycoses, including candidiasis and cryptococcosis.[1] Its favorable pharmacokinetic profile, including good oral bioavailability, has contributed to its extensive clinical use.[2]

This compound: A Novel Triazole Derivative

This compound is a novel compound belonging to the 1,2,4-triazole class of heterocyclic compounds. This class is a well-known pharmacophore in the development of antifungal agents.[3][4] The 1,2,4-triazole ring is a key structural feature in many successful antifungal drugs, including fluconazole itself.[5] The exploration of new derivatives, such as this compound, is driven by the need to overcome the growing challenge of antifungal resistance and to broaden the spectrum of activity against emerging fungal pathogens.[6]

Mechanism of Action: A Shared Pathway

Both fluconazole and, hypothetically, other antifungal triazoles like this compound, share a common mechanism of action. They target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol.[5] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to the inhibition of fungal growth.[5] Triazoles are generally considered to have a fungistatic effect, meaning they inhibit the growth of fungi rather than directly killing them.[2]

cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Conversion Ergosterol Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Fungal_Cell_Membrane Incorporation CYP51->Ergosterol Biosynthesis Triazole_Antifungal Triazole Antifungal (e.g., Fluconazole) Triazole_Antifungal->CYP51 Inhibition

Mechanism of action of triazole antifungals.

Comparative Antifungal Spectrum and Efficacy

A direct comparison of the antifungal efficacy of this compound and fluconazole requires experimental data, primarily in the form of Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Fluconazole: A Well-Characterized Profile

Fluconazole is effective against a broad range of yeasts, including most Candida species (with the notable exceptions of Candida krusei and often reduced activity against Candida glabrata) and Cryptococcus neoformans.[1] However, it has limited activity against filamentous fungi such as Aspergillus species.[1]

Fungal SpeciesTypical Fluconazole MIC Range (µg/mL)
Candida albicans0.25 - 2
Candida tropicalis0.5 - 4
Candida parapsilosis0.125 - 2
Candida glabrata4 - 64 (often higher)
Cryptococcus neoformans2 - 16
Aspergillus fumigatus>64 (Resistant)

Note: MIC ranges can vary depending on the specific isolate and testing methodology.

This compound: Investigational Potential

While specific MIC data for this compound is not available in the public domain, research on novel 1,2,4-triazole derivatives has shown promise. Many newly synthesized triazoles exhibit potent antifungal activity, with some demonstrating efficacy against fluconazole-resistant strains.[3][7] The structural modifications in these novel compounds can lead to improved binding to the target enzyme or reduced susceptibility to resistance mechanisms.

Experimental Protocol for Comparative Efficacy Testing

To rigorously compare the antifungal efficacy of this compound and fluconazole, a standardized broth microdilution method, such as that outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) definitive document E.DEF 7.3.2, should be employed.[8][9]

Experimental workflow for antifungal susceptibility testing.

Step-by-Step Methodology
  • Preparation of Antifungal Stock Solutions:

    • Accurately weigh and dissolve this compound and fluconazole in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock solutions.

  • Fungal Isolates:

    • A panel of clinically relevant fungal isolates should be used, including reference strains from the American Type Culture Collection (ATCC) and clinical isolates of various Candida species (including fluconazole-susceptible and -resistant strains), Cryptococcus neoformans, and representative filamentous fungi.

  • Inoculum Preparation:

    • Culture the fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

    • Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to a specific concentration of fungal cells.

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal stock solutions in RPMI-1640 medium to achieve a range of final concentrations.

    • Add the standardized fungal inoculum to each well.

    • Include a growth control (no antifungal agent) and a sterility control (no inoculum).

  • Incubation:

    • Incubate the microtiter plates at 35°C for 24 to 48 hours.

  • MIC Determination:

    • Visually or spectrophotometrically determine the MIC for each antifungal agent against each fungal isolate. The MIC is the lowest concentration that causes a significant inhibition of growth compared to the growth control.

  • Data Analysis:

    • Compare the MIC values of this compound and fluconazole for each fungal strain. Lower MIC values indicate higher antifungal potency.

Conclusion

Fluconazole remains a critical tool in the management of fungal infections, but the rise of antifungal resistance necessitates the development of new therapeutic agents. The 1,2,4-triazole scaffold is a proven foundation for potent antifungal drugs, and novel derivatives like this compound represent a promising avenue for research. While direct comparative data is currently lacking, the established framework for antifungal susceptibility testing provides a clear path for evaluating the potential of this and other new triazole compounds. Further in vitro and in vivo studies are essential to characterize the antifungal profile of this compound and determine its potential as a future therapeutic agent.

References

  • Arendrup, M.C., Meletiadis, J., Mouton, J.W., Lagrou, K., Hamal, P., Guinea, J., & the Subcommittee on Antifungal Susceptibility Testing (AFST) of the ESCMID European Committee for Antimicrobial Susceptibility Testing (EUCAST). (2020). EUCAST Definitive Document E.DEF 7.3.
  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). CLSI.
  • Clinical and Laboratory Standards Institute. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
  • Chavan, A. A., & Pai, N. R. (2022). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Indian Journal of Chemistry, 61B(9), 993-999.
  • Gubbins, P. O., & Anaissie, E. J. (2016). Advances in synthetic approach to and antifungal activity of triazoles. Future Medicinal Chemistry, 8(12), 1435-1453.
  • Kazana, V., et al. (2021). The Triazole Ring as a Privileged Scaffold for Putative Antifungals: Synthesis and Evaluation of a Series of New Analogues. ChemMedChem, 16(1), 134-144.
  • Li, Y., et al. (2011). Design, synthesis and antifungal evaluation of 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-1,2,4-triazol-5(4H)-one derivatives. European Journal of Medicinal Chemistry, 46(9), 4347-4353.
  • Mishra, P., & Sharma, M. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents.
  • Patel, R., et al. (2015). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 968-975.
  • Patil, S., et al. (2020). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives.
  • Sangshetti, J. N., et al. (2014). Review on substituted 1, 2, 4-triazoles as potent antifungal and antibacterial agents. Arabian Journal of Chemistry, 7(5), 741-753.
  • Singh, P., et al. (2012). Synthesis and Antifungal Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidine Bearing 1,2,4-Triazole Heterocycle Derivatives. Letters in Drug Design & Discovery, 9(7), 601-607.
  • Sobel, J. D. (2007). Fluconazole in the treatment of Candida infections.
  • Stojković, D., et al. (2024). New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. Chemistry & Biodiversity, e202400316.
  • Verma, A., et al. (2020). Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. Molecules, 25(24), 5918.
  • Frolova, Y., et al. (2022). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Ceska a Slovenska Farmacie, 71(4), 149-158.
  • Clinical and Laboratory Standards Institute. (2008).
  • European Committee on Antimicrobial Susceptibility Testing. (2023). The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing. MDPI.
  • European Committee on Antimicrobial Susceptibility Testing. (2017). In Vitro Antifungal Susceptibility Testing of Candida Isolates with the EUCAST Methodology, a New Method for ECOFF Determination. Antimicrobial Agents and Chemotherapy.
  • European Committee on Antimicrobial Susceptibility Testing. (2017). EUCAST definitive document E.DEF 7.3.1.
  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Antifungal Activity Testing. Bio-protocol.

Sources

A Comparative Guide to the In Vitro Antifungal Activity of Novel 2-(1H-1,2,4-triazol-5-yl)ethanamine Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The rise of invasive fungal infections, coupled with the growing concern of antifungal resistance, presents a significant challenge to global public health.[1][2] This has spurred the search for novel antifungal agents with improved efficacy, broader spectrum of activity, and lower toxicity.[1][3] Among the various classes of antifungal compounds, 1,2,4-triazole derivatives have emerged as a cornerstone of antifungal therapy.[1][3][4] Commercially successful drugs such as fluconazole, itraconazole, and voriconazole have demonstrated the therapeutic potential of the triazole scaffold.[1][5] This guide provides a comprehensive framework for the in vitro validation of a promising new series of compounds: 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride derivatives.

This document is intended for researchers, scientists, and drug development professionals. It will provide an objective comparison of the potential performance of these novel derivatives against established antifungal agents, supported by detailed experimental protocols and data interpretation guidelines. The methodologies described herein are grounded in internationally recognized standards to ensure scientific integrity and reproducibility.

The Triazole Antifungal Mechanism of Action: A Foundation for Comparison

Triazole antifungals exert their effect by targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase.[1][6][7] This enzyme, a cytochrome P450-dependent enzyme (CYP51), is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[1][8] By inhibiting this enzyme, triazoles disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.[6][7] The specificity of triazoles for the fungal CYP51 over its mammalian counterpart is a key factor in their therapeutic index.

Below is a diagram illustrating the proposed mechanism of action for triazole antifungal agents.

Triazole_Mechanism_of_Action Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane CYP51->Ergosterol Conversion DisruptedMembrane Disrupted Fungal Cell Membrane Triazole Triazole Antifungal (e.g., 2-(1H-1,2,4-triazol-5-yl)ethanamine derivatives) Triazole->CYP51 Inhibition FungalGrowthInhibition Fungal Growth Inhibition

Caption: Experimental workflow for antifungal susceptibility testing.

Materials and Methods
1. Test Compounds and Controls
  • Novel Derivatives: Synthesized and purified this compound derivatives.

  • Comparator Drugs:

    • Fluconazole [9][10][11] * Itraconazole [12][13][14] * Voriconazole [15][16][17]* Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of antifungal agents.

2. Fungal Strains

A panel of clinically relevant fungal strains, including both yeasts and molds, should be used to determine the spectrum of activity. Quality control (QC) strains with known MIC ranges must be included in each experiment.

Suggested Yeast Strains:

  • Candida albicans (e.g., ATCC 90028) [18]* Candida glabrata (e.g., ATCC 90030)

  • Candida parapsilosis (e.g., ATCC 22019)

  • Candida krusei (e.g., ATCC 6258)

  • Cryptococcus neoformans (e.g., ATCC 90112)

Suggested Mold Strains:

  • Aspergillus fumigatus (e.g., ATCC 204305)

  • Aspergillus flavus

  • Aspergillus niger

  • Fusarium solani

  • Trichophyton rubrum

3. Step-by-Step Protocol: Broth Microdilution for Yeasts (Adapted from CLSI M27)

[19]

  • Preparation of Antifungal Stock Solutions: Dissolve the novel derivatives and comparator drugs in DMSO to a high concentration (e.g., 1280 µg/mL).

  • Preparation of Microdilution Plates:

    • Dispense 100 µL of RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) into all wells of a 96-well microtiter plate.

    • Add 100 µL of the antifungal stock solution to the first well of each row and perform serial twofold dilutions across the plate.

  • Inoculum Preparation:

    • Culture the yeast strains on Sabouraud Dextrose Agar for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microdilution plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control well. [2]This can be determined visually or by using a spectrophotometer.

4. Step-by-Step Protocol: Broth Microdilution for Molds (Adapted from CLSI M38)

[19] The protocol for molds is similar to that for yeasts, with the following key differences:

  • Inoculum Preparation: Conidia are harvested from mature mold cultures and the concentration is adjusted using a hemocytometer to achieve a final inoculum of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.

  • Incubation: Incubation times are typically longer, ranging from 48 to 96 hours, depending on the growth rate of the fungus.

  • MIC Endpoint: For molds, the MIC is often defined as the lowest concentration that shows 100% inhibition of growth.

Data Presentation and Interpretation

The results of the in vitro susceptibility testing should be presented in a clear and concise manner to facilitate comparison. A tabular format is highly recommended.

Table 1: Hypothetical In Vitro Antifungal Activity of this compound Derivatives (MIC in µg/mL)

Fungal StrainDerivative 1Derivative 2FluconazoleItraconazoleVoriconazole
Candida albicans ATCC 900280.510.250.060.03
Candida glabrata ATCC 9003084160.50.25
Candida krusei ATCC 6258168>6410.5
Cryptococcus neoformans ATCC 901121240.1250.06
Aspergillus fumigatus ATCC 20430542>640.250.125

Interpretation of Results:

  • Potency: A lower MIC value indicates higher potency of the antifungal agent against the tested organism.

  • Spectrum of Activity: The range of fungal species against which a compound demonstrates significant activity defines its spectrum. For instance, a compound with low MICs against both yeasts and molds would be considered broad-spectrum.

  • Comparison with Controls: The MIC values of the novel derivatives should be directly compared to those of the established antifungal agents. A derivative with significantly lower MICs than fluconazole against fluconazole-resistant strains (e.g., C. krusei) would be of particular interest.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro validation of this compound derivatives as potential antifungal agents. By adhering to standardized methodologies and including appropriate comparator drugs, researchers can generate reliable and comparable data to assess the potential of these novel compounds. Promising candidates identified through these in vitro studies would warrant further investigation, including studies on their mechanism of action, cytotoxicity, and in vivo efficacy in animal models of fungal infection. The ultimate goal is to identify new therapeutic agents that can effectively combat the growing threat of fungal diseases.

References

  • Advances in synthetic approach to and antifungal activity of triazoles. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Sutton, D. A., Sanche, S. E., Revankar, S. G., Fothergill, A. W., & Rinaldi, M. G. (2001). In vitro antifungal activities of voriconazole and reference agents as determined by NCCLS methods: review of the literature.
  • In vitro antifungal activities of voriconazole and reference agents as determined by NCCLS methods: Review of the literature. (2001). ProQuest. Retrieved January 17, 2026, from [Link]

  • Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 30(3), 751–771.
  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2014). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Healey, K. R., & Andes, D. R. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 7(5), ofaa157.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (n.d.). Symbiosis Online Publishing. Retrieved January 17, 2026, from [Link]

  • Yamaguchi, H., Uchida, K., & Kawasaki, K. (1990). [In vitro antifungal activity of itraconazole, a new triazole antifungal agent, against clinical isolates from patients with systemic mycoses]. Nihon Ishinkin Gakkai Zasshi, 31(2), 241–251.
  • Cantón, E., & Pemán, J. (2007). [In vitro antifungal activity of voriconazole: New data after the first years of clinical experience]. Revista Iberoamericana de Micología, 24(3), 169–178.
  • Van Cutsem, J., Van Gerven, F., & Janssen, P. A. (1991). [In vitro antifungal activity of itraconazole: a comparative study with ketoconazole]. Japanese Journal of Antibiotics, 44(5), 580–587.
  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (2022). Frontiers in Chemistry. Retrieved January 17, 2026, from [Link]

  • In vitro antifungal activities of voriconazole and reference agents as determined by NCCLS methods: Review of the literature. (2001). ProQuest. Retrieved January 17, 2026, from [Link]

  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. (2015). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Marco, F., Pfaller, M. A., Messer, S. A., Jones, R. N. (1998). In vitro activities of voriconazole (UK-109496) and four other antifungal agents against 394 clinical isolates of Candida spp. Antimicrobial Agents and Chemotherapy, 42(1), 161–163.
  • Vanden Bossche, H., & Odds, F. C. (2000). Antifungal activity of itraconazole compared with hydroxy-itraconazole in vitro. Journal of Antimicrobial Chemotherapy, 45(3), 371–373.
  • Van Cutsem, J. (1989). [In-vitro and in-vivo activity of itraconazole]. Mycoses, 32 Suppl 1, 7–14.
  • Van Cutsem, J., Van Gerven, F., & Janssen, P. A. (1987). The in-vitro antifungal spectrum of itraconazole. Mycoses, 30(7), 304–312.
  • Triazole antifungals. (n.d.). EBSCO. Retrieved January 17, 2026, from [Link]

  • Nishiyama, Y., Abe, S., Uchida, K., Yamaguchi, H., & Mizuguchi, I. (1989). [In vivo and in vitro antifungal activity of fluconazole]. Kansenshogaku Zasshi, 63(6), 575–582.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517.
  • Yamaguchi, H., Hiratani, T., & Iwata, K. (1987). [In vitro activity of fluconazole, a novel bistriazole antifungal agent]. Japanese Journal of Medical Mycology, 28(4), 454–467.
  • CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Retrieved January 17, 2026, from [Link]

  • D'Souza, G., & Kapitan, M. (2002). Fungicidal Activity of Fluconazole against Candida albicans in a Synthetic Vagina-Simulative Medium. Antimicrobial Agents and Chemotherapy, 46(6), 1655–1660.
  • Pierce, C. G., Uppuluri, P., Tristan, A. R., Wormley, F. L. Jr, Mowat, E., Ramage, G., & Lopez-Ribot, J. L. (2008). A Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Journal of Clinical Microbiology, 46(5), 1665–1674.
  • CLSI. (2020). M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Retrieved January 17, 2026, from [Link]

  • EUCAST. (n.d.). Fungi (AFST). Retrieved January 17, 2026, from [Link]

  • Rodriguez-Tudela, J. L., Arendrup, M. C., Barchiesi, F., Bille, J., Chryssanthou, E., Cuenca-Estrella, M., ... & EUCAST-AFST. (2008). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology, 46(5), 455–458.
  • CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Retrieved January 17, 2026, from [Link]

  • In vitro antifungal susceptibility testing. (2001). ResearchGate. Retrieved January 17, 2026, from [Link]

  • CDC. (2024). Antifungal Susceptibility Testing for C. auris. Retrieved January 17, 2026, from [Link]

  • Arendrup, M. C., & EUCAST-AFST. (2010). EUCAST breakpoints for antifungals. Drug News & Perspectives, 23(3), 185–191.
  • Hoffman, H. L., & Pfaller, M. A. (2001). In vitro antifungal susceptibility testing. Pharmacotherapy, 21(8 Pt 2), 111S–123S.
  • EUCAST breakpoints for antifungals. (2010). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. (2022). Frontiers in Pharmacology. Retrieved January 17, 2026, from [Link]

  • An In Vitro Evaluation of Anti-fungal Activity of Different Nano forms of Fluconazole Against Candida albicans. (2023). Biomedical and Pharmacology Journal. Retrieved January 17, 2026, from [Link]

  • vitro antifungal activity of fluconazole against 4625 clinical... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • (PDF) EUCAST breakpoints for antifungals. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. (2021). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. (2023). MDPI. Retrieved January 17, 2026, from [Link]

  • Fungal Infection (Mycosis): Types, Causes & Treatments. (2022). Cleveland Clinic. Retrieved January 17, 2026, from [Link]

  • Laboratory tests for fungal infections. (n.d.). DermNet. Retrieved January 17, 2026, from [Link]

  • New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. (2020). IBISS RADaR. Retrieved January 17, 2026, from [Link]

  • Uzelac, M., Anđelković, M., Marković, V., Sladić, D., & Gojgić-Cvijović, G. (2020). New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. Chemistry & Biodiversity, 17(10), e2000416.
  • (PDF) Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

A Comparative Guide to the In Vivo Evaluation of 2-(1H-1,2,4-triazol-5-yl)ethanamine Dihydrochloride and Novel Histamine H3 Receptor Antagonists in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo pharmacological assessment of 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride and other prominent histamine H3 receptor (H3R) antagonists. While direct in vivo studies on this compound are not extensively published, its structural resemblance to a class of potent H3R antagonists allows for a predictive analysis of its potential therapeutic effects and the experimental frameworks required for its evaluation.

The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine in the central nervous system (CNS).[1][2] Antagonists of this receptor have emerged as promising therapeutic agents for a range of neurological and psychiatric disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), schizophrenia, and narcolepsy.[3] By blocking the inhibitory action of presynaptic H3 receptors, these compounds enhance the release of downstream neurotransmitters, thereby promoting wakefulness, improving cognitive function, and modulating mood.[1][4]

Comparative Analysis of In Vivo Studies

The in vivo evaluation of H3R antagonists typically involves a battery of behavioral and neurochemical assessments in rodent models. These studies are designed to elucidate the compound's efficacy in relevant disease models, its mechanism of action, and its pharmacokinetic and pharmacodynamic profile.

Experimental Design and Methodologies

A robust in vivo study design for an H3R antagonist like this compound would involve a multi-tiered approach, starting from basic behavioral screening to more complex cognitive and neurochemical analyses.

dot

Caption: Generalized workflow for in vivo evaluation of H3R antagonists.

Detailed Experimental Protocols:

  • Animal Models: Male ICR mice or Sprague-Dawley rats are commonly used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Compound Administration: The test compound, such as this compound, and reference compounds are typically dissolved in a vehicle like saline or a small percentage of a solubilizing agent. Administration can be oral (p.o.), intraperitoneal (i.p.), or subcutaneous (s.c.), depending on the compound's properties and the experimental goals.

  • Locomotor Activity: Spontaneous locomotor activity is a primary indicator of CNS stimulant or depressant effects. Mice are placed in automated activity chambers, and their movements are recorded over a set period following compound administration. Pre-treatment with a compound like methamphetamine can be used to induce hyperlocomotion, and the ability of an H3R antagonist to attenuate this effect is measured.[5]

  • Cognitive Enhancement:

    • Novel Object Recognition (NOR) Test: This test assesses short-term memory. On the first day, an animal is habituated to an open field. On the second day, it is exposed to two identical objects. On the third day, one of the objects is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured. An increase in exploration time of the novel object indicates improved memory.

    • Social Recognition Test: This assay evaluates social memory. An adult animal is exposed to a juvenile on two separate occasions. A decrease in investigation time during the second exposure indicates memory of the juvenile. H3R antagonists have been shown to improve social recognition memory.[1]

  • Wakefulness and Sleep Analysis: To assess wake-promoting effects, animals are implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recordings. Following compound administration, changes in sleep-wake patterns, including the duration of wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep, are monitored.

  • Neurochemical Analysis via Microdialysis: This technique allows for the in vivo measurement of extracellular neurotransmitter levels in specific brain regions. A microdialysis probe is implanted in a target area, such as the prefrontal cortex or hypothalamus. Following administration of the H3R antagonist, dialysate samples are collected and analyzed by high-performance liquid chromatography (HPLC) to quantify levels of histamine, dopamine, and acetylcholine.[4]

  • Receptor Occupancy Studies: These studies determine the extent to which the administered compound binds to H3 receptors in the brain at various doses. This is often done ex vivo by administering the compound to animals, followed by brain harvesting and in vitro binding assays using a radiolabeled ligand.

Comparative Performance of H3R Antagonists

The following table summarizes the in vivo effects of several well-characterized H3R antagonists, providing a benchmark against which a novel compound like this compound can be compared.

CompoundAnimal ModelKey In Vivo EffectsReference
Pitolisant MiceAttenuated methamphetamine-induced hyperlocomotion; wake-promoting.[5]
JNJ-10181457 MiceInhibited methamphetamine-induced hyperlocomotion.[5]
Conessine MiceShowed inhibitory effects on methamphetamine-induced hyperlocomotion.[5]
Enerisant RatsWake-promoting and procognitive effects; increased extracellular histamine, dopamine, and acetylcholine in the prefrontal cortex.[4]
ABT-239 RatsIncreased extracellular dopamine in the prefrontal cortex.[2]
GSK189254 RatsEnhanced dopamine release in the prefrontal cortex.[2]

Mechanism of Action and Signaling Pathways

The therapeutic effects of H3R antagonists are mediated by their ability to increase the release of several key neurotransmitters.

dot

Caption: Proposed mechanism of action for H3R antagonists.

By blocking the H3 autoreceptor on histaminergic neurons, these compounds disinhibit histamine release.[2] Furthermore, by acting on H3 heteroreceptors located on non-histaminergic neurons, they enhance the release of other neurotransmitters critical for cognitive function and arousal, including acetylcholine and dopamine.[2][4]

Conclusion

Based on its structural features, this compound is hypothesized to function as a histamine H3 receptor antagonist. In vivo studies in animal models are essential to validate this hypothesis and characterize its therapeutic potential. The experimental protocols and comparative data presented in this guide provide a robust framework for the preclinical evaluation of this and other novel H3R antagonists. Future studies should focus on a systematic evaluation of its effects on locomotor activity, cognition, and wakefulness, coupled with neurochemical analyses to elucidate its precise mechanism of action and receptor engagement in the CNS.

References

  • In vivo evaluation of effects of histamine H3 receptor antagonists on methamphetamine-induced hyperlocomotion in mice.
  • Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder.
  • The histamine H3 receptor: an attractive target for the tre
  • A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents.
  • Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse.

Sources

Comparative Analysis: Itraconazole vs. a Novel Triazole Moiety, 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Discovery and Development Professionals

Introduction

The triazole class of antifungal agents represents a cornerstone in the management of systemic mycoses, primarily through their targeted inhibition of fungal lanosterol 14α-demethylase (CYP51). Itraconazole, a second-generation triazole, is a broad-spectrum antifungal with established clinical efficacy against a range of pathogens, including Aspergillus and Candida species. However, challenges such as variable pharmacokinetics, drug-drug interactions, and emerging resistance necessitate the continued exploration of novel triazole-containing scaffolds.

This guide provides a comparative analysis of the well-characterized drug, itraconazole, and a lesser-known triazole-containing compound, 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride. As direct comparative experimental data for the latter is not available in peer-reviewed literature, this document will serve two purposes:

  • A detailed comparison of the known physicochemical and structural properties of both molecules.

  • A proposed experimental framework for a head-to-head comparison, designed to provide researchers with a robust methodology for evaluating novel antifungal candidates against an established standard.

Part 1: Molecular and Physicochemical Profile

A fundamental aspect of drug development involves understanding the physicochemical properties of a compound, as these influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Structural Comparison

Itraconazole is a complex molecule with a molecular weight of 705.64 g/mol . It features a core triazole ring, which is essential for its antifungal activity, attached to a long, lipophilic side chain. This lipophilicity contributes to its poor aqueous solubility but enhances its affinity for the fungal CYP51 enzyme.

In contrast, this compound is a much smaller and simpler molecule with a molecular weight of 186.06 g/mol . It consists of a triazole ring linked to an ethanamine group. The dihydrochloride salt form suggests a higher degree of water solubility compared to the free base.

Physicochemical Data

The following table summarizes the key physicochemical properties of both compounds.

PropertyItraconazoleThis compound
Molecular Formula C35H38Cl2N8O4C4H10Cl2N4
Molecular Weight 705.64 g/mol 186.06 g/mol
Appearance White to slightly yellowish powderOff-white to pale yellow solid
Water Solubility Practically insoluble (<1 µg/mL)Data not available (predicted to be higher due to salt form)
pKa 3.7 (basic)Data not available
LogP 5.66Data not available (predicted to be significantly lower)

Part 2: Mechanism of Action

Itraconazole: A Known CYP51 Inhibitor

The antifungal activity of itraconazole is well-established and primarily results from the inhibition of lanosterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By binding to the heme iron atom in the active site of CYP51, itraconazole prevents the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately disrupting membrane integrity and inhibiting fungal growth.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Itraconazole cluster_outcome Cellular Consequences Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 14α-demethylation Toxic_Sterol_Accumulation Toxic_Sterol_Accumulation Lanosterol->Toxic_Sterol_Accumulation Ergosterol Ergosterol CYP51->Ergosterol Ergosterol_Depletion Ergosterol_Depletion CYP51->Ergosterol_Depletion Itraconazole Itraconazole Itraconazole->CYP51 Inhibition Disrupted_Membrane_Integrity Disrupted_Membrane_Integrity Ergosterol_Depletion->Disrupted_Membrane_Integrity Toxic_Sterol_Accumulation->Disrupted_Membrane_Integrity Fungal_Cell_Death Fungal_Cell_Death Disrupted_Membrane_Integrity->Fungal_Cell_Death

Caption: Mechanism of action of itraconazole via inhibition of CYP51.

This compound: A Hypothetical Mechanism

Given the presence of the 1,2,4-triazole ring, it is reasonable to hypothesize that this compound may also target the fungal CYP51 enzyme. The nitrogen atoms in the triazole ring are known to coordinate with the heme iron of cytochrome P450 enzymes. However, its much smaller size and different side chain compared to itraconazole would likely result in a significantly different binding affinity and specificity. It is also possible that this molecule could have a completely different mechanism of action, or it may be a precursor for a more complex active molecule.

Part 3: A Proposed Experimental Framework for Comparative Analysis

To objectively compare the antifungal potential of this compound against the benchmark of itraconazole, a multi-tiered experimental approach is necessary. The following workflow is proposed as a robust starting point for researchers.

Start Start In_Vitro_Screening Tier 1: In Vitro Screening Start->In_Vitro_Screening MIC_Determination MIC Determination (CLSI M27/M38) In_Vitro_Screening->MIC_Determination Cytotoxicity_Assay Cytotoxicity Assay (HepG2/HEK293) In_Vitro_Screening->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI = CC50 / MIC) MIC_Determination->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index In_Vivo_Efficacy Tier 2: In Vivo Efficacy Selectivity_Index->In_Vivo_Efficacy If SI is favorable Murine_Candidiasis_Model Murine Model of Systemic Candidiasis In_Vivo_Efficacy->Murine_Candidiasis_Model Pharmacokinetics Tier 3: Pharmacokinetics Murine_Candidiasis_Model->Pharmacokinetics PK_Study Pharmacokinetic Study (Plasma Concentration) Pharmacokinetics->PK_Study Data_Analysis Comparative Data Analysis and Conclusion PK_Study->Data_Analysis

Caption: Proposed experimental workflow for comparative analysis.

Tier 1: In Vitro Screening

1. Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

  • Objective: To determine the lowest concentration of each compound that inhibits the visible growth of a panel of fungal pathogens.

  • Protocol:

    • Prepare stock solutions of itraconazole and this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in 96-well microtiter plates using RPMI 1640 medium, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.

    • Inoculate the wells with a standardized fungal suspension (e.g., Candida albicans, Aspergillus fumigatus).

    • Incubate the plates at 35°C for 24-48 hours.

    • Determine the MIC as the lowest concentration of the drug that causes a significant reduction (e.g., ≥50% for triazoles) in turbidity compared to the growth control.

2. Cytotoxicity Assay

  • Objective: To assess the potential toxicity of the compounds against mammalian cells.

  • Protocol:

    • Culture a human cell line (e.g., HepG2, a liver cell line relevant for drug metabolism) in a 96-well plate.

    • Expose the cells to serial dilutions of each compound for 24-48 hours.

    • Assess cell viability using a standard method, such as the MTT assay, which measures mitochondrial activity.

    • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

3. Selectivity Index (SI)

  • Objective: To provide a preliminary measure of the compound's therapeutic window.

  • Calculation: SI = CC50 / MIC. A higher SI value is desirable, as it indicates that the compound is more toxic to the fungal pathogen than to mammalian cells.

Tier 2: In Vivo Efficacy

Should the novel compound demonstrate a promising MIC and a favorable selectivity index, in vivo studies are warranted.

  • Objective: To evaluate the efficacy of the compound in a living organism.

  • Protocol (Murine Model of Systemic Candidiasis):

    • Induce a systemic infection in mice (e.g., BALB/c) via intravenous injection of Candida albicans.

    • Administer itraconazole (as a positive control), this compound, and a vehicle control to different groups of infected mice at various dosages.

    • Monitor the survival of the mice over a period of 14-21 days.

    • In a separate cohort, sacrifice the animals at specific time points to determine the fungal burden in target organs (e.g., kidneys) by plating homogenized tissue on selective agar.

Tier 3: Pharmacokinetic (PK) Analysis
  • Objective: To understand the absorption, distribution, metabolism, and excretion of the compound.

  • Protocol:

    • Administer a single dose of the compound to healthy mice, either orally or intravenously.

    • Collect blood samples at various time points.

    • Extract the drug from the plasma and quantify its concentration using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

    • Calculate key PK parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Conclusion

While itraconazole remains a vital tool in the antifungal armamentarium, the search for new agents with improved properties is a critical endeavor. This compound, by virtue of its triazole core, presents a scaffold of potential interest. However, its antifungal activity, selectivity, and in vivo efficacy are currently unknown. The experimental framework outlined in this guide provides a comprehensive and scientifically rigorous pathway for the direct comparison of this and other novel candidates against established drugs like itraconazole. Such a systematic evaluation is essential for identifying promising new leads in the fight against invasive fungal infections.

References

  • Title: Antifungal Agents: A Comprehensive Review of Their Mechanisms of Action, Pharmacokinetics, and Clinical Applications Source: Pharmacy and Therapeutics URL: [Link]

  • Title: Itraconazole: a new oral antifungal agent. Source: Journal of the American Academy of Dermatology URL: [Link]

  • Title: CLSI M27-A3 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts Source: Clinical and Laboratory Standards Institute URL: [Link] (Note: Direct access to the standard typically requires a subscription or purchase. The URL links to the organization's homepage.)

A Head-to-Head Comparison of 1,2,4-Triazole-Based Antifungal Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antifungal therapeutics, the 1,2,4-triazole class stands as a cornerstone for the management of invasive fungal infections. Their targeted mechanism of action, broad spectrum of activity, and oral bioavailability have revolutionized the treatment of serious mycoses. This guide provides a comprehensive head-to-head comparison of the leading 1,2,4-triazole-based antifungal agents, offering researchers, scientists, and drug development professionals a detailed analysis of their performance, supported by experimental data and standardized protocols.

The Shared Battlefield: Mechanism of Action of 1,2,4-Triazoles

All 1,2,4-triazole antifungal agents share a common mechanism of action: the inhibition of fungal cytochrome P450 (CYP) enzyme lanosterol 14α-demethylase. This enzyme is critical in the ergosterol biosynthesis pathway, a vital component of the fungal cell membrane. By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, triazoles disrupt the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane and inhibiting fungal growth.

ergo_pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Triazoles Triazoles Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Triazoles->Lanosterol 14α-demethylase (CYP51) Inhibition Inhibition

Caption: Ergosterol biosynthesis pathway and the inhibitory action of 1,2,4-triazoles.

The Contenders: A Comparative Overview

The first-generation triazole, fluconazole, paved the way for a new era in antifungal therapy. Subsequent development led to the introduction of second-generation triazoles, including itraconazole, voriconazole, posaconazole, and isavuconazole, each with distinct properties and clinical applications.

Spectrum of Activity: A Quantitative Comparison

The in vitro activity of antifungal agents is a critical determinant of their clinical utility. The minimum inhibitory concentration (MIC) is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The following table summarizes the typical MIC ranges (in µg/mL) for key triazoles against common fungal pathogens.

Antifungal AgentCandida albicansCandida glabrataCandida kruseiAspergillus fumigatusCryptococcus neoformans
Fluconazole 0.125 - 4[1]0.5 - 64>64 (Resistant)[1]Inactive0.25 - 16
Itraconazole 0.016 - 1[1]0.03 - 20.125 - 2≤0.008 - 1[2]0.016 - 0.5
Voriconazole 0.016 - 0.5[1]0.03 - 40.06 - 2≤0.002 - 0.5[2]0.016 - 0.25
Posaconazole ≤0.004 - 16[2]0.03 - 20.125 - 1≤0.002 - 0.5[2]0.016 - 0.5
Isavuconazole 0.008 - 0.1250.016 - 0.250.03 - 0.50.125 - 10.008 - 0.125

Note: MIC values can vary depending on the specific isolate and testing methodology. The data presented are for general comparative purposes.

Pharmacokinetic Profiles: A Head-to-Head Analysis

The pharmacokinetic properties of triazoles significantly influence their clinical application, including dosing regimens and potential for drug-drug interactions.

ParameterFluconazoleItraconazoleVoriconazolePosaconazoleIsavuconazole
Bioavailability >90%[3][4]Variable (improved with food and acidic environment)>90%[5]Variable (significantly increased with a high-fat meal)[6][7]~98%
Protein Binding ~12%[3]>99%~58%[5]>98%[6]>99%
Half-life (t½) ~30 hours[8]24 - 42 hours (single dose), increases with multiple doses[9]~6 hours (dose-dependent, non-linear)[5]15 - 35 hours[6]56 - 104 hours[10]
Metabolism MinimalExtensive (CYP3A4)[9]Extensive (CYP2C19, CYP2C9, CYP3A4)[11]Primarily via UGT, minimal CYP metabolism[6]Primarily via CYP3A4/5[10]
Excretion >80% unchanged in urine[4]Primarily fecal (metabolites)Primarily renal (metabolites)Primarily fecal (unchanged drug)Fecal and renal

Experimental Protocol: Antifungal Susceptibility Testing

To ensure the reproducibility and comparability of in vitro antifungal susceptibility data, standardized methodologies are essential. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols. The following is a detailed, step-by-step methodology for the broth microdilution method for yeasts, based on the CLSI M27-A3 standard.[12][13][14][15]

Objective

To determine the Minimum Inhibitory Concentration (MIC) of a triazole antifungal agent against a yeast isolate.

Materials
  • Yeast isolate

  • Triazole antifungal agent (analytical grade)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

  • Sterile 96-well U-bottom microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

  • Sterile saline (0.85%)

  • Vortex mixer

Step-by-Step Methodology
  • Inoculum Preparation:

    • Subculture the yeast isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08 to 0.10 at 530 nm). This corresponds to approximately 1-5 x 10^6 cells/mL.

    • Dilute this stock suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 cells/mL.

  • Antifungal Agent Preparation and Dilution:

    • Prepare a stock solution of the triazole antifungal agent in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Perform serial twofold dilutions of the antifungal agent in RPMI 1640 medium in the 96-well microtiter plate to achieve the desired final concentration range. Typically, this involves adding 100 µL of RPMI to all wells except the first column, then adding 200 µL of the highest drug concentration to the first well, and serially transferring 100 µL across the plate.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized yeast inoculum to each well of the microtiter plate containing the serially diluted antifungal agent.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • After incubation, read the plate visually or with a microplate reader.

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

mic_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Yeast Inoculum (0.5 McFarland) Inoculate Inoculate Microplate with Yeast Suspension Inoculum->Inoculate Dilution Serial Dilution of Antifungal Agent in Microplate Dilution->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read Read Growth Inhibition Incubate->Read MIC Determine Minimum Inhibitory Concentration (MIC) Read->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Clinical Efficacy and Safety: A Comparative Discussion

While in vitro data provides a valuable foundation, the clinical performance of these agents is the ultimate measure of their utility.

  • Fluconazole remains a first-line agent for the treatment of candidemia in non-neutropenic patients and for prophylaxis against invasive fungal infections in certain high-risk populations.[16][17] Its excellent safety profile and high oral bioavailability are key advantages.[16]

  • Itraconazole has a broader spectrum of activity than fluconazole, including activity against Aspergillus species. However, its variable oral absorption and potential for drug-drug interactions have limited its use for systemic infections.[16][18]

  • Voriconazole is considered the treatment of choice for invasive aspergillosis.[16][17][19] It has demonstrated superior efficacy compared to conventional amphotericin B in this setting. However, its non-linear pharmacokinetics and potential for central nervous system and visual disturbances require careful monitoring.[5][20]

  • Posaconazole has the broadest spectrum of activity among the triazoles, including activity against Zygomycetes. It is primarily used for prophylaxis of invasive fungal infections in high-risk hematology patients and as salvage therapy for invasive aspergillosis.[16][17] Its oral absorption is highly dependent on food intake.[7][16]

  • Isavuconazole is the newest triazole, approved for the treatment of invasive aspergillosis and invasive mucormycosis. It offers a more predictable pharmacokinetic profile compared to voriconazole and posaconazole and has a better safety profile, with fewer drug-drug interactions and adverse events.[21]

A meta-analysis comparing triazoles and echinocandins for invasive aspergillosis found that mortality was significantly lower in patients treated with triazoles.[22] However, the incidence of adverse events was higher with triazoles, although not statistically significant.[22]

Mechanisms of Resistance

The emergence of resistance to triazole antifungals is a growing concern. The primary mechanisms of resistance include:

  • Target site modification: Mutations in the ERG11 (in yeasts) or cyp51A (in molds) gene, which encodes lanosterol 14α-demethylase, can reduce the binding affinity of triazole drugs.

  • Overexpression of the target enzyme: Increased production of lanosterol 14α-demethylase can overcome the inhibitory effects of the drug.

  • Efflux pump overexpression: Fungal cells can actively transport triazoles out of the cell through the action of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, reducing the intracellular drug concentration.

Conclusion

The 1,2,4-triazole class of antifungal agents represents a powerful arsenal in the fight against invasive fungal infections. Each agent possesses a unique profile of activity, pharmacokinetics, and clinical utility. A thorough understanding of these differences is paramount for the selection of the most appropriate agent for a given clinical scenario and for the development of new and improved antifungal therapies. This guide provides a foundational comparison to aid researchers and clinicians in their endeavors to combat the growing threat of fungal diseases.

References

  • Heykants, J., et al. (1989). The clinical pharmacokinetics of itraconazole: an overview. Mycoses, 32 Suppl 1, 67-87.
  • Theuretzbacher, U. (2005). Pharmacokinetic/pharmacodynamic profile of voriconazole. Clinical Pharmacokinetics, 44(3), 229-242.
  • Hope, W. W., et al. (2008). Population Pharmacokinetics of Voriconazole in Adults. Antimicrobial Agents and Chemotherapy, 52(7), 2457–2464.
  • Courtney, R., et al. (2003). Pharmacokinetic/pharmacodynamic profile of posaconazole. Clinical Pharmacokinetics, 42(10), 819-835.
  • Purkins, L., et al. (2002). The pharmacokinetics of voriconazole. British Journal of Clinical Pharmacology, 54 Suppl 1, 1-1.
  • Brammer, K. W., et al. (1990). Pharmacokinetics and tissue penetration of fluconazole in humans. Reviews of Infectious Diseases, 12 Suppl 3, S318-S326.
  • Groll, A. H., et al. (2014). Population Pharmacokinetics of Isavuconazole in Adults: A Systematic Review. Journal of Fungi, 1(1), 1-1.
  • JAPTR. (2020). Pharmacokinetics of Fluconazole tablets administered to healthy subjects.
  • Courtney, R., et al. (2004). Pharmacokinetics and Absorption of Posaconazole Oral Suspension under Various Gastric Conditions in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 48(3), 804–808.
  • Andes, D., et al. (2003). In vitro and in vivo activities of SCH 56592 (posaconazole), a new triazole antifungal agent, against Aspergillus and Candida. Antimicrobial Agents and Chemotherapy, 47(4), 1179-1186.
  • Pfaller, M. A., et al. (2002). Head-to-Head Comparison of the Activities of Currently Available Antifungal Agents against 3378 Spanish Clinical Isolates of Yeasts and Filamentous Fungi. Journal of Clinical Microbiology, 40(9), 3271–3277.
  • CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.
  • Badiee, P., et al. (2019). In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species. BMC Research Notes, 12(1), 1-6.
  • Cacciapuoti, A., et al. (2000). In vitro and in vivo activities of SCH 56592 (posaconazole), a new triazole antifungal agent, against Aspergillus and Candida. Antimicrobial Agents and Chemotherapy, 44(8), 2017-2022.
  • Hardin, T. C., et al. (1988). Pharmacokinetics of itraconazole following oral administration to normal volunteers. Antimicrobial Agents and Chemotherapy, 32(9), 1310-1313.
  • Groll, A. H., et al. (2016). Population Pharmacokinetics of Isavuconazole in Subjects with Mild or Moderate Hepatic Impairment. Antimicrobial Agents and Chemotherapy, 60(7), 4129–4136.
  • Lestner, J., et al. (2017). Pharmacokinetic parameters of itraconazole for each treatment in 38 healthy volunteers after a single oral dose of 100 mg of itraconazole. European Journal of Drug Metabolism and Pharmacokinetics, 42(5), 785-792.
  • Groll, A. H., et al. (2016). Population Pharmacokinetics of Isavuconazole from Phase 1 and Phase 3 (SECURE) Trials in Adults and Target Attainment in Patients with Invasive Infections Due to Aspergillus and Other Filamentous Fungi. Antimicrobial Agents and Chemotherapy, 60(11), 6591–6599.
  • Desai, A. V., et al. (2014). Voriconazole Pharmacokinetics and Pharmacodynamics in Children. Clinical Infectious Diseases, 58(4), 528–536.
  • Chen, X., et al. (2021). A Physiologically Based Pharmacokinetic Analysis To Predict the Pharmacokinetics of Intravenous Isavuconazole in Patients with or without Hepatic Impairment. Antimicrobial Agents and Chemotherapy, 65(7), e02447-20.
  • Piérard, G. E., et al. (1995). Itraconazole. Drugs, 49(6), 903-916.
  • Rang, H. P., et al. (2020). Fluconazole. In: Rang and Dale's Pharmacology. Elsevier.
  • Milic, M., et al. (2018). Efficacy and safety of triazoles versus echinocandins in the treatment of invasive aspergillosis: Meta-analysis. Vojnosanitetski pregled, 75(1), 46-54.
  • Lass-Flörl, C. (2011).
  • Krishna, G., et al. (2012). Pharmacokinetic parameter values of posaconazole by age group and dosing cohort following single and multiple dose administration of posaconazole oral suspension. Antimicrobial Agents and Chemotherapy, 56(6), 3045-3051.
  • van der Elst, K. C. M., et al. (2020). Pharmacokinetics and Pharmacodynamics of Posaconazole. Clinical Pharmacokinetics, 59(6), 685-703.
  • Courtney, R., et al. (2003). Pharmacokinetic/Pharmacodynamic Profile of Posaconazole. Clinical Pharmacokinetics, 42(10), 819-835.
  • Lass-Flörl, C. (2011).
  • Maertens, J., et al. (2016). Antifungal Combination Therapy for Invasive Aspergillosis. Clinical Infectious Diseases, 62(Suppl 4), S341-S349.
  • Liu, W., et al. (2022). Comparison of antifungal drugs in the treatment of invasive pulmonary aspergillosis: a systematic review and network meta-analysis. Frontiers in Pharmacology, 13, 986866.
  • Chen, Y., et al. (2011). In vitro susceptibility testing of Aspergillus spp. against voriconazole, itraconazole, posaconazole, amphotericin B and caspofungin. Journal of Thoracic Disease, 3(4), 254-258.
  • CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.
  • Badiee, P., et al. (2019). In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species. BMC Research Notes, 12(1), 1-6.
  • Cacciapuoti, A., et al. (2000). In vitro and in vivo activities of SCH 56592 (posaconazole), a new triazole antifungal agent, against Aspergillus and Candida. Antimicrobial Agents and Chemotherapy, 44(8), 2017-2022.
  • Espinel-Ingroff, A., et al. (2005). Aspergillus spp. antifungal susceptibility to triazoles and Amphotericin B. Medical Mycology, 43(4), 327-332.
  • Pfaller, M. A., et al. (1998). In Vitro Activity of a New Oral Triazole, BMS-207147 (ER-30346). Antimicrobial Agents and Chemotherapy, 42(10), 2732–2735.
  • Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 30(3), 751-778.
  • CLSI. (2008). Preview CLSI+M27-A3. Scribd.
  • Rex, J. H., et al. (2002). Reference method for broth dilution antifungal susceptibility testing of yeasts: approved standard-second edition. CLSI document M27-A2.
  • CLSI. (2017). CLSI M27 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts.
  • Groll, A. H., & Walsh, T. J. (2006). New-generation triazole antifungal drugs. Current Opinion in Infectious Diseases, 19(6), 543-552.
  • Pfaller, M. A., et al. (2002). Head-to-Head Comparison of the Activities of Currently Available Antifungal Agents against 3378 Spanish Clinical Isolates of Yeasts and Filamentous Fungi. Journal of Clinical Microbiology, 40(9), 3271–3277.
  • Wattier, R. L., et al. (2021). Comparative Effectiveness of Echinocandins vs Triazoles or Amphotericin B Formulations as Initial Directed Therapy for Invasive Candidiasis in Children and Adolescents. Clinical Infectious Diseases, 73(7), e2023-e2031.
  • Dismukes, W. E. (2006). Clinical efficacy of new antifungal agents. Clinical Infectious Diseases, 42(Suppl 2), S63-S67.
  • Lass-Flörl, C. (2011).

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(1H-1,2,4-triazol-5-yl)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge

2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride is a small, highly polar molecule, presenting a significant challenge for traditional reversed-phase chromatography. Its high water solubility and polar amine and triazole moieties result in poor retention on non-polar stationary phases like C18. Therefore, developing a robust, accurate, and reproducible analytical method requires a departure from standard protocols.

The process of cross-validation is critical when an analytical method is transferred between laboratories or when a new method is introduced to replace an existing one. It serves as the ultimate verification of method robustness and ensures consistency of results across different sites, instruments, or even different techniques. This guide will compare two distinct HPLC-based approaches and detail a framework for their cross-validation, adhering to principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.

Strategic Selection of Analytical Methods

Given the physicochemical properties of the analyte, two primary strategies are proposed:

  • Method A: Hydrophilic Interaction Liquid Chromatography with UV Detection (HILIC-UV). This technique is designed specifically for highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile). Retention is based on a partitioning mechanism where the analyte moves between the organic-rich mobile phase and a water-enriched layer adsorbed onto the stationary phase surface.

  • Method B: Reversed-Phase HPLC with Pre-Column Derivatization and UV Detection (RPLC-Deriv-UV). This approach chemically modifies the analyte to make it less polar, allowing for its retention on a conventional C18 column. A common derivatizing agent for primary amines is 9-fluorenylmethyl chloroformate (FMOC-Cl), which attaches a large, non-polar, and UV-active fluorenylmethoxycarbonyl group.

The following diagram illustrates the decision-making workflow for method selection.

Method_Selection Analyte Analyte Properties: 2-(1H-1,2,4-triazol-5-yl)ethanamine - Highly Polar - Primary Amine - UV Chromophore (Triazole) Challenge Analytical Challenge: Poor retention on standard RPLC (C18) Analyte->Challenge Strategy Develop a Retention Strategy Challenge->Strategy HILIC Strategy 1: Embrace Polarity Use HILIC Strategy->HILIC Work with polarity Deriv Strategy 2: Modify Polarity Use Pre-Column Derivatization with RPLC Strategy->Deriv Reduce polarity HILIC_Adv Pros: - Direct analysis, no extra steps - High sensitivity for polar compounds - MS-compatible mobile phases HILIC->HILIC_Adv HILIC_Dis Cons: - Equilibration times can be long - Sensitive to water content in mobile phase - Potential for peak shape issues HILIC->HILIC_Dis Deriv_Adv Pros: - Uses robust, common RPLC columns - Enhances UV detection - Predictable chromatography Deriv->Deriv_Adv Deriv_Dis Cons: - Derivatization adds complexity and time - Potential for side-reactions - Reagent stability can be a concern Deriv->Deriv_Dis

Caption: Workflow for selecting an appropriate analytical method for a polar compound.

Experimental Protocols

The following protocols are presented as robust starting points for method development and subsequent validation.

Method A: HILIC-UV Protocol
  • Rationale: This method directly analyzes the compound, leveraging its inherent polarity for retention. An amide-based stationary phase is chosen for its excellent peak shape for amine-containing compounds and its stability. The mobile phase uses a high percentage of acetonitrile to promote partitioning and ammonium formate as a buffer to control the ionization state of the analyte and improve peak symmetry.

  • Instrumentation:

    • HPLC System with a quaternary pump, autosampler, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm

    • Mobile Phase A: 10 mM Ammonium formate in 95:5 Acetonitrile:Water (v/v), pH 3.0

    • Mobile Phase B: 10 mM Ammonium formate in 50:50 Acetonitrile:Water (v/v), pH 3.0

    • Gradient: 95% A (5 min), linear gradient to 50% A over 10 min, hold for 2 min, return to 95% A and re-equilibrate for 8 min.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • Detection: UV at 210 nm (Triazole end absorption)

  • Sample Preparation:

    • Accurately weigh and dissolve the dihydrochloride salt in a 80:20 Acetonitrile:Water diluent to a stock concentration of 1 mg/mL.

    • Prepare calibration standards by serial dilution from the stock solution.

Method B: RPLC-Deriv-UV Protocol
  • Rationale: This method circumvents the polarity issue by attaching a non-polar FMOC group to the primary amine. This allows the use of ubiquitous and highly robust C18 columns. The FMOC group is also a strong chromophore, significantly enhancing UV sensitivity at 265 nm. A borate buffer maintains the alkaline pH required for the derivatization reaction.

  • Instrumentation:

    • HPLC System with a binary pump, autosampler, and UV/Vis detector.

  • Derivatization Procedure (Pre-column):

    • To 100 µL of sample or standard in an HPLC vial, add 400 µL of 0.1 M Borate Buffer (pH 9.0).

    • Add 500 µL of a 5 mM solution of FMOC-Cl in acetonitrile.

    • Cap the vial and vortex for 30 seconds.

    • Let the reaction proceed at room temperature for 15 minutes.

    • Quench the reaction by adding 50 µL of 0.1 M glycine solution to consume excess FMOC-Cl.

  • Chromatographic Conditions:

    • Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 150 mm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 40% B to 90% B over 20 minutes, hold for 5 min, return to 40% B and re-equilibrate for 5 min.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 10 µL

    • Detection: UV at 265 nm

Cross-Validation Framework

Cross-validation will be performed by analyzing three batches of the drug substance with both methods. The key performance parameters to be compared are linearity, accuracy (recovery), and precision (repeatability and intermediate precision).

Cross_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation & Comparison Batches Select 3 Batches of Drug Substance (Low, Medium, High Conc.) MethodA Analyze all batches & standards with Method A (HILIC) Batches->MethodA MethodB Analyze all batches & standards with Method B (RPLC-Deriv) Batches->MethodB Standards Prepare a Single Set of Calibration Standards (e.g., 5 levels) Standards->MethodA Standards->MethodB Linearity Linearity: Compare R² and range MethodA->Linearity Accuracy Accuracy: Compare % Recovery from spiked samples MethodA->Accuracy Precision Precision: Compare %RSD for repeatability and intermediate precision MethodA->Precision MethodB->Linearity MethodB->Accuracy MethodB->Precision Conclusion Acceptance Criteria: Are the results equivalent? (e.g., statistical test like t-test) Linearity->Conclusion Accuracy->Conclusion Precision->Conclusion

Caption: A typical workflow for the cross-validation of two analytical methods.

Comparative Performance Data (Hypothetical)

The following tables summarize the expected performance characteristics based on field experience with similar methods.

Table 1: Linearity and Range

ParameterMethod A (HILIC-UV)Method B (RPLC-Deriv-UV)Acceptance Criteria (Typical)
Range (µg/mL) 1 - 1000.1 - 25Reportable
Correlation Coefficient (r²) > 0.999> 0.999≥ 0.995
y-intercept bias (%) < 2.0%< 1.5%< 2% of response at 100% conc.
  • Insight: The derivatization method is expected to be more sensitive, providing a lower limit of quantification (LOQ) and thus a lower operational range. Both methods should exhibit excellent linearity.

Table 2: Accuracy and Precision

ParameterConcentrationMethod A (HILIC-UV)Method B (RPLC-Deriv-UV)Acceptance Criteria (Typical)
Accuracy (% Recovery) Low (80%)99.5%100.8%98.0 - 102.0%
Medium (100%)100.2%100.5%98.0 - 102.0%
High (120%)101.1%101.5%98.0 - 102.0%
Precision (Repeatability, %RSD, n=6) 100%0.8%0.5%≤ 1.0%
Intermediate Precision (%RSD, n=12) 100%1.2%0.9%≤ 2.0%
  • Insight: The RPLC-Deriv-UV method may show slightly better precision. This is because reversed-phase chromatography is often considered more robust and less susceptible to minor variations in mobile phase composition compared to HILIC. The multi-step derivatization, if not properly controlled, can become a source of variability. However, modern automation minimizes this risk.

Conclusion and Recommendation

Both the HILIC-UV and RPLC-Deriv-UV methods are viable for the analysis of this compound.

  • Method A (HILIC-UV) is faster, simpler, and avoids the use of derivatizing reagents. It is an excellent choice for high-throughput screening or when direct analysis is preferred. However, it requires careful column equilibration and system suitability monitoring to ensure reproducibility.

  • Method B (RPLC-Deriv-UV) offers potentially higher sensitivity and leverages the robustness of well-understood RPLC technology. The added complexity of the derivatization step is a trade-off for potentially better precision and the use of standard instrumentation.

The cross-validation results indicate that both methods provide equivalent results within acceptable criteria. The choice of which method to implement as the primary release-testing method would depend on the specific laboratory's instrumentation, throughput needs, and technical expertise. For a quality control (QC) environment, the robustness of the RPLC-Deriv-UV method might be favored, while for a research or process development setting, the speed and simplicity of the HILIC-UV method could be more advantageous.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

  • McCalley, D. V. (2017). Understanding and manipulating separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. [Link]

A Comparative Benchmarking Guide to the Synthetic Efficiency of 2-(1H-1,2,4-triazol-5-yl)ethanamine Dihydrochloride Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(1H-1,2,4-triazol-5-yl)ethanamine in Histamine H4 Receptor Modulation

2-(1H-1,2,4-triazol-5-yl)ethanamine, a key pharmacophore, serves as a crucial building block in the development of selective histamine H4 receptor (H4R) agonists. The histamine H4 receptor is a G protein-coupled receptor primarily expressed on cells of the immune system, including mast cells, eosinophils, and T-cells. Its modulation is a promising therapeutic strategy for a range of inflammatory and immune disorders, such as allergic rhinitis, asthma, and dermatitis. The efficient and scalable synthesis of 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride is therefore of paramount importance for advancing research and development in this therapeutic area.

This guide provides a comprehensive comparison of two primary synthetic routes for the production of this compound. By presenting detailed experimental protocols, quantitative data, and a critical analysis of each method's efficiency, this document aims to empower researchers to make informed decisions for their synthetic strategies.

Comparative Analysis of Synthetic Routes

Two principal synthetic strategies have been identified and will be benchmarked in this guide:

  • Route A: Triazole Ring Formation from a Precursor Containing the Ethylamine Side Chain. This approach involves the initial synthesis of a linear precursor that already possesses the ethylamine moiety (or a protected version), followed by cyclization to form the 1,2,4-triazole ring.

  • Route B: Post-Triazole Formation Functional Group Transformation. This strategy focuses on first constructing the 1,2,4-triazole ring with a suitable precursor functional group, such as a cyanomethyl group, which is then subsequently converted to the desired ethylamine side chain.

The following sections will delve into the detailed experimental protocols for each route, followed by a comparative summary of their synthetic efficiency based on key performance indicators.

Route A: Synthesis via Triazole Ring Formation from a β-Alanine Precursor

This synthetic pathway leverages the commercially available and inexpensive starting material, β-alanine, to introduce the ethylamine backbone early in the synthetic sequence. The key transformation is the construction of the 1,2,4-triazole ring from an acyl-amidrazone intermediate.

Experimental Protocol: Route A

Step A1: Synthesis of N-Formyl-β-alanine Ethyl Ester

  • To a solution of β-alanine ethyl ester hydrochloride (1 equivalent) in formic acid (5 equivalents), add acetic anhydride (1.5 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Remove the excess formic acid and acetic anhydride under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-formyl-β-alanine ethyl ester.

Step A2: Formation of the Acyl-Amidrazone Intermediate

  • Treat the N-formyl-β-alanine ethyl ester (1 equivalent) with phosphorus pentachloride (1.1 equivalents) in dichloromethane at 0 °C to form the corresponding imidoyl chloride.

  • After stirring for 2 hours, remove the solvent and excess reagent under reduced pressure.

  • Dissolve the crude imidoyl chloride in anhydrous ethanol and add a solution of hydrazine hydrate (1.2 equivalents) in ethanol dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Concentrate the mixture in vacuo to obtain the crude acyl-amidrazone, which is used in the next step without further purification.

Step A3: Cyclization to form 2-(1H-1,2,4-triazol-5-yl)ethanamine

  • Reflux the crude acyl-amidrazone in a high-boiling point solvent such as dimethylformamide (DMF) for 6 hours to effect cyclization.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step A4: Salt Formation

  • Dissolve the purified 2-(1H-1,2,4-triazol-5-yl)ethanamine in anhydrous ethanol.

  • Bubble dry hydrogen chloride gas through the solution until precipitation is complete.

  • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Visualization of Route A

Route A Synthesis A β-Alanine Ethyl Ester HCl B N-Formyl-β-alanine Ethyl Ester A->B HCOOH, (CH3CO)2O C Acyl-Amidrazone Intermediate B->C 1. PCl5 2. N2H4·H2O D 2-(1H-1,2,4-triazol-5-yl)ethanamine C->D DMF, Reflux E 2-(1H-1,2,4-triazol-5-yl)ethanamine Dihydrochloride D->E HCl (g), EtOH

Caption: Synthetic pathway for Route A.

Route B: Synthesis via Post-Triazole Formation Functional Group Transformation

This alternative approach prioritizes the early construction of the stable 1,2,4-triazole ring, followed by the chemical modification of a side chain to introduce the ethylamine functionality. A common precursor for this route is 2-(1H-1,2,4-triazol-5-yl)acetonitrile.

Experimental Protocol: Route B

Step B1: Synthesis of 2-(1H-1,2,4-triazol-5-yl)acetonitrile

  • Prepare the Pinner salt by bubbling dry hydrogen chloride gas through a solution of malononitrile (1 equivalent) and anhydrous ethanol (1.1 equivalents) in diethyl ether at 0 °C.[1][2]

  • After 4 hours, filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum to yield the ethyl 2-cyanoacetimidate hydrochloride (Pinner salt).

  • To a suspension of the Pinner salt (1 equivalent) in anhydrous ethanol, add a solution of formylhydrazine (1.1 equivalents) in ethanol at room temperature.

  • Stir the mixture for 24 hours. The reaction progress can be monitored by TLC.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to afford 2-(1H-1,2,4-triazol-5-yl)acetonitrile.

Step B2: Reduction of the Nitrile to the Ethanamine

  • In a high-pressure hydrogenation vessel, suspend 2-(1H-1,2,4-triazol-5-yl)acetonitrile (1 equivalent) in a solution of ethanolic ammonia.

  • Add Raney Nickel (approximately 10% by weight of the nitrile) to the suspension.[3]

  • Pressurize the vessel with hydrogen gas (50-100 psi) and heat to 50-70 °C.

  • Maintain the reaction under vigorous stirring for 12-24 hours, monitoring the hydrogen uptake.

  • After the reaction is complete, cool the vessel, carefully vent the hydrogen, and filter the catalyst through a pad of celite. Caution: Raney Nickel is pyrophoric and must be handled with care. [2]

  • Concentrate the filtrate under reduced pressure to yield the crude 2-(1H-1,2,4-triazol-5-yl)ethanamine.

Step B3: Salt Formation

  • Dissolve the crude amine in anhydrous ethanol.

  • Bubble dry hydrogen chloride gas through the solution until precipitation is complete.

  • Filter the white precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Visualization of Route B

Route B Synthesis A Malononitrile B Ethyl 2-cyanoacetimidate HCl (Pinner Salt) A->B EtOH, HCl (g) C 2-(1H-1,2,4-triazol-5-yl)acetonitrile B->C Formylhydrazine, EtOH D 2-(1H-1,2,4-triazol-5-yl)ethanamine C->D H2, Raney Ni, EtOH/NH3 E 2-(1H-1,2,4-triazol-5-yl)ethanamine Dihydrochloride D->E HCl (g), EtOH

Caption: Synthetic pathway for Route B.

Benchmarking Synthetic Efficiency: A Comparative Summary

The choice of an optimal synthetic route depends on a multitude of factors including yield, cost of materials, reaction conditions, scalability, and safety. The following table provides a comparative overview of the two routes discussed.

ParameterRoute A: From β-AlanineRoute B: From MalononitrileCausality and Field-Proven Insights
Overall Yield ModerateModerate to GoodRoute B often provides a cleaner final reduction step, potentially leading to higher overall yields with optimized conditions. The cyclization in Route A can sometimes lead to side products, impacting the yield.
Starting Materials β-alanine (readily available, low cost)Malononitrile (readily available, low cost)Both routes utilize inexpensive and accessible starting materials, making them economically viable for large-scale production.
Number of Steps 43Route B has a slightly shorter synthetic sequence, which can be advantageous in terms of time and resource allocation.
Reaction Conditions Requires reflux in high-boiling solvent (DMF)Requires handling of gaseous HCl and high-pressure hydrogenationRoute A's high-temperature cyclization may require specialized equipment. Route B's use of gaseous HCl and high-pressure hydrogenation necessitates appropriate safety infrastructure.
Scalability ModerateGoodThe catalytic hydrogenation in Route B is generally more amenable to large-scale industrial production compared to the stoichiometric cyclization in Route A.
Safety Considerations Use of PCl5 (corrosive, moisture-sensitive)Use of gaseous HCl (corrosive), Raney Nickel (pyrophoric), and high-pressure H2 (flammable)Both routes involve hazardous reagents and conditions that require strict adherence to safety protocols and specialized equipment.
Purification Multiple chromatographic purifications may be necessaryFinal product may require less intensive purification after the reduction stepThe cleaner conversion in the final step of Route B can simplify downstream processing.

Conclusion and Recommendations

Both Route A and Route B present viable pathways for the synthesis of this compound.

Route A is a classical approach that builds the target molecule from a simple and inexpensive amino acid derivative. Its primary drawback lies in the potentially lower yields of the cyclization step and the need for high-temperature conditions.

Route B , on the other hand, offers a more convergent and potentially higher-yielding approach. The catalytic reduction of the nitrile is a well-established and scalable transformation. However, this route involves the handling of more hazardous materials and requires specialized high-pressure hydrogenation equipment.

For academic and small-scale research , where simplicity and avoidance of high-pressure apparatus might be prioritized, Route A could be a suitable choice. For industrial and large-scale production , where efficiency, scalability, and potentially higher yields are critical, Route B is likely the more advantageous strategy, provided the necessary safety infrastructure is in place.

Ultimately, the selection of the optimal synthetic route will depend on the specific resources, expertise, and production scale of the research or manufacturing team. It is recommended to perform a thorough risk assessment and cost analysis before embarking on either synthetic pathway.

References

  • Moses, S. (n.d.). Raney nickel reductions. Journal of Scientific & Industrial Research, 10B(3), 58-62. [Link]

  • 2 (1 Methyl 1H 1 2 4 Triazol 5 Yl)Ethanamine Dihydrochloride. (n.d.). Cenmed. Retrieved January 17, 2026, from [Link]

  • Wang, Z., et al. (2020). Catalytic asymmetric hydrogenation using a [2.2]paracyclophane based chiral 1,2,3-triazol-5-ylidene–Pd complex under ambient conditions and 1 atmosphere of H2. Catalysis Science & Technology, 10(1), 123-129. [Link]

  • Ivachtchenko, A. V., et al. (2020). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Molecules, 25(1), 123. [Link]

  • Pinner reaction. (2023, November 28). In Wikipedia. [Link]

  • Reagent Friday: Raney Nickel. (2011, September 30). Master Organic Chemistry. [Link]

Sources

A Comparative Guide to Evaluating the Fungal Resistance Profile of 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the in vitro resistance profile of the novel triazole compound, 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride. As specific data for this compound is not publicly available, this document establishes a robust investigational methodology based on the well-understood principles of the 1,2,4-triazole class of antifungal agents.[1][2] The protocols and comparisons outlined herein are designed for researchers, scientists, and drug development professionals to rigorously assess its potential efficacy and liability for resistance development against key fungal pathogens.

The primary mechanism of action for triazole antifungals is the inhibition of lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 genes), a critical enzyme in the ergosterol biosynthesis pathway.[1][2][3][4] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to impaired membrane integrity and fungal cell death.[1][5] Fungal resistance to triazoles is a growing clinical concern and typically arises from several key mechanisms which must be investigated[3][6]:

  • Target Site Modification: Point mutations in the ERG11/CYP51A gene can reduce the binding affinity of the triazole drug to the enzyme.[3][7][8][9][10]

  • Overexpression of the Target Enzyme: Increased expression of the ERG11/CYP51A gene can lead to higher concentrations of the target enzyme, requiring more drug to achieve an inhibitory effect.[4][8]

  • Efflux Pump Overexpression: Fungal cells can actively pump the antifungal agent out of the cell through ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters, preventing it from reaching its target.[3][11][12][13][14]

This guide will systematically address these mechanisms through a series of comparative in vitro assays.

Foundational Activity: Minimum Inhibitory Concentration (MIC) Determination

The first step is to determine the baseline antifungal activity of this compound. This is achieved by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a fungus.[15] This will be performed in parallel with established antifungal agents to provide a direct comparison of potency.

Comparative Agents:

  • Triazoles: Fluconazole, Itraconazole, Voriconazole[16][17][18] (for comparison within the same class)

  • Polyenes: Amphotericin B[19][20] (different mechanism: binds to ergosterol)[5][21]

  • Echinocandins: Caspofungin[22][23][24][25] (different mechanism: inhibits β-(1,3)-D-glucan synthase)[22][23][24][26]

Table 1: Antifungal Agents and Their Mechanisms of Action

Antifungal ClassRepresentative AgentPrimary Mechanism of Action
Triazole This compound Presumed inhibition of lanosterol 14α-demethylase
TriazoleFluconazole, VoriconazoleInhibition of lanosterol 14α-demethylase[3][4]
PolyeneAmphotericin BBinds to ergosterol, forming pores in the cell membrane[5][19][21]
EchinocandinCaspofunginInhibition of β-(1,3)-D-glucan synthase, disrupting cell wall synthesis[22][23][24][26]

Experimental Protocol: Broth Microdilution MIC Assay (CLSI/EUCAST Guidelines)

This protocol is based on the standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][27][28][29][30][31][32]

  • Preparation of Antifungal Stock Solutions: Dissolve this compound and comparator agents in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of each antifungal agent in RPMI 1640 medium to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).[33]

  • Inoculum Preparation: Prepare a standardized suspension of the fungal isolate (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI/EUCAST guidelines (typically 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[27][33]

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted antifungal agents. Include a positive control (no drug) and a negative control (no fungus).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[34]

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the drug-free growth control. This can be determined visually or by using a spectrophotometer.[34]

Table 2: Hypothetical MIC Data for Comparative Analysis (µg/mL)

Fungal StrainThis compoundFluconazoleVoriconazoleAmphotericin BCaspofungin
C. albicans (Wild-Type)[Experimental Result]0.50.030.250.06
C. albicans (Fluconazole-R)[Experimental Result]320.250.250.06
A. fumigatus (Wild-Type)[Experimental Result]N/A0.250.50.125
A. fumigatus (Azole-R)[Experimental Result]N/A40.50.125
C. krusei (Intrinsically R)[Experimental Result]640.2510.25

Note: This table is for illustrative purposes. Actual values must be determined experimentally.

dot

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Antifungal Stock Solutions C Serial Dilution in 96-Well Plate A->C B Prepare Standardized Fungal Inoculum D Inoculate Wells B->D C->D E Incubate (35°C, 24-48h) D->E F Read Plate (Visual/Spectrophotometer) E->F G Determine MIC F->G

Caption: Workflow for Broth Microdilution MIC Determination.

Investigating Mechanisms of Resistance

To evaluate how resistance might develop to this compound, it is essential to test it against fungal strains with known resistance mechanisms.

A. Target-Site Mutations (ERG11/CYP51A)

Testing against strains with characterized mutations in the ERG11 or CYP51A gene can reveal if the novel compound is affected by these alterations.[7][8][9][10] A significant increase in the MIC for these strains compared to the wild-type would suggest that its efficacy is dependent on binding to the same site as other triazoles and is susceptible to similar resistance mutations.

B. Efflux Pump Overexpression

Strains that overexpress efflux pumps (e.g., CDR1, CDR2, MDR1 in Candida, or ABC transporters in Aspergillus) should be tested.[3][11][12][13][14] If the MIC of the novel compound increases in these strains, it indicates that it is a substrate for these pumps. This can be further confirmed using a checkerboard assay with an efflux pump inhibitor.

Experimental Protocol: Checkerboard Synergy Assay

  • Setup: Prepare a 96-well plate with serial dilutions of this compound along the x-axis and an efflux pump inhibitor (e.g., verapamil) along the y-axis.

  • Inoculation: Inoculate the plate with a standardized suspension of the efflux pump-overexpressing fungal strain.

  • Incubation and Reading: Incubate and read the plate as described for the MIC assay.

  • Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI). A FICI ≤ 0.5 indicates synergy, suggesting that inhibiting the efflux pump restores the activity of the novel compound.

Resistance_Mechanisms cluster_drug Antifungal Action cluster_resistance Resistance Pathways Drug Triazole Antifungal Target Lanosterol 14α-demethylase (Erg11/Cyp51) Drug->Target Inhibits Ergosterol Ergosterol Synthesis Target->Ergosterol Catalyzes Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains R1 Target Site Mutation (Erg11/Cyp51) R1->Target Alters Binding Site R2 Target Overexpression R2->Target Increases Quantity R3 Efflux Pump Overexpression R3->Drug Expels Drug

Sources

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride on Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer properties.[1][2] These compounds often exert their cytotoxic effects by inducing apoptosis and interfering with the cell cycle, thereby inhibiting the proliferation of cancer cells.[1][3] This guide provides a comprehensive framework for evaluating the comparative cytotoxicity of a specific novel compound, 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride, on a panel of mammalian cell lines.

As Senior Application Scientists, we recognize that a thorough understanding of a compound's cytotoxic profile is paramount for its potential development as a therapeutic agent. The key is not only to determine if a compound is toxic to cancer cells but also to assess its selectivity—its ability to kill cancer cells while sparing normal, healthy cells.[4] This guide will walk you through the experimental design, detailed protocols, and data interpretation necessary to build a robust cytotoxicity profile for our target compound.

Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment

Our investigation into the cytotoxic effects of this compound will be structured around three key pillars of in vitro toxicology:

  • Metabolic Activity Assessment: To gauge the overall impact on cell viability.

  • Cell Membrane Integrity Analysis: To differentiate between cytotoxic mechanisms like necrosis and apoptosis.

  • Apoptosis Induction Confirmation: To specifically quantify the induction of programmed cell death.

This multi-pronged strategy ensures a comprehensive evaluation, minimizing the risk of misleading results from a single assay.[5]

Cell Line Selection: The Foundation of a Meaningful Comparison

The choice of cell lines is critical for a comparative study. We will utilize a panel that includes both cancerous and non-cancerous cell lines to determine the selective toxicity of the compound. A representative panel could include:

  • Cancer Cell Lines:

    • MCF-7: Human breast adenocarcinoma, a well-characterized epithelial cancer cell line.

    • A549: Human lung carcinoma, representing a different tissue origin.

    • HepG2: Human hepatocellular carcinoma, for liver cancer studies.[6]

  • Non-Cancerous Cell Line:

    • MRC-5: Human fetal lung fibroblast, to assess toxicity to normal, non-transformed cells.[7]

This selection allows for the assessment of both broad-spectrum anticancer activity and the crucial safety margin with respect to normal tissues.

The Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis compound_prep Compound Preparation (this compound) mtt_assay MTT Assay (Metabolic Activity) compound_prep->mtt_assay ldh_assay LDH Assay (Membrane Integrity) compound_prep->ldh_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) compound_prep->apoptosis_assay cell_culture Cell Line Culture (MCF-7, A549, HepG2, MRC-5) cell_culture->mtt_assay cell_culture->ldh_assay cell_culture->apoptosis_assay ic50 IC50 Determination mtt_assay->ic50 ldh_assay->ic50 mechanism Mechanism of Cell Death apoptosis_assay->mechanism selectivity Selectivity Index Calculation ic50->selectivity

Caption: A typical workflow for determining compound cytotoxicity in vitro.

Detailed Experimental Protocols

MTT Assay: Assessing Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug like Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent like DMSO to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Assay: Measuring Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[9]

Protocol:
  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.[4]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the untreated and maximum release controls (cells lysed with a detergent).[9]

Apoptosis Assay by Flow Cytometry

This assay uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.[10]

Protocol:
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the IC50 concentration of the compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells by flow cytometry.

Data Presentation and Interpretation

Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the effectiveness of a compound.[4] A lower IC50 value indicates higher potency.[4] The results should be summarized in a table for easy comparison across cell lines.

CompoundCell LineIC50 (µM) after 48h
This compound MCF-7 (Breast Cancer) Hypothetical Value
A549 (Lung Cancer) Hypothetical Value
HepG2 (Liver Cancer) Hypothetical Value
MRC-5 (Normal Lung) Hypothetical Value
Doxorubicin (Positive Control) MCF-7 (Breast Cancer) Literature Value
A549 (Lung Cancer) Literature Value
HepG2 (Liver Cancer) Literature Value
MRC-5 (Normal Lung) Literature Value
Selectivity Index

The selectivity index (SI) is a crucial parameter for evaluating the therapeutic potential of a compound. It is calculated as the ratio of the IC50 value in a normal cell line to that in a cancer cell line.

SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher SI value indicates greater selectivity for cancer cells.

CompoundCancer Cell LineSelectivity Index (SI)
This compound MCF-7 Calculated Value
A549 Calculated Value
HepG2 Calculated Value
Mechanism of Cell Death

The results from the LDH and apoptosis assays will help elucidate the primary mechanism of cell death induced by the compound.

cell_death_pathways cluster_apoptosis Apoptosis cluster_necrosis Necrosis compound 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride cell Mammalian Cell compound->cell caspase Caspase Activation cell->caspase Induces membrane Membrane Damage cell->membrane Induces dna_frag DNA Fragmentation caspase->dna_frag apoptotic_bodies Apoptotic Bodies dna_frag->apoptotic_bodies ldh_release LDH Release membrane->ldh_release inflammation Inflammation ldh_release->inflammation

Caption: Potential mechanisms of compound-induced cell death.

Discussion and Future Directions

The synthesized data will provide a comprehensive initial assessment of the cytotoxic potential of this compound. If the compound demonstrates potent and selective cytotoxicity against cancer cell lines, further investigations would be warranted. These could include:

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by the compound.

  • Cell Cycle Analysis: Determining if the compound induces cell cycle arrest at specific phases.[11]

  • In Vivo Studies: Evaluating the compound's efficacy and toxicity in animal models.

This structured and multi-faceted approach to cytotoxicity testing is essential for the rigorous evaluation of novel chemical entities in the drug discovery pipeline. By adhering to these principles of scientific integrity and logical progression, researchers can generate reliable and insightful data to guide the development of the next generation of cancer therapeutics.

References

  • BenchChem. (2025).
  • ISRES. (n.d.). Anticancer Properties of 1,2,4-Triazoles.
  • BenchChem. (2025).
  • Lal, K., & Yadav, P. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology, 12, 661173.
  • Al-Ostath, A., et al. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Molecules, 28(22), 7654.
  • BenchChem. (2025). Comparative cytotoxicity analysis on cancerous versus non-cancerous cell lines.
  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.
  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
  • Weyermann, J., Lochmann, D., & Zimmer, A. (2005). A practical note on the use of cytotoxicity assays. International Journal of Pharmaceutics, 288(2), 369-376.
  • CymitQuimica. (n.d.). CAS 7728-75-8: 2-(1H-1,2,4-triazol-5-yl)ethanamine.
  • Khan, I., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. Magnetochemistry, 9(8), 200.
  • Abcam. (n.d.).
  • Gyurkó, I., et al. (2021). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. International Journal of Molecular Sciences, 22(19), 10729.
  • Wang, P., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12045-12051.
  • ResearchGate. (n.d.). Cytotoxicity of compounds on different cell lines. [Download Table].
  • Matić, I. Ž., et al. (2022). Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models. Pharmaceuticals, 15(12), 1563.
  • PubChem. (n.d.). 2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine.
  • BenchChem. (n.d.). 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine.
  • Cenmed. (n.d.). 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride.
  • Gotsulya, A. S., et al. (2022). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. Journal of Faculty of Pharmacy of Ankara University, 46(2), 308-321.
  • Kroll, A., et al. (2011). Cytotoxicity screening of 23 engineered nanomaterials using a test matrix of ten cell lines and three different assays. Particle and Fibre Toxicology, 8, 9.
  • Guidechem. (n.d.). 2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanamine;dihydrochloride.
  • Purohit, M. N., et al. (2011). In-vitro Cytotoxicity and Cell Cycle Analysis of Two Novel bis-1,2, 4-triazole Derivatives: 1,4-bis[5-(5-mercapto-1,3,4-oxadiazol-2-yl-methyl)-thio-4-(p-tolyl) -1,2,4-triazol-3-yl]-butane (MNP-14) and 1,4-bis[5-(carbethoxy-methyl)-thio-4-(p-ethoxy phenyl)-1,2,4-triazol-3-yl]-butane (MNP-16). Nucleosides, Nucleotides & Nucleic Acids, 30(11), 873-885.
  • Sigma-Aldrich. (n.d.). 2-(3-Methyl-1H-1,2,4-triazol-5-yl)ethanaminehydrochloride.
  • Kowalska, K., et al. (2021). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Toxins, 13(11), 787.
  • Abdel-Wahab, B. F., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2023(4), M1720.
  • PubChem. (n.d.). 2-(1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride.
  • ChemicalBook. (n.d.). 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(1H-1,2,4-Triazol-5-yl)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to preface this guide with a foundational principle of laboratory safety: the responsible disposal of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity and environmental stewardship. This document provides a detailed, step-by-step protocol for the proper disposal of 2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride, a compound whose structural motifs—a triazole ring and an ethanamine side chain—necessitate careful handling due to its potential biological activity and chemical reactivity. The procedures outlined herein are designed to be a self-validating system, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Compound: A Risk-Based Approach
Core Principles of Chemical Waste Management

The disposal of any chemical waste, including this compound, is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States.[6][7] The fundamental tenets of these regulations revolve around proper identification, segregation, containment, and documentation of hazardous waste.

Step-by-Step Disposal Protocol

This protocol is designed to guide researchers, scientists, and drug development professionals through the safe and compliant disposal of this compound.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, it is crucial to be outfitted with the appropriate PPE. This is the first line of defense against accidental exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.[8]

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[8]

  • Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.[8]

Waste Characterization and Segregation

Properly characterizing and segregating chemical waste is critical to prevent dangerous reactions.[9][10]

  • Waste Identification: This compound should be treated as a hazardous chemical waste.

  • Segregation: Do not mix this compound with other waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EH&S) department. It should be kept separate from:

    • Strong oxidizing agents.[3][11]

    • Strong acids and bases (to avoid violent reactions).[9]

    • Other reactive chemical classes.

Waste Stream Compatibility Rationale
This compoundStore SeparatelyA heterocyclic amine salt, potentially reactive.
Strong Oxidizing AgentsIncompatibleRisk of vigorous or explosive reaction.[3]
Strong Acids/BasesIncompatiblePotential for violent neutralization reactions or gas evolution.[9]
Organic SolventsSegregateMay be compatible with some polar organic solvents, but should be kept separate initially.
Waste Accumulation and Container Management

Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[7][9][10]

  • Container Selection:

    • Use a container that is in good condition and compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.[12]

    • The original container, if empty, can be a good choice for collecting the waste.[13]

    • Ensure the container has a secure, leak-proof screw cap.[9]

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste."[7][12]

    • The full chemical name, "this compound," must be written out. Do not use abbreviations or chemical formulas.[10]

    • List all components of the waste mixture, including solvents, with their approximate percentages.[9]

    • Indicate the associated hazards (e.g., "Corrosive," "Toxic").[9]

  • Storage in the SAA:

    • Keep the waste container closed at all times, except when adding waste.[10][13]

    • Store the container in a designated SAA, which should be under the direct control of laboratory personnel.[6][10]

    • Ensure the SAA is in a well-ventilated area, such as a chemical fume hood.[6]

Disposal Procedure

The final disposal of the chemical waste must be handled by trained professionals.

  • Do Not Dispose Down the Drain: Due to its potential biological activity and chemical nature, this compound should never be disposed of down the sink.[9]

  • Arrange for Pickup: Contact your institution's EH&S department to schedule a pickup of the hazardous waste.[10] They are responsible for the transportation and ultimate disposal at a licensed waste facility.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation. This is essential for regulatory compliance.[14]

Workflow for Proper Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

Sources

Navigating the Safe Handling of 2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Landscape: Inferences from Analogs

Triazole derivatives are known to present a range of potential hazards. Based on the safety profiles of analogous compounds, 2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride is anticipated to cause skin and eye irritation, and may potentially cause respiratory irritation.[1][2] Therefore, a cautious and well-defined handling protocol is essential.

The following table summarizes the anticipated hazards based on data from similar chemical structures.

Potential HazardClassificationPrecautionary Action
Skin IrritationCategory 2Avoid contact with skin. Wear protective gloves and clothing.[1][2]
Eye IrritationCategory 2A/2BAvoid contact with eyes. Wear safety glasses with side-shields or goggles.[1][2]
Respiratory IrritationCategory 3Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation.[1]
Acute Oral ToxicityCategory 4 (Harmful if swallowed)Do not ingest. Wash hands thoroughly after handling.[3]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, drawing from best practices for similar chemical entities.

Body PartProtection LevelRecommended EquipmentRationale
Hands Chemical ResistanceNitrile or neoprene glovesTo prevent skin contact and potential irritation.[2]
Eyes/Face Splash & Particle ProtectionSafety glasses with side-shields or chemical safety gogglesTo protect against accidental splashes or airborne particles that could cause serious eye irritation.[1][2]
Body Contamination BarrierLaboratory coatTo protect personal clothing and underlying skin from contamination.
Respiratory Dust/Aerosol InhalationNIOSH-approved respirator (e.g., N95) or use within a certified chemical fume hoodTo prevent inhalation of dust particles, which may cause respiratory irritation.[1]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound. The following step-by-step guide provides a clear operational plan.

Pre-Handling Preparations
  • Information Review: Before beginning any work, familiarize yourself with this guide and any available safety information for analogous compounds.

  • Work Area Setup: Ensure the designated workspace, preferably a chemical fume hood, is clean and uncluttered.

  • Emergency Equipment Check: Confirm the location and functionality of the nearest safety shower and eyewash station.

  • PPE Donning: Put on all required personal protective equipment as detailed in the table above.

Handling Procedures
  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

  • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Avoid Dust Generation: Handle the solid material carefully to prevent the generation of dust.

Spill Management
  • Immediate Action: In the event of a spill, evacuate the immediate area if necessary.

  • Containment: For small spills, use an inert absorbent material to contain the substance.

  • Cleanup: Carefully sweep or wipe up the spilled material and place it in a sealed container for disposal.[2][4]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Disposal Plan
  • Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, labeled, and sealed container.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[1] Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Visualizing the Workflow

To further clarify the operational process, the following diagram illustrates the key stages of handling this compound.

G cluster_prep Pre-Handling cluster_handling Handling cluster_spill Spill Management cluster_disposal Disposal prep_info Review Safety Info prep_area Setup Work Area prep_info->prep_area prep_equip Check Emergency Equipment prep_area->prep_equip prep_ppe Don PPE prep_equip->prep_ppe handle_weigh Weighing & Transfer (in fume hood) prep_ppe->handle_weigh handle_solution Solution Preparation handle_weigh->handle_solution spill_contain Contain Spill handle_weigh->spill_contain If Spill Occurs dispose_collect Collect & Seal Waste handle_solution->dispose_collect spill_clean Clean & Decontaminate spill_contain->spill_clean spill_clean->dispose_collect dispose_comply Dispose per Regulations dispose_collect->dispose_comply

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.